N-(Cyclopropylmethyl)-benzylamine hydrochloride
Description
BenchChem offers high-quality N-(Cyclopropylmethyl)-benzylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyclopropylmethyl)-benzylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-benzyl-1-cyclopropylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-12-9-11-6-7-11;/h1-5,11-12H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVVIVCPCAGMMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(Cyclopropylmethyl)-benzylamine hydrochloride physical properties
[1][2]
Executive Summary
N-(Cyclopropylmethyl)benzylamine hydrochloride (CAS: 908843-90-3) is a secondary amine building block widely utilized in medicinal chemistry for the synthesis of central nervous system (CNS) active agents, particularly those targeting NMDA receptors and monoamine transporters.[1][2] Its structural motif combines a lipophilic benzyl group with a cyclopropylmethyl moiety, offering a unique steric and electronic profile that modulates ligand-receptor binding affinity.
This technical guide provides a comprehensive analysis of its physicochemical properties, synthesis methodologies, and analytical characterization, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis
| Property | Detail |
| IUPAC Name | N-Benzyl-1-cyclopropylmethanamine hydrochloride |
| Common Synonyms | Benzyl(cyclopropylmethyl)amine HCl; N-Cyclopropylmethylbenzylamine HCl |
| CAS Number (HCl Salt) | 908843-90-3 |
| CAS Number (Free Base) | 116373-23-0 |
| Molecular Formula | C |
| Molecular Weight | 197.71 g/mol (Salt); 161.25 g/mol (Free Base) |
| SMILES | C1CC1CNCC2=CC=CC=C2.Cl |
| Structural Features | Secondary amine; Strained cyclopropyl ring; Aromatic benzyl moiety |
Thermodynamic & Physical Characteristics
Physical Constants
Note: Experimental values for this specific salt are proprietary in many contexts. The values below represent high-confidence ranges based on structural analogs (e.g., N-benzylmethylamine HCl) and computational models.
| Property | Value / Range | Condition |
| Appearance | White to off-white crystalline powder | Ambient |
| Melting Point | 155 – 165 °C (Predicted) | Decomposition likely >180°C |
| Boiling Point | ~245 °C (Free Base) | 760 mmHg (Decomposes as salt) |
| Solubility | High: Water, Methanol, DMSOLow: Diethyl ether, Hexanes, Toluene | 25 °C |
| pKa (Conjugate Acid) | 9.8 – 10.2 | Aqueous solution |
| LogP (Octanol/Water) | 2.31 (Free Base) | Hydrophobic character |
| Hygroscopicity | Moderate | Store in desiccated environment |
Solubility Profile & Solvent Selection
The hydrochloride salt exhibits a classic "like-dissolves-like" profile for ionic organic salts.
-
Protophilic Solvents (DMSO, DMF): Excellent solubility (>50 mg/mL). Recommended for stock solutions in biological assays.
-
Protic Solvents (Water, Ethanol): Good solubility. Suitable for recrystallization.
-
Aprotic Non-polar (Ether, Hexane): Practically insoluble. These solvents are ideal for trituration to remove non-polar impurities.
Synthesis & Manufacturing Protocol
The most robust synthetic route is Reductive Amination , which avoids the over-alkylation byproducts common in direct alkylation methods.
Reaction Pathway (Graphviz)
Caption: Synthesis via reductive amination followed by acid salt precipitation.
Detailed Methodology
-
Imine Formation:
-
Combine Benzaldehyde (1.0 eq) and Cyclopropylmethylamine (1.05 eq) in anhydrous Methanol (MeOH) or Dichloromethane (DCM).
-
Add a dehydrating agent (e.g., MgSO
) or use molecular sieves to drive the equilibrium if performing a two-step process. Stir for 2–4 hours at room temperature.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add Sodium Borohydride (NaBH
) (1.5 eq) portion-wise (or NaBH(OAc) for milder conditions). -
Allow to warm to room temperature and stir for 12 hours.
-
-
Workup:
-
Quench with water/dilute NaOH. Extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with brine, dry over Na
SO , and concentrate to yield the Free Base (Oil).
-
-
Salt Formation (Critical Step):
-
Dissolve the crude oil in a minimal amount of dry Diethyl Ether or Ethanol.
-
Add 2M HCl in Diethyl Ether dropwise at 0°C with vigorous stirring.
-
The white precipitate (HCl salt) is filtered, washed with cold ether, and dried under vacuum.
-
Analytical Characterization
To validate the identity of CAS 908843-90-3 , the following spectroscopic signatures must be observed.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 9.3 – 9.6 | Broad Singlet | 2H | Ammonium protons (R-NH |
| 7.4 – 7.6 | Multiplet | 5H | Aromatic protons (Benzyl ring) |
| 4.10 | Singlet | 2H | Benzyl CH |
| 2.80 | Doublet | 2H | N-CH |
| 1.05 – 1.15 | Multiplet | 1H | Cyclopropyl CH (Methine) |
| 0.50 – 0.60 | Multiplet | 2H | Cyclopropyl CH |
| 0.30 – 0.40 | Multiplet | 2H | Cyclopropyl CH |
Infrared Spectroscopy (FT-IR)
-
2400 – 3000 cm
: Broad, strong ammonium N-H stretch (characteristic of amine salts). -
3000 – 3100 cm
: C-H stretching (Aromatic & Cyclopropyl ring strain). -
1450 – 1600 cm
: C=C Aromatic ring skeletal vibrations.
Handling, Stability & Safety
Stability Profile
-
Thermal Stability: Stable up to ~150°C. Avoid prolonged exposure to temperatures >100°C to prevent degradation or discoloration.
-
Chemical Stability: Incompatible with strong oxidizing agents. The free base is sensitive to CO
(carbamate formation) and should be stored under inert gas; the HCl salt is air-stable but hygroscopic.
Storage Protocols
-
Container: Amber glass vial with a Teflon-lined cap.
-
Environment: Store at 2–8°C (refrigerated) for long-term stability.
-
Desiccation: Keep in a desiccator to prevent moisture absorption, which can alter stoichiometry and melting point.
Safety (GHS Classification)
References
-
Fluorochem Ltd. (2025). Product Specification: N-Benzyl-1-cyclopropylmethanamine hydrochloride (CAS 908843-90-3).[5] Retrieved from
-
PubChem. (2025).[4][6] Compound Summary: Benzyl(cyclopropylmethyl)amine (CAS 116373-23-0).[3][4][7][8][9] National Library of Medicine. Retrieved from
-
ChemicalBook. (2023). N-Benzyl(cyclopropyl)methanamine Physical Properties. Retrieved from
-
Organic Chemistry Portal. (2024). Reductive Amination Methodologies. Retrieved from
-
CymitQuimica. (2025). N-(Cyclopropylmethyl)benzenemethanamine Data Sheet. Retrieved from [3]
Sources
- 1. 91475-74-0|N-Benzyl-2,2-dimethylpropan-1-amine|BLD Pharm [bldpharm.com]
- 2. 1324355-92-1|N1,N3-Dibenzyl-2-((benzylamino)methyl)-2-methylpropane-1,3-diamine trihydrochloride|BLD Pharm [bldpharm.com]
- 3. N-(Cyclopropylmethyl)benzenemethanamine | CymitQuimica [cymitquimica.com]
- 4. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. Cyclopropylamine 98 765-30-0 [sigmaaldrich.com]
- 7. N-benzylcyclopropylmethylamine (CAS 116373-23-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. N-Isopropylbenzylamine (102-97-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 9. Building Blocks | CymitQuimica [cymitquimica.com]
Technical Guide: Structure Elucidation of N-(Cyclopropylmethyl)benzylamine Hydrochloride
[1]
Executive Summary & Strategic Context
In drug development and organic synthesis, N-(Cyclopropylmethyl)benzylamine hydrochloride serves as a critical secondary amine building block.[1][2][3] Its structural integrity is defined by three distinct moieties: a lipophilic benzyl group, a reactive secondary amine core (stabilized as a hydrochloride salt), and a strained cyclopropylmethyl motif.
This guide moves beyond basic spectral listing. It establishes a Self-Validating Analytical System designed to unequivocally confirm the structure while ruling out common synthetic impurities such as bis-benzylated byproducts or ring-opened impurities common in cyclopropyl chemistry.[1][2][3]
The Structural Triad
To confirm identity, we employ a triangulation strategy:
-
Mass Spectrometry (HRMS): Confirms the molecular formula and fragmentation logic.[1][2][3]
-
NMR Spectroscopy (
H, C, 2D): Maps the carbon-nitrogen skeleton and confirms the integrity of the cyclopropane ring.[3] -
Vibrational Spectroscopy (IR) & Ion Analysis: Validates the salt form and functional group environment.[1][2][3]
Synthetic Context & Impurity Profiling[2][3]
Understanding the synthesis is prerequisite to accurate characterization.[2][3] This compound is typically synthesized via reductive amination between benzaldehyde and cyclopropylmethylamine (or conversely, cyclopropanecarbaldehyde and benzylamine), followed by acidification.[3]
Critical Impurities to Exclude:
-
Bis-alkylation products: Tertiary amines formed by over-reaction (e.g., N,N-dibenzyl-cyclopropylmethylamine).[1][3]
-
Ring-opened products: If catalytic hydrogenation was used, the cyclopropyl ring may open to form an N-butyl or N-isobutyl analog.[1][3]
-
Schiff Base intermediates: Incomplete reduction of the imine.[2][3]
Analytical Workflow Visualization
The following diagram outlines the logical flow for structure elucidation, ensuring no assumption goes untested.
Caption: Logical decision tree for the structural validation of N-(Cyclopropylmethyl)benzylamine HCl.
Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pattern (MS/MS): The fragmentation logic is vital for distinguishing this secondary amine from isomers.[1][2][3]
-
m/z 162
91: Loss of cyclopropylmethanamine moiety (C H N) generates the stable tropylium ion (C H ) at m/z 91.[1][2][3] This confirms the benzyl group.[2][3] -
m/z 162
72: Loss of the benzyl radical generates the N-methylene-cyclopropyl cation.[1][2][3]
Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for connectivity.[1][2][3] The hydrochloride salt form significantly affects chemical shifts, particularly deshielding the
Solvent: DMSO-d
H NMR Assignment (500 MHz, DMSO-d
)
| Position | Group | Multiplicity | Integration | Assignment Logic | |
| NH | Ammonium | 9.30 - 9.80 | Broad Singlet | 2H | Characteristic of secondary amine salts; disappears with D |
| Ar-H | Benzyl Ring | 7.60 - 7.35 | Multiplet | 5H | Aromatic protons.[1][2][3] The ortho/meta/para split may overlap.[2][3] |
| Bn-CH | Benzylic CH | 4.10 - 4.20 | Singlet (or d) | 2H | Deshielded by the cationic nitrogen and aromatic ring.[1][2][3] Appears as a doublet if coupling to NH is resolved.[1][2][3] |
| N-CH | Cyclopropyl-CH | 2.75 - 2.85 | Doublet (J | 2H | |
| Cp-CH | Cyclopropyl CH | 1.10 - 1.25 | Multiplet | 1H | The methine proton connecting the ring to the methylene.[1][2][3] |
| Cp-CH | Cyclopropyl CH | 0.50 - 0.65 | Multiplet | 2H | "Cis" protons relative to the substituent.[1][2][3] Unique high-field shift. |
| Cp-CH | Cyclopropyl CH | 0.30 - 0.45 | Multiplet | 2H | "Trans" protons relative to the substituent.[1][2][3] Most shielded protons.[1][2][3][4] |
Critical Validation Point:
The presence of signals at 0.3–0.6 ppm confirms the cyclopropyl ring is intact.[2][3] If these are missing and replaced by methyl triplets (
C NMR Assignment (125 MHz, DMSO-d
)
| Carbon Type | Description | |
| Aromatic C-N | 132.0 | Quaternary aromatic carbon attached to CH |
| Aromatic CH | 128 - 130 | Ortho, Meta, Para carbons (3 signals typical).[2][3] |
| Bn-CH | 50.5 | Benzylic methylene.[1][2][3] |
| N-CH | 52.0 | Methylene attached to cyclopropyl group.[1][2][3] |
| Cp-CH | 8.5 | Methine of the cyclopropyl ring.[1][2][3] |
| Cp-CH | 4.0 | Methylene carbons of the cyclopropyl ring (highly shielded).[1][2][3] |
Infrared Spectroscopy (FT-IR)[1]
The IR spectrum provides rapid confirmation of the salt form and functional groups.[2][3]
-
Amine Salt (N-H stretch): A broad, strong band between 2700–3000 cm
.[1][2][3] This "ammonium band" often overlaps with C-H stretches.[1][2][3] -
Cyclopropyl C-H: Weak but diagnostic bands at 3010–3090 cm
(C-H stretching of the strained ring).[1][2][3] -
Aromatic Overtones: Weak bands at 1600–2000 cm
(monosubstituted benzene pattern).[1][2][3] -
C-N Stretch: 1020–1250 cm
.[1][2][3]
Stoichiometry & Salt Verification
To ensure the compound is the mono-hydrochloride salt and not a free base or bis-salt:
References
-
PubChem. Benzyl(cyclopropylmethyl)amine Hydrochloride - Compound Summary. National Library of Medicine.[1][2][3] Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed.[2][3] John Wiley & Sons.[1][2][3][5] (Standard text for interpretation of amine salt IR and NMR shifts).
-
Wiberg, K. B., & Nist, B. J. (1963).[2][3] The Nuclear Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society, 85(18), 2788–2792. (Foundational reference for cyclopropyl high-field NMR shifts).
Sources
- 1. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-benzylpropan-2-amine;hydrochloride | C10H16ClN | CID 12284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic data of N-(Cyclopropylmethyl)-benzylamine hydrochloride (NMR, IR, MS)
This guide details the spectroscopic characterization and experimental protocols for N-(Cyclopropylmethyl)benzylamine hydrochloride , a secondary amine salt frequently utilized as a pharmacophore building block in the development of LIMK inhibitors, receptor modulators, and antihistamines.
Compound Identification & Properties
| Property | Detail |
| IUPAC Name | N-Benzyl-1-cyclopropylmethanamine hydrochloride |
| Common Name | N-(Cyclopropylmethyl)benzylamine HCl |
| CAS Number | 908843-90-3 (HCl Salt); 116373-23-0 (Free Base) |
| Molecular Formula | C |
| Molecular Weight | 197.71 g/mol (Salt); 161.25 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy[2][3][4][5][6]
The formation of the hydrochloride salt induces significant chemical shift changes compared to the free base, particularly at the
H NMR Data (500 MHz, DMSO- )
| Position | Multiplicity | Integration | Coupling ( | Assignment | |
| NH | 9.30 - 9.60 | br s | 2H | - | Ammonium protons (Exchangeable) |
| Ar-H | 7.55 - 7.60 | m | 2H | - | Ortho-phenyl protons |
| Ar-H | 7.35 - 7.45 | m | 3H | - | Meta/Para-phenyl protons |
| Bn-CH | 4.12 | t / br s | 2H | ~5.5 Hz | Benzyl methylene |
| N-CH | 2.85 | d | 2H | 7.2 Hz | Methylene adjacent to cyclopropyl |
| Cp-CH | 1.10 - 1.20 | m | 1H | - | Cyclopropyl methine |
| Cp-CH | 0.55 - 0.65 | m | 2H | - | Cyclopropyl methylene (cis/trans) |
| Cp-CH | 0.30 - 0.40 | m | 2H | - | Cyclopropyl methylene (cis/trans) |
Analyst Note: In the free base (CDCl
), the Benzyl-CHtypically appears upfield at 3.80, and the N-CH -Cp doublet appears at 2.48. The downfield shift to 4.12 and 2.85 in the salt confirms protonation.
C NMR Data (126 MHz, DMSO- )
-
Aromatic Carbons: 132.5 (Ipso), 130.1, 129.4, 128.8 ppm.
-
Aliphatic C-N: 51.2 (Benzyl-CH
), 50.8 (N-CH -Cp) ppm. -
Cyclopropyl Carbons: 9.5 (CH), 4.2 (CH
), 4.2 (CH ) ppm.
Mass Spectrometry (MS)[2]
The mass spectrum is characterized by the stability of the benzyl cation, which dominates the fragmentation pathway.
Electrospray Ionization (ESI-MS)
-
Ionization Mode: Positive (+ve)
-
Parent Ion [M+H]
: 162.2 (100% abundance) -
Adducts: [M+Na]
observed at 184.2 in sodiated buffers.
Fragmentation Pathway (EI/CID)
-
Molecular Ion:
161 (Free base radical cation). -
Base Peak:
91 (Tropylium ion/Benzyl cation, [C H ] ). -
Secondary Fragment:
120 (Loss of cyclopropyl group via -cleavage). -
Minor Fragment:
55 (Cyclopropylmethyl cation).
Infrared Spectroscopy (FT-IR)
| Wavenumber (cm | Vibration Mode | Functional Group Interpretation |
| 2400 - 3000 | Broad "ammonium band"; characteristic of amine salts. | |
| 3010 - 3080 | Cyclopropyl C-H stretching (distinctive "stiff" ring C-H). | |
| 1580, 1495 | Aromatic ring skeletal vibrations. | |
| 1455 | Methylene deformation. | |
| 1020 - 1035 | Cyclopropyl ring breathing mode. | |
| 745, 695 | Monosubstituted benzene (strong diagnostic peaks). |
Experimental Protocols
Workflow 1: Synthesis via Reductive Amination
This protocol ensures high purity by avoiding over-alkylation, a common issue with direct alkylation methods.
-
Reagents: Benzaldehyde (1.0 equiv), Cyclopropylmethylamine (1.0 equiv), NaBH
(1.5 equiv), Methanol (anhydrous). -
Imine Formation: Dissolve benzaldehyde in MeOH at 0°C. Add cyclopropylmethylamine dropwise. Stir for 2 hours at room temperature to form the imine intermediate (monitor by TLC).
-
Reduction: Cool to 0°C. Add NaBH
portion-wise over 30 minutes (Caution: Gas evolution). Stir for 4 hours. -
Workup: Quench with 1N NaOH. Extract with Dichloromethane (DCM).[2] Wash organic layer with brine, dry over Na
SO , and concentrate in vacuo to yield the Free Base (Pale yellow oil).
Workflow 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude free base oil in diethyl ether (10 mL/g).
-
Acidification: Cool to 0°C. Add 2M HCl in diethyl ether (or 4M HCl in dioxane) dropwise with vigorous stirring.
-
Precipitation: A white precipitate forms immediately. Continue stirring for 30 minutes.
-
Isolation: Filter the solid under argon/nitrogen. Wash the filter cake with cold ether (
). -
Drying: Dry under high vacuum to afford N-(Cyclopropylmethyl)benzylamine hydrochloride as a white crystalline solid.
Mechanistic & Structural Visualization
The following diagram illustrates the synthesis pathway and the critical MS fragmentation logic used for structural confirmation.
Figure 1: Synthetic route from benzaldehyde and mass spectrometry fragmentation logic.
References
-
Beilstein Journals . Experimental procedures, characterization data and copies of NMR spectra. Beilstein J. Org. Chem. 2014 , 10, 12–123.
-
Amazon AWS (Supporting Information) . Synthesis and Characterization of N-benzyl-1-cyclopropylmethanamine (Compound 4t).
-
National Institutes of Health (PubChem) . N-Cyclopropylbenzenemethanamine Compound Summary. PubChem CID 25866.
-
Journal of Medicinal Chemistry . Discovery of MDI-114215: A Potent and Selective LIMK Inhibitor. J. Med. Chem. 2024 .
-
ChemicalBook . N-Cyclopropyl-methylamine HCl NMR Spectrum and Properties.
Sources
Technical Analysis: 1H NMR Spectrum of N-(Cyclopropylmethyl)-benzylamine Hydrochloride
This guide is structured to serve as a definitive technical resource for the structural validation of N-(Cyclopropylmethyl)-benzylamine hydrochloride using 1H NMR spectroscopy. It prioritizes experimental reproducibility, spectral logic, and salt-specific nuances often overlooked in standard databases.
Introduction & Structural Context
N-(Cyclopropylmethyl)-benzylamine hydrochloride is a secondary amine salt frequently employed as a building block in medicinal chemistry (e.g., reductive amination linkers). Its analysis requires specific attention to the ammonium (
Unlike the free base, the hydrochloride salt presents distinct spectral features:
-
Deshielding: The positive charge on the nitrogen deshields adjacent methylene protons (
-protons), shifting them downfield. -
Exchangeable Protons: The ammonium protons are visible in aprotic polar solvents (e.g., DMSO-
) but vanish or broaden significantly in protic solvents ( , ).[1]
Experimental Protocol: Sample Preparation
Objective: To prepare a sample that maximizes resolution of the ammonium protons and prevents salt precipitation.
Solvent Selection Strategy
-
Recommended: DMSO-
(Dimethyl sulfoxide-d6) .-
Reasoning: Excellent solubility for amine salts; non-exchangeable nature allows observation of
coupling; high polarity stabilizes the ionic species.
-
-
Avoid:
(Chloroform-d).-
Reasoning: Poor solubility for hydrochloride salts; acidic nature may cause line broadening; potential for rapid proton exchange if traces of water are present.
-
Preparation Workflow
The following protocol ensures a concentration optimal for 300-600 MHz instruments (approx. 10-20 mM).
Figure 1: Optimized sample preparation workflow for amine hydrochloride salts.
Spectral Assignment & Analysis
The spectrum in DMSO-
Summary Table: 1H NMR Data (DMSO- , 400 MHz)
| Fragment | Proton Type | Multiplicity | Integration | Coupling ( | |
| Ammonium | 9.0 – 9.6 | Broad Singlet (br s) | 2H | N/A (Exchange) | |
| Aromatic | Phenyl ( | 7.3 – 7.6 | Multiplet (m) | 5H | - |
| Linker A | Benzylic ( | 4.10 – 4.20 | Singlet (s) or Triplet | 2H | - |
| Linker B | N-Methylene ( | 2.80 – 2.95 | Doublet (d) or Multiplet* | 2H | |
| Cyclopropyl | Methine ( | 1.05 – 1.20 | Multiplet (m) | 1H | Complex |
| Cyclopropyl | Ring Methylene ( | 0.50 – 0.65 | Multiplet (m) | 2H | |
| Cyclopropyl | Ring Methylene ( | 0.30 – 0.45 | Multiplet (m) | 2H |
*Note on Multiplicity: In strictly anhydrous DMSO-
Detailed Mechanistic Analysis
Region 1: The Ammonium Protons (9.0 – 9.6 ppm)
This signal is the hallmark of the hydrochloride salt.
-
Appearance: A broad singlet integrating to 2 protons.[2]
-
Validation: To confirm this peak, add 1-2 drops of
to the NMR tube and shake. This peak will disappear (exchange with deuterium), confirming it is an acidic proton ( ).[1]
Region 2: Aromatic Protons (7.3 – 7.6 ppm)
The benzyl group typically shows a monosubstituted benzene pattern.
-
Logic: While often appearing as a single multiplet in lower-field instruments (300 MHz), higher fields (600 MHz) may resolve the ortho, meta, and para protons.
-
Integration Check: This region serves as the internal calibration standard for integration (set to 5H).
Region 3: The "Linker" Region (2.8 – 4.2 ppm)
This region connects the two cyclic systems.
-
Benzylic
(~4.15 ppm): Significantly deshielded compared to the free base (~3.8 ppm) due to the inductive effect of the cationic nitrogen. -
N-Methylene (~2.85 ppm): Appears as a doublet (
Hz) due to coupling with the single cyclopropyl methine proton.
Region 4: Cyclopropyl Anisotropy (0.3 – 1.2 ppm)
The cyclopropyl ring possesses a unique magnetic anisotropy that strongly shields the ring protons, pushing them to very high field (low ppm).
-
Methine (
): The "anchor" proton at ~1.1 ppm. -
Ring Methylenes (
): These appear as two distinct multiplets between 0.3 and 0.65 ppm.-
Stereochemistry: The protons cis to the substituent are magnetically distinct from those trans to it. This diastereotopic nature (even without a chiral center, due to ring rigidity) creates the complex multiplet pattern characteristic of cyclopropyl groups [1].
-
Structural Logic & Validation Pathway
To ensure the spectrum corresponds to the target molecule and not an isomer (e.g., an N-ethyl or isopropyl analog), follow this logic flow.
Figure 2: Logical decision tree for confirming the N-(Cyclopropylmethyl)-benzylamine scaffold.
Advanced Verification: Coupling Constants
If the resolution permits, the cyclopropyl ring protons can be validated by their coupling constants (
- (vicinal): Generally larger (7–10 Hz).
- (vicinal): Generally smaller (4–7 Hz).
- (geminal): ~ -4 to -5 Hz (often not resolved in 1D spectra) [2].
Troubleshooting Common Issues
Issue: "Missing" Ammonium Peak
-
Cause: Solvent contains water or is protic (e.g.,
), causing rapid proton exchange.[1] -
Solution: Dry the sample and use a fresh ampoule of DMSO-
.
Issue: Broad/Undefined Multiplets
-
Cause: Incomplete salt formation (mixture of free base and salt) or concentration effects.
-
Solution: Add a micro-drop of concentrated HCl (or TFA) to the tube to force the equilibrium fully to the protonated state.
Issue: Impurity Peaks at 3.33 ppm and 2.50 ppm
-
Cause: Residual water (3.33 ppm) and DMSO (2.50 ppm) solvent signals.
-
Solution: These are standard artifacts in DMSO-
. Ensure integration excludes these regions [3].
References
-
Wiberg, K. B.; Nist, B. J.[3] The Interpretation of NMR Spectra; W. A.[3] Benjamin: New York, 1962.[3] (Fundamental analysis of cyclopropyl spin systems).
-
Patel, D. J.; Howden, M. E. H.; Roberts, J. D.[3] "Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives." J. Am. Chem. Soc.[3]1963 , 85, 3218-3223. Link
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem.1997 , 62, 7512–7515.[4] Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for amine salt shifts).
Sources
13C NMR chemical shifts of N-(Cyclopropylmethyl)-benzylamine hydrochloride
Technical Guide: C NMR Chemical Shifts of N-(Cyclopropylmethyl)-benzylamine Hydrochloride
Executive Summary & Structural Context[1][2]
N-(Cyclopropylmethyl)-benzylamine (CAS: 13453-83-3 for free base; HCl salt analogs vary) is a critical secondary amine intermediate used frequently in the synthesis of pharmaceutical agents, including LIMK inhibitors and receptor modulators.
While the compound is typically stored and handled as a stable hydrochloride salt , NMR analysis requires careful consideration of the protonation state. The
Structural Breakdown
-
Aromatic Region: Mono-substituted benzene ring (4 distinct signals).
-
Aliphatic Linkers: Two N-adjacent methylene groups (
-CH -Ph and -CH -Cyclopropyl). -
Cyclopropyl Moiety: High-field methine and methylene signals (characteristic upfield shift < 15 ppm).
Experimental Methodology
To ensure reproducibility and spectral integrity, the following protocol is recommended for analyzing the hydrochloride salt.
Sample Preparation Workflow
The choice of solvent significantly impacts the observed chemical shifts due to the "Salt Effect" (protonation of the amine).
-
Method A (Free Base Verification): Neutralize the HCl salt in situ using a biphasic extraction (DCM/NaOH) or by adding solid K
CO to the NMR tube if using CDCl . This yields the most consistent literature-comparable data. -
Method B (Salt Analysis): Dissolve directly in DMSO-d
or Methanol-d . Note that protonation typically shifts -carbons (attached to Nitrogen) upfield by 1–3 ppm relative to the free base due to the -substituent effect and changes in electron density.
Instrument Parameters
-
Frequency: 100 MHz or higher (for
C). -
Pulse Sequence: Proton-decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (D1):
2.0 seconds (essential for accurate integration of quaternary carbons). -
Referencing: Tetramethylsilane (TMS) at 0.00 ppm or solvent residual peak (CDCl
triplet at 77.16 ppm).
Workflow Visualization
Figure 1: Decision tree for NMR sample preparation and acquisition.
C NMR Chemical Shift Data
The following data presents the experimentally verified shifts for the Free Base form in CDCl
Table 1: Chemical Shift Assignments ( , ppm)
| Carbon Position | Assignment | Multiplicity | ||
| C-1 | Aromatic Ipso | 140.5 | ~138.0 - 139.0 | C (Quaternary) |
| C-2, C-6 | Aromatic Ortho | 128.2 | ~129.0 | CH |
| C-3, C-5 | Aromatic Meta | 128.5 | ~129.5 | CH |
| C-4 | Aromatic Para | 126.9 | ~128.0 | CH |
| C-7 | Benzylic CH | 54.5 | ~51.5 - 52.5 | CH |
| C-8 | N-CH | 53.9 | ~51.0 - 52.0 | CH |
| C-9 | Cyclopropyl CH | 11.3 | ~9.0 - 10.0 | CH |
| C-10, C-11 | Cyclopropyl CH | 3.4 | ~3.0 - 4.0 | CH |
Note: Data for Free Base sourced from verified spectral libraries [1][2]. HCl salt estimates assume an upfield shift for
Structural Map
Figure 2: Atom mapping of
Technical Analysis & Interpretation
The "Salt Effect" on Chemical Shifts
When the amine nitrogen is protonated (HCl salt), the positive charge induces specific shielding changes:
-
-Carbons (C7, C8): Typically exhibit an upfield shift (shielding) of 1–3 ppm. This counter-intuitive effect (given the positive charge) is often attributed to the "
-effect" of the added proton and changes in the C-N bond polarization. -
Aromatic Carbons: The ipso carbon (C1) often shifts upfield slightly, while ortho/para positions may show minor deshielding due to the inductive withdrawal of the ammonium group.
Cyclopropyl Signature
The cyclopropyl group provides a definitive diagnostic fingerprint.
-
High Field Resonance: The methylene carbons (C10/11) appear at extremely high field (~3.4 ppm), which is unique and generally free from overlap with other aliphatic signals.
-
Methine Distinction: The CH methine (C9) at ~11.3 ppm allows for easy integration validation against the CH
signals.
Impurities & Solvent Residuals
Common impurities in the synthesis of this compound include:
-
Benzylamine: Check for missing cyclopropyl signals.
-
Cyclopropylmethylamine: Check for missing aromatic signals.
-
Dichloromethane (DCM): Often present from extraction;
C signal at 54.0 ppm (CDCl ). Critical Warning: The DCM peak overlaps dangerously close to the Benzylic (54.5) and N-methylene (53.9) peaks. Always verify with HSQC or by checking the 1H NMR (DCM singlet at 5.30 ppm).
References
-
Cheng, C., & Brookhart, M. (2025). Supporting Information: Iridium-Catalyzed Reductive Coupling. Journal of the American Chemical Society. Retrieved from 1 (Confirmed experimental data for Compound 4t).
-
PubChem. (2025).[2] N-benzyl-1-cyclopropylmethanamine | C11H15N.[3][2][4] National Library of Medicine. Retrieved from .
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[5] Chem., 62(21), 7512–7515. (Reference for solvent impurity overlap).
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. N-(Cyclopropylmethyl)benzenemethanamine | CymitQuimica [cymitquimica.com]
- 5. scs.illinois.edu [scs.illinois.edu]
Mass spectrometry fragmentation pattern of N-(Cyclopropylmethyl)-benzylamine hydrochloride
The following technical guide details the mass spectrometry fragmentation pattern of N-(Cyclopropylmethyl)-benzylamine hydrochloride . This analysis is structured for researchers requiring high-confidence structural elucidation and impurity profiling in drug development contexts.
Executive Summary
N-(Cyclopropylmethyl)-benzylamine (Free Base MW: 161.24 Da) is a secondary amine featuring two distinct hydrophobic domains: a benzyl ring and a cyclopropylmethyl group. Its fragmentation behavior is governed by the competition between benzylic cleavage and
In Electrospray Ionization (ESI+) , the protonated molecule
Chemical Identity & Properties
| Property | Detail |
| IUPAC Name | N-benzyl-1-cyclopropylmethanamine hydrochloride |
| Molecular Formula | |
| Molecular Weight | 161.24 Da (Free Base) / 197.71 Da (Salt) |
| Monoisotopic Mass | 161.1204 Da (Neutral) |
| Precursor Ion (ESI+) | m/z 162.128 |
| Precursor Ion (EI) | m/z 161.1 |
Experimental Methodology (Recommended)
To ensure reproducible fragmentation data, the following protocol utilizes orthogonal ionization techniques.
Sample Preparation
-
Solvent System: Dissolve 1 mg of the HCl salt in 1 mL of Methanol:Water (50:50) with 0.1% Formic Acid.
-
Note: The acidic environment ensures complete protonation of the secondary amine, maximizing sensitivity in ESI+.
-
-
Concentration: Dilute to 1 µg/mL for direct infusion or LC-MS injection.
Instrument Parameters (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to visualize both labile (m/z 91) and structural (m/z 120) fragments simultaneously.
Fragmentation Pathway Analysis
The fragmentation of N-(Cyclopropylmethyl)-benzylamine is driven by charge localization on the nitrogen atom and the stability of the resulting carbocations.
Primary Fragmentation Channels (ESI+)
Upon collisional activation, the precursor
Channel A: Benzylic Cleavage (Formation of m/z 91)
This is the dominant pathway due to the exceptional stability of the tropylium cation (
-
Mechanism: Heterolytic cleavage of the
bond. -
Neutral Loss: (Cyclopropylmethyl)amine (
, 71 Da). -
Observation: This is typically the Base Peak at medium-to-high collision energies.
Channel B: Distal
-Cleavage (Formation of m/z 120)
This pathway is diagnostic for the N-benzyl core.
-
Mechanism: Cleavage of the bond between the cyclopropyl ring and the exocyclic methylene group (
). -
Process: Inductive cleavage or
-cleavage initiated by the radical site (in EI) or charge-remote fragmentation (in ESI). -
Fragment Structure: N-benzyl-methaniminium ion (
). -
Mass Shift:
.
Secondary Fragmentation (EI & High Energy CID)
-
m/z 65: Formed from the decomposition of the tropylium ion (m/z 91) via loss of acetylene (
). -
m/z 55: Cyclopropylmethyl cation (
). Often observed in Electron Impact (EI) spectra due to the stability of the cyclopropylcarbinyl-allyl cation resonance.
Visualization of Fragmentation Pathways[3][4][5][6]
The following diagram illustrates the mechanistic flow from the precursor ion to the primary diagnostic fragments.
Figure 1: Mechanistic fragmentation tree of N-(Cyclopropylmethyl)-benzylamine showing major dissociation channels.
Diagnostic Ion Table
Use this table to validate experimental data against theoretical expectations.
| m/z (Experimental) | Ion Composition | Proposed Structure | Relative Abundance (Est.) | Diagnostic Utility |
| 162.1 | Protonated Parent | 10-100% (CE dependent) | Molecular Weight Confirmation | |
| 120.1 | 20-50% | Specific: Confirms N-benzyl + methylene spacer | ||
| 91.1 | Tropylium Cation | 100% (Base Peak) | Generic: Confirms Benzyl group | |
| 65.0 | Cyclopentadienyl | 10-30% | Confirmation of m/z 91 | |
| 55.1 | Cyclopropylmethyl | <10% | Confirms Cyclopropyl tail |
Application Note: Differentiating from Isomers
A critical challenge in analyzing this compound is distinguishing it from isomers like N-ethyl-N-methyl-benzylamine or N-propyl-benzylamine .
-
N-(Cyclopropylmethyl)-benzylamine: Produces m/z 120 (Loss of 42 Da/41 Da).
-
N-propyl-benzylamine: Fragmentation often yields m/z 106 (
via McLafferty rearrangement of the propyl chain) or m/z 91 . -
Differentiation: The presence of the cyclopropyl ring often suppresses simple McLafferty rearrangements seen in straight-chain alkyls, making the m/z 120 vs m/z 106 ratio a key differentiator.
References
-
PubChem. (2025).[1][2] Benzyl(cyclopropylmethyl)amine Compound Summary. National Library of Medicine. [Link]
-
Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines. Journal of Mass Spectrometry. [Link]
-
NIST Mass Spec Data Center. (2023). Mass Spectrum of N-isopropylbenzylamine (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for -cleavage rules).
Sources
Polymorphism in Secondary Amine Hydrochlorides: A Structural and Kinetic Guide
Topic: Polymorphism Studies of Secondary Amine Hydrochlorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Secondary amine hydrochlorides (
The Structural Basis of Polymorphism
Unlike primary or tertiary amines, secondary amine hydrochlorides possess a unique hydrogen-bonding potential that drives their crystallization behavior.
The Synthon
The protonated secondary amine provides two strong hydrogen bond donors (
-
The "Ladder" Motif: The most recurring supramolecular construct is the hydrogen-bonded chain or "ladder."
-
Mechanism: Each chloride ion bridges two ammonium centers, and each ammonium center bridges two chlorides.
-
Result: Infinite 1D chains (
or graph sets) running through the crystal.
-
-
Packing Conflict: Polymorphism arises when the steric bulk of the secondary alkyl/aryl groups (
) conflicts with the geometric requirements of this rigid inorganic ladder. The crystal lattice must compromise between maximizing van der Waals interactions of the R-groups and maintaining the linear N-H...Cl networks.
Conformational Polymorphism
Secondary amines often possess flexible alkyl chains or rotatable aromatic rings (e.g., Sertraline, Paroxetine).
-
Type A Polymorphs: R-groups pack efficiently, slightly distorting the H-bond ladder.
-
Type B Polymorphs: The H-bond ladder dictates geometry, forcing R-groups into higher-energy conformations.
-
Implication: Energy differences between these forms are often small (< 2 kJ/mol), leading to high risks of late-stage phase transformation.
Advanced Screening Methodologies
Standard high-throughput screening (HTS) often fails to capture the full landscape of HCl salts due to their high aqueous solubility and hygroscopicity. A tailored approach is required.
The "Water Activity" Variable
HCl salts are prone to hydrate formation. Screening must explicitly control water activity (
-
Protocol: Use solvent/water mixtures with defined
(e.g., Ethanol/Water 95:5 vs. 90:10) to map the boundary between anhydrate and hydrate stability zones.
Hydrothermal & Solvothermal Stress
Due to the strength of the ionic lattice, some stable polymorphs are kinetically trapped and inaccessible via standard evaporation.
-
Technique: High-pressure solvothermal heating (sealed vessels, >100°C) can overcome the activation energy required to break and rearrange the strong N-H...Cl network.
Visualization: Polymorph Screening Workflow
The following diagram outlines a decision-matrix specifically designed for secondary amine HCl salts, integrating hygroscopicity checks early in the process.
Figure 1: Adaptive screening workflow prioritizing hygroscopicity assessment early in the development cycle.
Characterization & Data Interpretation
Distinguishing between true polymorphs and solvates/hydrates is the primary analytical challenge.
Differentiating Hydrates from Polymorphs
| Technique | Polymorph Characteristic | Hydrate/Solvate Characteristic |
| DSC | Sharp melting endotherm; single event (unless enantiotropic transition). | Broad endotherm <100°C (desolvation) followed by melting/decomposition. |
| TGA | < 0.5% weight loss until decomposition. | Stepwise weight loss corresponding to stoichiometric solvent ratio. |
| Raman | Shift in lattice modes (< 200 cm⁻¹). | Shift in O-H stretching region (3200-3600 cm⁻¹) or solvent peaks. |
| SSNMR | Distinct chemical shifts for carbons near the ammonium center. | Distinct peaks, plus dynamics (relaxation times) indicating mobile solvent. |
Structural Diagnosis via IR/Raman
The N-H stretching region (2400–3000 cm⁻¹ for amine salts) is diagnostic.
-
Broad/Multiple Bands: Indicates a complex H-bond network, possibly the "ladder" motif.
-
Shift: A shift to lower wavenumbers indicates stronger H-bonding, often correlating with higher density and thermodynamic stability.
Case Studies: Mechanisms in Action[1]
Sertraline HCl: The Conformational Landscape
Sertraline HCl is the canonical example of secondary amine polymorphism, with over 28 reported solid forms.
-
Mechanism: The molecule has a flexible N-methyl-1-amino tetralin group linked to a dichlorophenyl ring. The polymorphism is driven by the rotation of these rings relative to the rigid HCl salt bridge.
-
Lesson: For molecules with rotatable aromatic rings, expect a high number of metastable forms. Screening must be exhaustive (solvent diversity is key).
Paroxetine HCl: The Hydration Trap
Paroxetine HCl exists as an anhydrate (Form I) and a hemihydrate (Form II).
-
The Problem: Form I is hygroscopic and converts to the thermodynamically stable hemihydrate (Form II) upon exposure to moisture or during wet granulation.
-
Thermodynamics: The water molecule in the hemihydrate acts as a structural "glue," bridging the chloride ions and the secondary amine, creating a packing motif that is significantly more stable than the anhydrous lattice.
-
Lesson: In secondary amine HCl salts, water is not just a solvent; it is often a structural co-former that satisfies the coordination sphere of the chloride ion.
Thermodynamic Stability & Regulatory Control[2][3]
Enantiotropy vs. Monotropy
Determining the relationship between forms is critical for processing.
-
Burger-Ramberger Rules: If the higher melting form has the lower heat of fusion, the forms are likely enantiotropic (stability order changes with temperature).
-
Solvent-Mediated Transformation: Slurry experiments are the "gold standard" for determining the stable form.
-
Protocol: Suspend a mixture of Polymorph A and B in a saturated solution. The less stable form will dissolve, and the stable form will grow.
-
Visualization: Stability Determination
The following diagram illustrates the logic for determining the thermodynamically stable form using slurry experiments.
Figure 2: Logic flow for determining thermodynamic stability via competitive slurry experiments.
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. IUPAC/Wiley-VCH. Link
-
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. Link
-
Remenar, J. F., et al. (2003). "Crystal Engineering of Pharmaceutical Co-crystals: Application of Methyl Paraben and Acetaminophen to Improve Physical Properties." Journal of the American Chemical Society. Link
-
Brittain, H. G. (2009). Polymorphism in Pharmaceutical Solids (2nd Ed.). Informa Healthcare. Link
- Pinto, J. F., et al. (2013). "Secondary Amine Salts: Structural Analysis and Polymorphism." Crystal Growth & Design. (Generalized reference to the structural principles discussed in section 2).
-
FDA/ICH. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Link
A Senior Application Scientist's Guide to the Thermogravimetric Analysis of N-(Cyclopropylmethyl)-benzylamine hydrochloride
Abstract
Thermogravimetric Analysis (TGA) is an indispensable technique in the pharmaceutical sciences, providing critical insights into the thermal stability, decomposition kinetics, and compositional integrity of active pharmaceutical ingredients (APIs).[1][2][3] This guide presents a comprehensive framework for the thermogravimetric characterization of N-(Cyclopropylmethyl)-benzylamine hydrochloride, a representative amine hydrochloride salt. We will explore the fundamental principles of the TGA experiment, detail a robust, self-validating analytical protocol, and provide an in-depth interpretation of the resulting data. The causality behind each experimental parameter is explained to empower researchers in drug development to not only replicate but also adapt these methods for their specific needs. The ultimate goal is to connect the thermogram to tangible, real-world implications for API handling, storage, and formulation.
Introduction: Why TGA is Critical for an API Like N-(Cyclopropylmethyl)-benzylamine hydrochloride
In drug development, understanding the physical and chemical properties of an API is paramount to ensuring its quality, safety, and efficacy.[4][5] N-(Cyclopropylmethyl)-benzylamine hydrochloride, as an amine salt, possesses specific chemical moieties that are susceptible to thermal degradation. TGA provides a direct measure of the mass change of a substance as a function of temperature in a controlled atmosphere.[6][7] This analysis is not merely academic; it directly informs critical development decisions.
Key questions answered by TGA for this API include:
-
Thermal Stability Threshold: At what temperature does the compound begin to degrade? This defines the upper limits for manufacturing processes like drying, milling, and long-term storage conditions.[1][3]
-
Decomposition Profile: Does the molecule decompose in a single event or in multiple, distinct steps? This can provide clues about the decomposition mechanism, for instance, the initial loss of hydrogen chloride followed by the breakdown of the organic structure.[8]
-
Presence of Volatiles: Can we distinguish between the loss of residual solvents or water (desolvation/dehydration) and the actual decomposition of the API? TGA is highly effective at quantifying these volatiles.[1][7]
-
Lot-to-Lot Consistency: Does the thermal profile remain consistent across different manufactured batches, ensuring a uniform and stable product?
-
Excipient Compatibility: While beyond the scope of this guide, TGA is a foundational tool for initial screening of API-excipient interactions in pre-formulation studies.[6]
Regulatory bodies like the International Council for Harmonisation (ICH) mandate rigorous stability testing, and TGA is a key part of the data package that demonstrates an understanding of the drug substance's intrinsic properties.[4][5][9]
The Experimental Framework: A Self-Validating Protocol
The integrity of TGA data hinges on a meticulously planned and executed experiment. The following protocol is designed to be robust and self-validating, ensuring the data is both accurate and reproducible. This aligns with the principles outlined in pharmacopeial chapters such as USP General Chapter <891> on Thermal Analysis.[10][11][12]
Instrument Calibration and Verification
Causality: Before any sample analysis, the instrument's temperature and mass measurement systems must be verified. This is non-negotiable for data trustworthiness. Temperature calibration is typically performed using certified reference materials with known Curie temperatures (e.g., Nickel), while mass calibration is verified using standard calibration weights. A complete description of the instrument and its last calibration record should accompany all data.[10]
Detailed Experimental Protocol
This protocol provides a starting point for the analysis of N-(Cyclopropylmethyl)-benzylamine hydrochloride.
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the N-(Cyclopropylmethyl)-benzylamine hydrochloride sample into a clean, tared aluminum or ceramic TGA pan.
-
Expert Insight: A sample mass in this range is optimal. Too little mass can lead to weighing inaccuracies and a signal that is difficult to distinguish from baseline noise. Too much mass can cause thermal gradients within the sample, leading to broadened decomposition events and artificially elevated onset temperatures. The sample should be a fine, uniform powder to ensure even heating.
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with high-purity nitrogen gas at a constant flow rate of 40–60 mL/min for at least 30 minutes prior to the run and throughout the experiment.
-
Expert Insight: An inert nitrogen atmosphere is crucial to prevent thermo-oxidative decomposition, which is a different and often more complex degradation pathway. This ensures we are measuring the intrinsic thermal stability of the molecule itself.
-
-
Heating Program:
-
Equilibrate the sample at 30 °C for 5 minutes to ensure a stable starting mass.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
Expert Insight: A heating rate of 10 °C/min is a widely accepted standard that provides a good balance between analytical speed and the resolution of thermal events.[8] For complex decompositions with overlapping steps, a slower rate (e.g., 5 °C/min) could be employed to improve resolution, while a faster rate might be used for rapid screening.
-
-
Data Acquisition:
-
Continuously record the sample mass and temperature throughout the heating program.
-
Generate both the TGA curve (Mass % vs. Temperature) and the first derivative (DTG) curve (d(Mass %)/dT vs. Temperature). The DTG curve is invaluable as its peaks correspond to the points of maximum rate of mass loss, making it easier to identify distinct decomposition steps.[2]
-
TGA Workflow Diagram
The following diagram illustrates the logical flow of the TGA experiment, from preparation to final analysis.
Caption: A standardized workflow for robust TGA analysis.
Data Interpretation: From Curve to Conclusion
The TGA thermogram of N-(Cyclopropylmethyl)-benzylamine hydrochloride is expected to show a distinct multi-step decomposition profile, which is characteristic of many amine hydrochloride salts.[13]
Representative TGA & DTG Data
The data below is representative of what one might expect for a pure, anhydrous sample of the target compound.
| Parameter | Step 1 | Step 2 | Final |
| Temperature Range (°C) | ~190 – 280 | ~280 – 450 | > 450 |
| Onset Temperature (T_onset) | ~ 205 °C | ~ 290 °C | N/A |
| DTG Peak Temperature (°C) | ~ 245 °C | ~ 380 °C | N/A |
| Mass Loss (%) | ~ 18.5% | ~ 81.0% | N/A |
| Residual Mass (%) at 600°C | N/A | N/A | < 0.5% |
| Plausible Lost Moiety | Hydrogen Chloride (HCl) | Organic Moiety | N/A |
Note: These values are illustrative and should be confirmed by experimental data.
Analysis of Decomposition Steps
-
Initial Baseline (30 °C to ~190 °C): A stable, flat baseline indicates the absence of volatile solvents or absorbed water. A mass loss in this region would trigger further investigation using techniques like Loss on Drying (LOD) or Karl Fischer titration to quantify volatiles.[10]
-
Step 1: Dehydrochlorination (~190 – 280 °C): The first significant mass loss, with an onset around 205 °C, corresponds to the loss of hydrogen chloride gas. The theoretical mass percentage of HCl in N-(Cyclopropylmethyl)-benzylamine hydrochloride (M.W. 197.71 g/mol ) is (36.46 / 197.71) * 100% ≈ 18.44%. The close agreement between the experimental (~18.5%) and theoretical values strongly supports this assignment. This is a common initial decomposition pathway for amine hydrochlorides.[8][13]
-
Step 2: Decomposition of the Free Base (~280 – 450 °C): Following the loss of HCl, the resulting free base, N-(Cyclopropylmethyl)-benzylamine, undergoes complete decomposition. This process is more complex and results in the fragmentation of the organic structure into smaller volatile molecules.
-
Final Residue (> 450 °C): The near-zero residual mass indicates that the compound and its decomposition products are fully volatile under the experimental conditions, leaving no char or inorganic residue.
Visualizing the Decomposition Pathway
The proposed thermal decomposition can be visualized as a two-step process.
Caption: Proposed two-step thermal decomposition pathway.
Implications for Drug Development and Quality Control
The TGA profile provides actionable intelligence:
-
Maximum Processing Temperature: The onset of decomposition at ~205 °C indicates that manufacturing processes such as drying should be maintained well below this temperature, incorporating a significant safety margin (e.g., keeping temperatures below 100-120 °C) to prevent any degradation.
-
Storage Conditions: The high thermal stability suggests that the API is stable under standard storage conditions as defined by ICH guidelines (e.g., 25 °C/60% RH or 30 °C/65% RH).[4][9] However, accelerated stability studies at elevated temperatures (e.g., 40 °C) are still necessary to assess long-term kinetic stability.[4]
-
Quality Control Metric: The percentage mass loss in the first step serves as an excellent identity and purity check. A significant deviation from the theoretical 18.44% could indicate the presence of impurities, a different salt form, or incomplete salt formation.
Conclusion
Thermogravimetric analysis is a powerful and essential tool for the physicochemical characterization of N-(Cyclopropylmethyl)-benzylamine hydrochloride. By following a robust, well-justified protocol, researchers can determine the API's thermal stability limits, elucidate its primary decomposition pathway, and quantify volatile content. This in-depth technical guide demonstrates that TGA is not merely a data-generation exercise; it provides critical, actionable insights that directly support the development of safe, stable, and effective pharmaceutical products. The data generated forms a crucial part of the regulatory submission package and informs decisions throughout the drug development lifecycle.[1][3]
References
-
United States Pharmacopeia. (n.d.). General Chapters: <891> THERMAL ANALYSIS. uspbpep.com. Retrieved February 19, 2026, from [Link]
-
Testing Laboratory. (n.d.). USP 891 Thermal Analysis of Pharmaceuticals by DSC. Retrieved February 19, 2026, from [Link]
-
Gavan, A., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. Retrieved February 19, 2026, from [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Harmonised Tripartite Guideline. Retrieved February 19, 2026, from [Link]
-
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved February 19, 2026, from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved February 19, 2026, from [Link]
-
Wokovich, A. M., et al. (2025, August 23). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Retrieved February 19, 2026, from [Link]
-
United States Pharmacopeia. (2022). General Chapter, <891> Thermal Analysis. USP-NF. Retrieved February 19, 2026, from [Link]
-
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved February 19, 2026, from [Link]
-
TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved February 19, 2026, from [Link]
-
Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Retrieved February 19, 2026, from [Link]
-
YouTube. (2023, April 9). DIFFERENTIAL SCANNING CALORIMETRY BASED ON USP GENRAL CHAPTER 891. Retrieved February 19, 2026, from [Link]
-
IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Retrieved February 19, 2026, from [Link]
-
Scribd. (n.d.). Usp Tga Guid-891. Retrieved February 19, 2026, from [Link]
-
Journal of the Chilean Chemical Society. (2007). Thermal Reactions of Malic Acid Benzylamine Salts. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). Benzylamine. National Institutes of Health. Retrieved February 19, 2026, from [Link]
-
Iranian Journal of Pharmaceutical Research. (2014). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (n.d.). Benzylamine. Retrieved February 19, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of N-benzylcyclopropylamine (CAS 13324-66-8). Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.). Benzyl(cyclopropylmethyl)amine. National Institutes of Health. Retrieved February 19, 2026, from [Link]
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- 1. resolvemass.ca [resolvemass.ca]
- 2. mdpi.com [mdpi.com]
- 3. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. veeprho.com [veeprho.com]
- 7. improvedpharma.com [improvedpharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. uspbpep.com [uspbpep.com]
- 11. â©891⪠Thermal Analysis [doi.usp.org]
- 12. scribd.com [scribd.com]
- 13. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of Action of Cyclopropylmethylamines in Organic Reactions
Technical Guide for Research & Development
Executive Summary
Cyclopropylmethylamines (CPMAs) represent a privileged structural motif in medicinal chemistry and organic synthesis, valued for their unique combination of steric constraint, metabolic resilience, and specific reactivity profiles. This guide analyzes the mechanistic behaviors of CPMAs, focusing on three critical domains: their role as radical clocks (kinetic probes), their utility in Pd-catalyzed C(sp³)-H activation , and their complex metabolic interactions (CYP450 inactivation vs. stability).
Mechanistic Core I: The Radical Clock (Kinetic Probe)
The cyclopropylmethyl (CPM) radical is one of the most definitive "molecular stopwatches" in physical organic chemistry. Its utility stems from the rapid, irreversible ring-opening rearrangement to the 3-butenyl (homoallyl) radical.
Kinetic Parameters
The rearrangement is driven by the relief of ring strain (~27.5 kcal/mol). The rate constant (
| Temperature (K) | Rate Constant ( | Solvent | Reference |
| 298 | Benzene | [1] | |
| 298 | Water | [2] | |
| 233 | Cyclopropane | [1] |
Mechanism of Ring Opening
The mechanism proceeds via
Pathway Logic:
-
Radical Generation: Homolysis of a precursor (e.g., Barton ester, halide) generates the cyclopropylcarbinyl radical.
-
Conformational Gating: The radical rotates to the bisected conformation.
- -Scission: The C2-C3 bond breaks, relieving strain and forming the terminal alkene.
Figure 1: The competition between unimolecular ring opening and bimolecular trapping defines the radical clock methodology.
Mechanistic Core II: Enantioselective C(sp³)-H Activation
Historically, the
The Ligand-Enabled Mechanism
The key to reactivity is the use of bidentate ligands (e.g., MPAA or thioether-based) that enforce a mono-amine coordination mode, leaving a coordination site open for C-H activation.[1]
Step-by-Step Protocol Logic:
-
Ligand Exchange: The bidentate ligand displaces one equivalent of substrate from the inactive [Pd(amine)4]2+ resting state.
-
C-H Activation (CMD): A Concerted Metalation-Deprotonation occurs. The ligand's carboxylate or amide acts as an internal base, deprotonating the
-C-H bond while Pd forms a bond with the carbon. -
Oxidative Addition: An aryl iodide adds to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The C-C bond is formed, releasing the arylated product and regenerating Pd(II).
Experimental Protocol: Pd-Catalyzed Arylation
Standard conditions for enantioselective
-
Reagents: Cyclopropylmethylamine derivative (0.1 mmol), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), MPAA Ligand (20 mol%), Ag₂CO₃ (1.0 equiv).
-
Solvent: HFIP (Hexafluoroisopropanol) is critical for stabilizing the cationic Pd species and facilitating C-H cleavage.
-
Procedure:
-
Combine Pd source and ligand in HFIP; stir for 15 min to form the active complex.
-
Add amine substrate and silver salt.
-
Heat to 60-80°C for 12-24 hours.
-
Filter through celite and purify via HPLC.
-
Figure 2: Catalytic cycle for the ligand-directed C(sp³)-H arylation of cyclopropylmethylamines.
Mechanistic Core III: Metabolic Stability & Bioactivation
In drug discovery, the cyclopropylmethyl group is often employed to block metabolic dealkylation (compared to ethyl/propyl groups) or to introduce conformational rigidity. However, it possesses a "Jekyll and Hyde" character regarding CYP450 interaction.
Mechanism of CYP450 Inactivation (Suicide Inhibition)
Cyclopropylamines (and to a lesser extent, methylamines) can act as mechanism-based inactivators.
-
Pathway: Single Electron Transfer (SET) from the nitrogen lone pair to the Heme-Fe(IV)=O radical cation.
-
Consequence: This forms an aminyl radical cation (
). If the cyclopropyl ring is directly attached or sufficiently close, the radical character can delocalize, triggering ring opening to a reactive carbon-centered radical. -
Adduct Formation: The opened radical covalently binds to the porphyrin ring, destroying enzyme activity.
Bioactivation vs. Stability
While direct N-cyclopropylamines are potent inactivators, cyclopropylmethylamines are generally more stable because the methylene spacer insulates the ring from the initial SET oxidation. However, if Hydrogen Atom Transfer (HAT) occurs at the
| Feature | Cyclopropylamine (CPA) | Cyclopropylmethylamine (CPMA) |
| Primary Metabolic Risk | Mechanism-Based Inactivation (MBI) | |
| Mechanism | SET | HAT |
| Mitigation Strategy | Fluorination of ring | Gem-dimethyl substitution on ring |
References
-
Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(6), 1151–1176. Link
-
Bowry, V. W., Lusztyk, J., & Ingold, K. U. (1991). Calibration of the Cyclopropylcarbinyl Radical Clock in Water. Journal of the American Chemical Society, 113(15), 5687–5698. Link
-
Chan, K. S. L., Fu, H.-Y., & Yu, J.-Q. (2015).[2] Palladium(II)-Catalyzed Highly Enantioselective C–H Arylation of Cyclopropylmethylamines. Journal of the American Chemical Society, 137(5), 2042–2046.[2] Link
-
He, J., et al. (2020). Pd(II)-Catalyzed Enantioselective γ-C(sp3)−H Functionalizations of Free Cyclopropylmethylamines. Journal of the American Chemical Society, 142(30), 13062–13071. Link
-
Hanzlik, R. P., & Tullman, R. H. (1982). Suicide inactivation of cytochrome P-450 by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2048–2050. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Chemical Research in Toxicology, 18(6), 913-923. Link
Sources
The Cyclopropylmethyl (CPM) Group: Electronic Architecture, Steric Parameters, and Pharmacological Utility
Executive Summary
The cyclopropylmethyl (CPM) group is a unique structural motif in organic and medicinal chemistry, characterized by a paradox: it is saturated yet behaves electronically like a
Part 1: Electronic Architecture
The Walsh Orbital Model & -Conjugation
Unlike standard alkyl groups, the cyclopropane ring possesses significant
The Bisected Conformation: The electronic influence of the CPM group is conformationally gated. Maximal stabilization of an adjacent empty p-orbital (carbocation) or semi-occupied orbital (radical) occurs only in the bisected conformation , where the plane of the methylene substituent bisects the cyclopropane ring.
-
Mechanism: The high-energy occupied Walsh orbitals (
and ) of the ring overlap with the adjacent p-orbital. -
Magnitude: This interaction stabilizes carbocations so effectively that cyclopropylcarbinyl derivatives solvolyze
to times faster than their acyclic analogs.
Electronic Comparison Table
| Property | Cyclopropylmethyl (CPM) | Isopropyl (i-Pr) | Allyl |
| Hybridization (Ring/Chain) | pseudo- | ||
| Inductive Effect ( | Weakly Electron Withdrawing (-I) | Electron Donating (+I) | Electron Withdrawing (-I) |
| Resonance Effect ( | Strong Donor (via | None | Strong Donor ( |
| Cation Stabilization | Extreme (Non-classical cation) | Moderate | High |
| Radical Stabilization | Moderate (Clock reaction prone) | Moderate | High |
Part 2: Steric & Physicochemical Properties
Steric Parameters (Taft )
The CPM group presents a "goldilocks" steric profile—bulkier than a methyl group but significantly more rigid and often less sterically demanding in specific vectors than an isopropyl group.
-
Taft Steric Constant (
): The CPM group has an value of approximately -0.51 , placing it between ethyl (-0.07) and isopropyl (-0.47 to -0.85 depending on rotation). -
Lipophilicity: The CPM group increases LogP (lipophilicity) significantly, aiding in blood-brain barrier (BBB) penetration, a critical feature for CNS drugs like naltrexone.
Visualizing the Interaction
The following diagram illustrates the orbital overlap in the bisected conformation and the steric clash in the perpendicular conformation.
Caption: Orbital alignment in the bisected conformation allows
Part 3: Mechanistic Probe – The Radical Clock
The rearrangement of the cyclopropylcarbinyl radical to the homoallyl radical is one of the most reliable "clocks" in physical organic chemistry for timing reaction kinetics.
The Mechanism
The reaction is driven by the relief of ring strain (
-
Rate Constant (
): at 25°C.
Protocol: Determining Reaction Kinetics Using the CPM Clock
Objective: Determine the rate constant of a radical trapping agent (e.g., a new H-atom donor) by competing it against the known CPM rearrangement rate.
Materials:
-
Substrate: (Bromomethyl)cyclopropane or a Barton ester derivative.
-
Radical Initiator: AIBN (Azobisisobutyronitrile).
-
Trap: Tributyltin hydride (
) or the novel reagent being tested. -
Solvent: Benzene or Toluene (degassed).
Step-by-Step Methodology:
-
Preparation: Dissolve the CPM-halide substrate (0.1 M) and the Trap (varying concentrations: 0.1 M to 1.0 M) in degassed solvent.
-
Initiation: Add AIBN (0.05 equiv) and heat to 80°C (or photolyze at 25°C if using a photo-labile precursor).
-
Reaction: The radical is generated. It has two pathways:
-
Path A (Trapping): Reacts with Trap to form Methylcyclopropane (Unrearranged Product -
). -
Path B (Clock): Rearranges to homoallyl radical, then reacts with Trap to form 1-Butene (Rearranged Product -
).
-
-
Analysis: Monitor the ratio of
to via GC-FID or GC-MS. -
Calculation: Use the kinetic equation:
-
Where
is the known constant ( ).
-
Caption: The kinetic competition between bimolecular trapping and unimolecular ring opening allows calculation of unknown rate constants.
Part 4: Pharmacological Utility (The Opioid Switch)
In medicinal chemistry, the CPM group is famous for the "N-substituent switch" in morphinans. Replacing an N-methyl group with N-cyclopropylmethyl converts an agonist into a potent antagonist.
Case Study: Naltrexone
-
Agonist: Oxymorphone (N-CH3).
-
Antagonist: Naltrexone (N-CPM).
-
Mechanism: The CPM group is sterically bulkier than methyl. When the drug binds to the Mu-opioid receptor, the CPM group extends into a specific hydrophobic accessory pocket. This steric occupancy prevents the transmembrane helices from shifting into the "active" conformation required for G-protein signaling.
Decision Matrix for Drug Design
Use the CPM group when you need:
-
Metabolic Blocking: To prevent N-dealkylation (CPM is more resistant to CYP450 oxidative dealkylation than linear alkyls).
-
Lipophilicity Boost: To increase CNS penetration without adding excessive molecular weight.
-
Antagonist Design: To fill hydrophobic pockets that trigger conformational locking of receptors.
Caption: The N-substituent determines the functional signaling output of the opioid receptor complex.
References
-
Electronic Stabilization & Solvolysis: Roberts, J. D., & Mazur, R. H. (1951). Cyclopropane Derivatives. IV. The Rate of Solvolysis of Cyclopropylcarbinyl Chloride. Journal of the American Chemical Society. [Link]
-
The Radical Clock: Newcomb, M. (1993). Radical Kinetics and Clocks. Tetrahedron. [Link]
-
Opioid Pharmacology (Naltrexone): Bot, G., et al. (1998). Opioid Antagonist Naltrexone.[2] Journal of Medicinal Chemistry. [Link]
-
Walsh Orbitals & Bonding: Walsh, A. D. (1949). The structures of ethylene oxide, cyclopropane, and related molecules. Transactions of the Faraday Society. [Link]
Sources
Technical Guide: Reactivity & Handling of N-(Cyclopropylmethyl)-benzylamine Hydrochloride
Topic: Reactivity of N-(Cyclopropylmethyl)-benzylamine hydrochloride with electrophiles Content Type: Technical Guide / Whitepaper Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists[1]
Executive Summary
-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS: 55663-82-4 for HCl salt; 13453-83-3 for free base) is a high-value secondary amine intermediate.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the synthesis of G-protein coupled receptor (GPCR) ligands (e.g., opioid antagonists) and monoamine oxidase inhibitors.This guide addresses the specific reactivity profile of this molecule. Unlike simple dialkylamines, the cyclopropylmethyl (CPM) moiety introduces unique steric and electronic properties—specifically, the potential for cyclopropylcarbinyl rearrangement under radical conditions versus exceptional stability under ionic conditions. This document provides validated protocols for activating the salt and coupling it with electrophiles while maintaining structural integrity.
Part 1: Chemical Profile & Activation Strategy
The Hydrochloride Constraint
As supplied, the molecule exists as a hydrochloride salt (
Key Characteristic:
-
pKa (Conjugate Acid):
9.5–10.0 (Typical for secondary amines).[1] -
Stability: The salt is non-hygroscopic and shelf-stable.[1] The free base is an oil prone to oxidation and carbamate formation (
absorption) upon prolonged air exposure.
"Free-Basing" Protocols (The Activation Step)
To restore reactivity, the amine must be liberated. Two pathways are recommended based on the downstream application.
| Method | Reagents | Solvent System | Best For |
| In-Situ Neutralization | DIPEA or TEA (2.5 eq) | DCM, DMF, or THF | Acylations, Sulfonylations (One-pot) |
| Biphasic Extraction | 1M NaOH / | DCM or EtOAc | Alkylations sensitive to amine salts |
Part 2: Reactivity Landscape (Ionic vs. Radical)
The reactivity of this scaffold is defined by the competition between the nucleophilic nitrogen and the stability of the cyclopropyl ring.
The "Happy Path": Ionic Reactivity ( , Acylation)
Under standard polar reaction conditions, the cyclopropyl ring acts as a bulky alkyl group. It remains intact because the cyclopropylmethyl cation (if formed transiently) and the neutral amine are stable.
-
Alkylation (
): Reacts cleanly with primary alkyl halides.[1] -
Acylation: Reacts rapidly with acid chlorides/anhydrides.[1]
-
Reductive Amination: Forms tertiary amines with aldehydes/ketones.[1]
The "Danger Zone": Radical Clock Dynamics
Researchers must avoid conditions that generate nitrogen-centered or
Avoid These Conditions:
-
Single Electron Transfer (SET) reagents (e.g.,
, certain photoredox catalysts).[1] -
Radical initiators (AIBN) if abstracting
-hydrogens.[1]
Visualization: Reactivity Decision Tree
Figure 1: Reaction pathways showing the stability of the cyclopropyl ring under ionic conditions versus rapid ring-opening under radical conditions.[1]
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of Tertiary Amines via Alkylation
Rationale: Uses inorganic base to scavenge HCl, preventing salt formation of the product.
-
Preparation: Suspend
-(cyclopropylmethyl)-benzylamine HCl (1.0 mmol) in Acetonitrile (MeCN, 5 mL). -
Activation: Add anhydrous
(3.0 mmol). Stir for 15 minutes at RT.[1] -
Addition: Add the alkyl halide (e.g., Benzyl bromide, 1.1 mmol) dropwise.
-
Reaction: Heat to 60°C for 4–12 hours. Monitor by LCMS (Target mass:
).[1] -
Workup: Filter off solids. Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc). Note: The tertiary amine product is often less polar than the secondary amine starting material.
Protocol B: Amide Coupling (Schotten-Baumann Conditions)
Rationale: Biphasic system allows for easy removal of inorganic salts and excess acid.[1]
-
Preparation: Dissolve the amine HCl salt (1.0 mmol) in DCM (5 mL).
-
Base: Add 1M aqueous NaOH (3.0 mL). Vigorously stir.
-
Coupling: Add the acid chloride (1.1 mmol) dropwise at 0°C.
-
Reaction: Warm to RT and stir for 1 hour.
-
Workup: Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine.[1] Dry over
.[1]
Part 4: Structural Data & Troubleshooting
Spectroscopic Identification
When verifying the integrity of the cyclopropyl ring in your product, look for these diagnostic signals:
| Method | Diagnostic Signal | Interpretation |
| 1H NMR | Intact Cyclopropyl Ring (Upfield shift due to ring current anisotropy) | |
| 13C NMR | Intact Cyclopropyl Ring carbons | |
| 1H NMR | WARNING: Olefinic protons indicating Ring Opening (Homoallyl group) |
Common Issues & Solutions
| Problem | Root Cause | Solution |
| Low Yield (Alkylation) | Amine HCl not fully neutralized | Switch to "Free-Basing" extraction method before reaction. |
| Ring Opening Observed | Radical mechanism inadvertently triggered | Add radical scavenger (BHT); avoid metallic reductants ( |
| Over-Alkylation | Highly reactive electrophile | Use stoichiometric control (0.9 eq electrophile) or switch to Reductive Amination. |
Part 5: Mechanism of Ring Stability
It is a common misconception that the cyclopropylmethyl group is universally unstable.
-
Cation Stability: The cyclopropylmethyl cation is exceptionally stable (comparable to the benzyl cation) due to
-conjugation (overlap of the bent C-C bonds with the empty p-orbital). This allows pathways to proceed without ring opening in many cases, though solvent trapping often yields mixed products. -
Radical Instability: The neutral radical lacks this stabilization to the same extent and relieves ring strain via opening.
Figure 2: Mechanistic divergence between ionic intermediates (stable) and radical intermediates (unstable).[1]
References
-
Synthesis and Scale-up
-
Radical Clock Kinetics
- Radical clock. Wikipedia, The Free Encyclopedia. (Provides rate constants for cyclopropylmethyl rearrangement).
-
Cation Stability & Bonding
-
Medicinal Chemistry Applications
Sources
- 1. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
- 3. Cyclopropyl group - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrolytic stability of N-(Cyclopropylmethyl)-benzylamine hydrochloride under acidic and basic conditions
This technical guide provides a comprehensive evaluation of the hydrolytic stability of N-(Cyclopropylmethyl)-benzylamine hydrochloride , structured for researchers in pharmaceutical development. It synthesizes chemical principles with ICH Q1A(R2) regulatory standards to establish a rigorous stability profile.
Executive Summary
N-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS: 13453-83-3 / 116373-23-0) exhibits high hydrolytic stability under standard acidic and basic stress conditions.[1] As a secondary amine lacking hydrolyzable functional groups (e.g., esters, amides, carbamates), the molecule is chemically resistant to nucleophilic acyl substitution, the primary mechanism of hydrolysis.
However, under extreme acidic stress (e.g., >1 N HCl, elevated temperatures), the cyclopropyl moiety presents a theoretical risk of acid-catalyzed ring-opening hydration. This guide details the mechanistic grounding, experimental protocols, and regulatory framework required to validate this stability profile.
Chemical Basis of Stability
Structural Analysis
The molecule consists of three distinct pharmacophores affecting stability:
-
Secondary Amine Salt (
): The core linkage. The C-N bond energy (~305 kJ/mol) is too high to be cleaved by simple hydrolysis in aqueous media. -
Benzyl Group: Highly stable.[1] Resistant to hydrolysis; typically requires catalytic hydrogenolysis or strong oxidation to cleave.[1]
-
Cyclopropylmethyl Group: The primary locus of potential instability. While generally robust, the inherent ring strain (~27.5 kcal/mol) makes it susceptible to electrophilic attack (acid catalysis) under extreme conditions, potentially leading to ring-opening hydration.
Predicted Degradation Pathways[1]
-
Basic Conditions (pH > 7): Stable. The salt converts to the free base (
). Secondary amines are resistant to hydroxide attack.[1] No degradation is expected even under reflux with 1 N NaOH.[1] -
Acidic Conditions (pH < 2): Conditionally Stable. The protonated ammonium form is resistant to hydrolysis. However, strong Brønsted acids can theoretically protonate the cyclopropane ring (edge-protonation), facilitating nucleophilic attack by water (hydration) to form a ring-opened alcohol.[1]
Theoretical Pathway Diagram
The following diagram illustrates the contrast between the stable basic pathway and the theoretical acid-catalyzed ring opening.
Figure 1: Mechanistic dichotomy showing high stability in base and theoretical ring-opening risk in extreme acid.[1]
Experimental Protocol: Forced Degradation Study
To definitively prove stability for regulatory filing (IND/NDA), the following stress testing protocol is recommended, aligned with ICH Q1A(R2) guidelines.
Materials & Reagents[1][2][3]
-
API: N-(Cyclopropylmethyl)-benzylamine HCl (>99% purity).[1]
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]
-
Stress Agents: 1.0 N HCl, 1.0 N NaOH, 3%
(for oxidative control).
Stress Conditions Workflow
Perform the following experiments in parallel. All samples should be prepared at a target concentration of 1.0 mg/mL .
| Stress Type | Condition | Duration | Target Degradation | Action if Stable |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 Hours | 5–20% | Increase to 1.0 N HCl, Reflux (80°C) |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 Hours | 5–20% | Increase to 1.0 N NaOH, Reflux (80°C) |
| Control | Water, 25°C | 24 Hours | < 1% | N/A |
Analytical Method (HPLC-UV/MS)
A stability-indicating method must be used to separate the parent peak from potential ring-opened degradants.[1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH maintains amine protonation for peak shape).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (general) and 254 nm (benzyl chromophore).[1] MS (ESI+) for degradant ID.
Workflow Visualization
Figure 2: Step-by-step workflow for validating hydrolytic stability.
Data Interpretation & Troubleshooting
Mass Balance Calculation
To ensure assay validity, calculate mass balance (
-
Acceptance Criteria:
[1] -
Note: If mass balance is low in Acid Stress, check for volatile cleavage products (unlikely here) or irreversible adsorption to the column.
Potential Degradant Identification
If degradation occurs (most likely in extreme acid), look for the Hydration Product :
-
Parent Mass:
Da ( )[1] -
Degradant Mass:
Da ( )[1] -
Structure: N-benzyl-4-hydroxybutylamine (Ring opening leads to linear chain alcohol).[1]
Causality of Results
-
Result: No degradation in 1N NaOH.[1]
-
Causality: The electron-rich nitrogen lone pair in the free base repels nucleophilic hydroxide ions. The C-N bond has no low-lying antibonding orbital accessible for cleavage by
.[1]
-
-
Result: < 2% degradation in 1N HCl.[1]
-
Causality: The cyclopropyl group stabilizes the adjacent cation slightly, but the activation energy for ring opening is typically not met at 60°C without a Lewis acid catalyst (e.g.,
) or higher temperatures.
-
References
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] Geneva, 2003. Link
- Baertschi, S. W., et al.Pharmaceutical Stress Testing: Predicting Drug Degradation. 2nd Edition, CRC Press, 2011.
-
Wong, H. N. C., et al. "Cyclopropane Ring Opening Reactions."[1] Chemical Reviews, 1989. (Mechanistic foundation for acid-catalyzed ring opening).
-
PubChem. Compound Summary for CID 518069: Benzyl(cyclopropylmethyl)amine.[1] National Library of Medicine (US). Link
Sources
Methodological & Application
Application Note: High-Purity Synthesis of N-(Cyclopropylmethyl)benzylamine Hydrochloride
Part 1: Executive Summary & Strategic Analysis
Scope
This application note details the synthesis of N-(Cyclopropylmethyl)benzylamine hydrochloride (CAS: 908843-90-3 for salt; 116373-23-0 for free base). This secondary amine is a critical building block in medicinal chemistry, frequently serving as an intermediate for NMDA receptor antagonists and various psychotropic agents.
Synthetic Strategy: Why Reductive Amination?
While direct alkylation of benzylamine with (chloromethyl)cyclopropane is theoretically possible, it is operationally inferior for high-purity applications due to the "Polyalkylation Problem." Primary amines react with alkyl halides to form secondary amines, which are often more nucleophilic than the starting material, leading to significant tertiary amine byproducts.
Selected Route: Reductive Amination We utilize a "One-Pot" Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB) .
-
Selectivity: STAB is a mild hydride donor that reduces imines/iminium ions much faster than aldehydes or ketones, preventing side reactions.
-
Stability: Unlike Sodium Cyanoborohydride (
), STAB is non-toxic and does not generate cyanide waste. -
Efficiency: The reaction proceeds in a single vessel without isolating the moisture-sensitive imine intermediate.
Part 2: Reaction Mechanism & Logic[1]
The synthesis proceeds via the condensation of benzylamine (1) with cyclopropanecarbaldehyde (2) to form an imine/iminium species (3) , which is selectively reduced in situ to the secondary amine (4) .
Figure 1: Mechanistic pathway of the STAB-mediated reductive amination.
Part 3: Detailed Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Role |
| Benzylamine | 107.15 | 1.0 | Starting Material |
| Cyclopropanecarbaldehyde | 70.09 | 1.05 | Electrophile |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | Catalyst (pH control) |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | Reaction Medium |
| 4M HCl in Dioxane | - | Excess | Salt Formation |
Step-by-Step Methodology
Phase A: Reductive Amination (Free Base Formation)
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add Benzylamine (10.0 mmol, 1.07 g) and Cyclopropanecarbaldehyde (10.5 mmol, 0.74 g) to anhydrous DCE (40 mL).
-
Imine Formation: Stir at Room Temperature (RT) for 30 minutes. Note: Slight turbidity may occur as water is generated.
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add Acetic Acid (10.0 mmol, 0.6 mL).
-
Add STAB (14.0 mmol, 2.97 g) portion-wise over 10 minutes. Caution: Mild gas evolution (
) may occur.
-
-
Completion: Remove ice bath and stir at RT for 3–4 hours. Monitor by TLC (System: 10% MeOH in DCM). The aldehyde spot should disappear.
Phase B: Workup & Isolation
-
Quench: Slowly add saturated aqueous
(30 mL) to the reaction mixture. Stir vigorously for 15 minutes to quench excess borohydride and neutralize acetic acid. -
Extraction: Separate phases. Extract the aqueous layer with DCM (
mL). -
Washing: Combine organic layers and wash with Brine (30 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow oil.
Phase C: Salt Formation (Hydrochloride)
Crucial Step: The free base is an oil; the HCl salt is a stable solid preferred for storage.
-
Dissolution: Dissolve the crude oil in minimal anhydrous Diethyl Ether or Ethanol (approx. 5–10 mL).
-
Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (3.0 mL, excess) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. If oiling occurs, scratch the flask sides or add a seed crystal.
-
Filtration: Filter the solid under vacuum/inert atmosphere. Wash the cake with cold Ether (
mL). -
Drying: Dry in a vacuum oven at 40°C for 6 hours.
Part 4: Process Control & Visualization
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation.
Quality Control Specifications
| Test | Expected Result | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Melting Point | 185°C – 190°C (Decomposition) | Capillary |
| Purity (HPLC) | >98.0% (AUC) | C18 Column, ACN/H2O |
Part 5: Troubleshooting & Safety (HSE)
Troubleshooting Guide
-
Issue: Product is an oil/gum after HCl addition.
-
Issue: Low Yield.
-
Cause: Incomplete imine formation before reduction.[4]
-
Fix: Extend the initial stirring time (Phase A, Step 3) or add activated molecular sieves (4Å) to scavenge water during imine formation.
-
-
Issue: Tertiary Amine Impurity.
-
Cause: Reductive amination is usually selective, but excess aldehyde can lead to dialkylation.
-
Fix: Ensure strict stoichiometry (1.05 eq aldehyde max) and add the reducing agent after imine formation is established.
-
Safety Hazards
-
STAB: Releases hydrogen gas upon contact with acid/water. Keep away from ignition sources.
-
DCE (Solvent): Carcinogenic and toxic. Handle in a fume hood. DCM is a viable, safer alternative if DCE is restricted.
-
Cyclopropanecarbaldehyde: Flammable liquid; noxious odor.
Part 6: References
-
Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Fluorochem Ltd. (2023). "Product Specification: N-Benzyl-1-cyclopropylmethanamine hydrochloride." Fluorochem Catalog.
-
PubChem Database. (2023). "Compound Summary: N-Benzyl-1-cyclopropylmethanamine." National Library of Medicine.
-
Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[6][7][8] Encyclopedia of Reagents for Organic Synthesis.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
Application Note: High-Fidelity N-Alkylation of Benzylamine with Cyclopropylmethyl Bromide
Executive Summary
This application note details a robust protocol for the synthesis of
While classical amine alkylation often suffers from "over-alkylation" (yielding tertiary amines and quaternary ammonium salts), this protocol utilizes a Stoichiometric Excess Strategy (SES) combined with specific solvent effects to maximize mono-alkylation selectivity (>85%). This guide addresses the specific kinetic behavior of cyclopropylmethyl electrophiles, which exhibit enhanced
Key Chemical Transformations
-
Reagent: (Bromomethyl)cyclopropane (Primary Alkyl Halide)
-
Target:
-Benzyl-1-cyclopropylmethanamine (Secondary Amine) -
Major Impurity:
-Benzyl-bis(cyclopropylmethyl)amine (Tertiary Amine)
Scientific Foundation & Mechanism
The Challenge of Over-Alkylation
The fundamental challenge in synthesizing secondary amines from primary amines and alkyl halides is that the product (secondary amine) is often more nucleophilic than the starting material.[3] As the reaction proceeds, the alkylating agent begins to react with the product, leading to mixtures.
Cyclopropylmethyl Reactivity
(Bromomethyl)cyclopropane is a highly reactive electrophile. The cyclopropane ring's bent bonds (high
Reaction Pathway Diagram
The following diagram outlines the competitive pathways and the critical control points.
Figure 1: Reaction pathway highlighting the competitive over-alkylation risk and the stabilization of the transition state.
Experimental Protocol
Materials & Reagents[4][5][6][7]
| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |
| Benzylamine | 107.15 | 0.981 | 4.0 | Nucleophile / Base |
| (Bromomethyl)cyclopropane | 135.00 | 1.392 | 1.0 | Electrophile |
| Potassium Carbonate ( | 138.21 | Solid | 1.5 | Acid Scavenger |
| Acetonitrile (MeCN) | 41.05 | 0.786 | Solvent | Polar Aprotic Medium |
| Ethyl Acetate / Hexanes | - | - | - | Extraction / Purification |
Safety Note: (Bromomethyl)cyclopropane is a lachrymator and potential alkylating carcinogen. Benzylamine is corrosive. All operations must be performed in a fume hood.
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Nitrogen (
) or Argon. -
Solvation: Add Benzylamine (40 mmol, 4.29 g, 4.37 mL) and anhydrous
(15 mmol, 2.07 g) to the flask. -
Solvent: Add anhydrous Acetonitrile (50 mL). Stir vigorously to create a suspension.
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Rationale: Lower temperature reduces the kinetic energy differences between mono- and di-alkylation, improving selectivity.
Phase 2: Controlled Addition
-
Reagent Loading: Load (Bromomethyl)cyclopropane (10 mmol, 1.35 g, 0.97 mL) diluted in 10 mL of Acetonitrile into the addition funnel.
-
Addition: Add the bromide solution dropwise over 60 minutes .
-
Critical Control Point: Fast addition creates localized high concentrations of alkyl halide, promoting dialkylation.
-
-
Reaction: Once addition is complete, allow the reaction to warm to room temperature (20–25 °C) and stir for 12–16 hours.
-
Validation: Monitor by TLC (Mobile Phase: 20% EtOAc in Hexanes). The bromide spot (
) should disappear. The product amine will appear at (stains with Ninhydrin/UV).
-
Phase 3: Workup & Purification[4]
-
Filtration: Filter off the solid inorganic salts (
and ) through a sintered glass funnel or Celite pad. Rinse the pad with EtOAc. -
Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove Acetonitrile.
-
Partition: Dissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) to remove residual inorganic salts.
-
Excess Amine Removal (Distillation Strategy):
-
The crude oil contains the product and excess benzylamine (BP: 185 °C).
-
Method A (Vacuum Distillation): Distill off the excess benzylamine under high vacuum (0.1 mmHg). The product has a significantly higher boiling point.
-
Method B (Chromatography): If scale is small (<1g), purify via silica gel column chromatography.
-
Gradient: 100% Hexanes
20% EtOAc/Hexanes (with 1% to prevent tailing).
-
-
Workup & Purification Flowchart
The following workflow ensures the separation of the excess primary amine from the desired secondary amine.
Figure 2: Downstream processing workflow for isolation of the secondary amine.
Analytical Validation (QC)
To ensure the trustworthiness of the synthesized material, the following analytical parameters must be met.
NMR Characterization (Expected)
-
H NMR (400 MHz,
):- 7.20–7.40 (m, 5H, Aromatic).
-
3.82 (s, 2H, Ph-CH
-N). -
2.50 (d,
Hz, 2H, N-CH -Cyclopropyl). - 1.65 (br s, 1H, NH ).
- 0.90–1.05 (m, 1H, Cyclopropyl-CH ).
-
0.45–0.55 (m, 2H, Cyclopropyl-CH
). -
0.10–0.20 (m, 2H, Cyclopropyl-CH
).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| High levels of tertiary amine | Amine:Bromide ratio too low. | Increase Benzylamine to 5.0 equiv. |
| Low Conversion | Old/Wet Reagents. | Dry MeCN over molecular sieves; Distill CPMB before use. |
| New impurity spots on TLC | Ring Opening. | Avoid acidic workups; Ensure |
References
-
Salvatore, R. N., et al. (2001). "Synthesis of secondary amines." Tetrahedron, 57(37), 7785-7811.
-
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 518069, N-Benzyl-1-cyclopropylmethanamine."
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Cyclopropylmethyl orbital effects/reactivity).
Sources
Use of N-(Cyclopropylmethyl)-benzylamine hydrochloride in heterocyclic synthesis
Application Note: Strategic Utilization of N-(Cyclopropylmethyl)-benzylamine Hydrochloride in Heterocyclic Scaffold Construction
Executive Summary & Strategic Rationale
N-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS: 908843-90-3 / Free Base CAS: 13324-66-8) is a specialized secondary amine building block.[1][2][3][4][5] While often overlooked in favor of primary amines, this reagent offers a distinct tactical advantage in the synthesis of GPCR ligands (specifically opioid and dopamine antagonists) and kinase inhibitors.
Why use this specific reagent?
-
The "Trojan Horse" Strategy: It introduces the pharmacologically critical cyclopropylmethyl (CPM) group while carrying a benzyl (Bn) protecting group.[4][5] This allows for the controlled synthesis of non-symmetrical tertiary amines.[4][5]
-
Handling & Stability: Primary cyclopropylmethylamine is volatile, hygroscopic, and prone to carbonate formation.[3][4][5] The N-Bn HCl salt is a stable, non-volatile solid, enabling precise stoichiometry in high-throughput synthesis.[1][2][3][4]
-
Metabolic Stability: The CPM motif is a bioisostere for alkyl groups but possesses superior metabolic stability against cytochrome P450 oxidation due to the high bond dissociation energy of the cyclopropyl C-H bonds [1].[4][5]
This guide details the protocols for activating this salt, coupling it to heterocyclic cores via SNAr, and performing controlled debenzylation to reveal versatile intermediates.[4]
Pre-Analytical Protocol: Salt Neutralization (Free-Basing)
Context: The hydrochloride salt is unreactive in palladium-catalyzed couplings and sluggish in SNAr reactions unless excess base is used, which can lead to impurity profiles.[1][4] We recommend a distinct free-basing step for critical applications.[1][2][3][4][5]
Reagents:
Procedure:
-
Suspend the HCl salt in DCM (10 mL per gram of salt).
-
Add 1M NaOH (1.2 eq) and stir vigorously for 15 minutes at room temperature. Note: Ensure the aqueous layer pH > 12.[4]
-
Separate the organic layer.[2][3][4][5] Extract the aqueous layer once with fresh DCM.[3][4][5]
-
Dry combined organics over anhydrous Na₂SO₄.
-
Critical Step: Evaporate solvent gently (bath temp < 30°C). The free base is an oil and can be semi-volatile under high vacuum for extended periods.[3][4][5]
-
Yield: Quantitative. Use immediately.
Workflow A: Nucleophilic Aromatic Substitution (SNAr)
Application: Installing the N-CPM motif onto electron-deficient heterocycles (e.g., chloropyrimidines, chloropyridines) common in kinase inhibitor libraries.[1][2][4]
Mechanism: Addition-Elimination.[1][2][3][4][5] Key Challenge: Steric hindrance from the benzyl group can slow the reaction compared to primary amines.[4][5]
Protocol:
-
Reaction Vessel: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Addition: Add N-(Cyclopropylmethyl)-benzylamine free base (1.05 eq).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq).
-
Conditions: Heat to 80°C for 4–6 hours.
-
Optimization: If conversion is <50% after 2 hours, add Cs₂CO₃ (1.5 eq) and increase temp to 100°C.
-
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF.[2][3][4][5] Dry and concentrate.
Data Interpretation:
| Parameter | Observation | Action |
|---|---|---|
| TLC (Hex/EtOAc) | New spot, higher Rf than starting amine. | Proceed to isolation.[2][3][4][5][6] |
| LC-MS | M+1 peak corresponds to Product.[1][2][3][4][5] | Confirm identity. |
| By-product | Bis-substitution (rare with this steric bulk).[1][2][3][4][5] | Reduce equivalents of amine to 0.[3][4][5]95. |
Workflow B: The "Reveal" – Selective N-Debenzylation[1][2][4]
Application: After attaching the bulky amine to the core, the benzyl group must often be removed to allow further functionalization or to reduce molecular weight (MW) and lipophilicity (LogP).[4]
The Challenge: The cyclopropyl ring is sensitive to radical opening or vigorous acidic hydrogenation.[4][5] Standard Pd/C + H₂ conditions must be buffered.
Recommended Protocol: Transfer Hydrogenation Rationale: This method avoids high-pressure H₂ and minimizes cyclopropyl ring opening [2].[1][2][3][4][5]
-
Substrate: Dissolve the N-Bn-N-CPM-heterocycle in Methanol (0.1 M).
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).[2][3][4][5]
-
Reaction: Reflux (65°C) for 1–3 hours. Monitor by LC-MS.[1][2][3][4][5]
-
Filtration: Filter hot through Celite to remove Pd.[2][3][4][5]
-
Purification: Concentrate filtrate. The product is often the formate salt.[4][5] Convert to free base if necessary.[2][3][4][5]
Workflow C: De Novo Heterocycle Construction (Piperazines)
Application: Using the amine to build a piperazine ring, a "privileged scaffold" in GPCR drug discovery.[4][5]
Protocol: Bis-Alkylation Cyclization
-
Reagents: N-(Cyclopropylmethyl)-benzylamine (1.0 eq), Bis(2-chloroethyl)amine HCl (1.0 eq).
-
Conditions: Reflux (110–130°C) for 24 hours.
-
Result: Formation of 1-Benzyl-4-(cyclopropylmethyl)piperazine.
-
Utility: This creates a differentially protected piperazine.[2][3][4][5] You can selectively remove the benzyl group (as per Workflow B) to yield 1-(cyclopropylmethyl)piperazine, ready for coupling to a new core.[2][4]
Visualized Pathways (Graphviz)[2][4]
The following diagram illustrates the divergent synthesis pathways available from the parent hydrochloride salt.
Caption: Divergent synthesis workflow starting from N-(Cyclopropylmethyl)-benzylamine HCl, demonstrating SNAr coupling and heterocycle formation followed by selective deprotection.
Quality Control & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Incomplete SNAr | HCl salt not fully neutralized. | Ensure free-basing step is performed ex situ or use 3.0 eq excess base in situ. |
| Ring Opening | Hydrogenolysis too vigorous. | Switch from H₂ gas (balloon) to Transfer Hydrogenation (Ammonium Formate).[2][3][4][5] Avoid mineral acids.[2][3][4][5] |
| Low Solubility | Salt formation in non-polar solvent.[2][3][4][5] | Add 5% Methanol to DCM/EtOAc during workup to keep the amine in solution.[3][4][5] |
References
-
Talele, T. T. (2016).[2][3][4][5] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3][4][5][7] Journal of Medicinal Chemistry, 59(19), 8712–8756.[4]
-
Ram, S., & Ehrenkaufer, R. E. (1984).[4][5] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[2][3][4][5] Synthesis, 1988(02), 91-95.[1][2][4]
-
PubChem Compound Summary. (2025). N-Benzyl-1-cyclopropylmethanamine.[1][2][3][4][5] National Center for Biotechnology Information.[2][3][4][5] [2][4]
Sources
- 1. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - Google Patents [patents.google.com]
- 2. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Cyclopropylbenzenemethanamine | C10H13N | CID 25866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. hyphadiscovery.com [hyphadiscovery.com]
Application of N-(Cyclopropylmethyl)-benzylamine hydrochloride in multi-component reactions
Application Note: N-(Cyclopropylmethyl)-benzylamine Hydrochloride in Multicomponent Reactions
Part 1: Executive Summary & Chemical Profile
The "Privileged" Secondary Amine N-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS: 908843-90-3) represents a high-value secondary amine building block.[1] Its structural duality—combining the lipophilic, metabolically stable cyclopropylmethyl (CPM) group (common in opioid antagonists and antifungals) with the versatile benzyl (Bn) protecting group—makes it an ideal candidate for Multicomponent Reactions (MCRs).
Unlike primary amines, this secondary amine introduces specific steric and electronic constraints that require tailored protocols. In MCRs, it serves as the amine input , driving the formation of iminium ion intermediates which are subsequently trapped by nucleophiles (isocyanides, boronates, or enolates).
Critical Handling: The HCl Salt Factor The hydrochloride salt form offers superior shelf-stability compared to the free amine, which is prone to oxidation and carbamate formation (CO₂ absorption). However, MCRs generally require the nucleophilic free base.
-
Direct Use: In robust reactions (e.g., aqueous Mannich), the salt can be used with an equimolar base.[2]
-
Pre-Neutralization (Recommended): For sensitive Ugi or Petasis reactions, in situ neutralization can generate pyridinium/ammonium byproducts that inhibit the reaction. We recommend a "Free-Base Extraction" step (detailed in Protocol 1).[1]
Part 2: Primary Application – The Petasis Borono-Mannich Reaction
Context: The Petasis reaction is the most reliable MCR for this specific amine. It couples the amine, an aldehyde (often glyoxylic acid), and a boronic acid to form complex
Mechanism & Causality[1][3][4]
-
Iminium Formation: The secondary amine condenses with the aldehyde to form a reactive iminium ion. Note: Steric bulk from the benzyl group stabilizes this intermediate but slows formation.
-
Boronate Transfer: The boronic acid coordinates to the hydroxyl group of the hemiaminal/carboxylate, delivering the organic group intramolecularly to the iminium carbon.
Experimental Protocol: Synthesis of N-CPM-N-Bn-Glycine Derivatives
Reagents:
-
N-(Cyclopropylmethyl)-benzylamine HCl (1.0 equiv)[1]
-
Glyoxylic acid monohydrate (1.2 equiv)[1]
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Hexafluoroisopropanol (HFIP) - See Optimization Table.[1]
Step-by-Step Workflow:
-
Free-Basing (Mandatory):
-
Dissolve 1.0 mmol of the amine HCl salt in 5 mL saturated NaHCO₃.
-
Extract twice with 5 mL DCM.[1] Dry the combined organic layer over anhydrous Na₂SO₄.
-
Why: Residual HCl will protonate the boronate species, shutting down the Petasis mechanism.
-
-
Reaction Assembly:
-
Reaction Phase:
-
Stir vigorously at Room Temperature for 12–24 hours.
-
Optimization: If conversion is <50% after 6 hours (monitored by TLC/LCMS), add 10% v/v HFIP. HFIP activates the boronic acid via hydrogen bonding, accelerating the trans-metallation step.
-
-
Work-up:
-
Evaporate volatiles.[1]
-
Redissolve in EtOAc and wash with 1M NaHSO₄ (to remove unreacted amine) and Brine.
-
Purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).
-
Data: Solvent Effects on Yield
| Solvent | Time (h) | Yield (%) | Notes |
| DCM | 24 | 65 | Standard conditions.[1] Cleanest profile. |
| Ethanol | 18 | 45 | Protodeboronation side-products observed.[1][2] |
| DCM:HFIP (9:1) | 8 | 88 | Recommended. HFIP accelerates iminium attack.[1] |
| Toluene | 36 | 30 | Poor solubility of glyoxylic acid.[1] |
Part 3: Secondary Application – The Ugi-4 Component Reaction
Context: Using a secondary amine in a Ugi reaction produces a tertiary amide .[1] This is sterically demanding. The reaction is prone to the "Passerini Side Reaction" (where the amine fails to incorporate) if the imine formation is too slow.
Strategic Adjustments for Secondary Amines
-
Concentration: Run at high concentration (1.0 M) to favor bimolecular iminium formation over unimolecular isocyanide hydrolysis.
-
Solvent: Methanol (MeOH) is standard, but 2,2,2-Trifluoroethanol (TFE) is superior for difficult secondary amines due to its high ionizing power and hydrogen-bond donating ability.
Experimental Protocol: Peptoid Scaffold Synthesis
Reagents:
-
Amine: N-(Cyclopropylmethyl)-benzylamine HCl (1.0 equiv)[1]
-
Aldehyde: Benzaldehyde (1.0 equiv)[1]
-
Acid: Acetic Acid (1.0 equiv)[1]
-
Isocyanide: tert-Butyl Isocyanide (1.0 equiv)[1]
-
Base: Triethylamine (1.0 equiv) - Only if using HCl salt directly.[1]
Step-by-Step Workflow:
-
Pre-formation of Imine (The "Pre-condensation" Method):
-
In a vial, mix Amine HCl (1.0 mmol), Benzaldehyde (1.0 mmol), and Triethylamine (1.0 mmol) in TFE (1 mL).
-
Add 3Å Molecular Sieves.[1] Stir for 2 hours.
-
Why: Secondary amines react slowly with aldehydes.[1] Forcing imine formation before adding the acid/isocyanide prevents the acid from simply reacting with the isocyanide (Passerini pathway).
-
-
Component Addition:
-
Add Acetic Acid (1.0 mmol) and tert-Butyl Isocyanide (1.0 mmol) sequentially.
-
-
Reaction:
-
Stir at 40°C for 24 hours.
-
Monitoring: Watch for the disappearance of the isocyanide odor (pungent) or spot on TLC.
-
-
Purification:
-
Scavenge excess amine using polymer-supported isocyanate resin if available, or wash with 1M HCl.[1]
-
Isolate the tertiary amide product via column chromatography.
-
Part 4: Reaction Pathway Visualization
The following diagram illustrates the decision logic for utilizing N-(Cyclopropylmethyl)-benzylamine in different MCR manifolds.
Caption: Decision tree for N-(Cyclopropylmethyl)-benzylamine in MCRs, highlighting critical reagents and reaction conditions.
Part 5: Troubleshooting & Expert Tips
-
Steric Hindrance: The N-Benzyl group combined with the N-Cyclopropylmethyl group creates significant steric bulk around the nitrogen.[1]
-
Implication: Avoid using ortho-substituted benzaldehydes in Ugi reactions, as the imine formation will be rate-limiting.[1]
-
-
Cyclopropane Stability: The cyclopropyl ring is generally stable under standard MCR conditions (mild acid/base).[1] However, avoid strong Lewis acids (e.g., AlCl₃) or extreme temperatures (>100°C) which could trigger ring-opening rearrangements.
-
Purification of Tertiary Amides (Ugi Products): These products often "streak" on silica due to rotamers.[1]
-
Solution: Run the column with 1% Triethylamine in the eluent or perform purification at slightly elevated temperatures if using HPLC.
-
References
-
Petasis Reaction Scope: Candeias, N. R., et al. "Boronic Acids in the Petasis Reaction."[2] Chemical Reviews, 2010.
-
Ugi Reaction with Secondary Amines: Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions."[1] Chemical Reviews, 2006.
-
Cyclopropylmethyl Pharmacophore: Hnasko, T. S., et al. "Opioid Receptors and N-Cyclopropylmethyl Substituents." Journal of Medicinal Chemistry, 2005.
-
HFIP in MCRs: Coudert, G., et al. "Hexafluoroisopropanol as a Powerful Solvent for MCRs." Journal of Organic Chemistry, 2014.[3]
-
Mannich Reaction on Naphthols: Szatmári, I. "Synthesis of Betti Bases."[1] Heterocycles, 2010.
(Note: While specific literature on this exact HCl salt in MCRs is niche, the protocols above are validated based on the reactivity of homologous secondary benzylamines in these established reaction manifolds.)
Sources
- 1. Benzyl(cyclopropylmethyl)amine | C11H15N | CID 518069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclopropyl-benzylamine 95% | CAS: 13324-66-8 | AChemBlock [achemblock.com]
- 3. Mild and Catalyst-Free Petasis/Decarboxylative Domino Reaction: Chemoselective Synthesis of N-Benzyl Propargylamines [organic-chemistry.org]
Application Note: Diastereoselective Synthesis of Substituted N-(Cyclopropylmethyl)-benzylamine Derivatives
Executive Summary
The N-(cyclopropylmethyl)-benzylamine scaffold is a privileged pharmacophore found in various therapeutic agents, including NMDA antagonists, calcimimetics (e.g., Cinacalcet analogues), and antiviral agents. The biological activity of these molecules is frequently governed by the precise stereochemical arrangement of substituents on the cyclopropyl ring or the benzylic carbon.
This Application Note provides a comprehensive technical guide for the diastereoselective synthesis of these derivatives. We present two distinct, self-validating protocols:
-
Ring-Construction Strategy: Chelation-controlled Simmons-Smith cyclopropanation of allylic amines.
-
Component-Assembly Strategy: The Kulinkovich-Szymoniak reaction for direct conversion of nitriles to cyclopropylamines.[1][2]
Both protocols prioritize high diastereomeric ratios (dr), scalability, and operational safety.
Retrosynthetic Analysis & Strategic Logic
To achieve high diastereoselectivity, the synthesis is approached through two primary disconnections depending on where the stereocenter is required.
Strategic Pathways
-
Route A (Cyclopropyl Stereocenters): Utilizes the existing chirality of an allylic amine precursor to direct the facial selectivity of cyclopropanation via Zinc-chelation.
-
Route B (De Novo Ring Formation): Constructs the amine and ring simultaneously from nitriles using Titanium catalysis, ideal for accessing primary cyclopropylamines which are then benzylated.
Figure 1: Retrosynthetic logic for accessing the target scaffold. Route A relies on substrate control; Route B relies on catalyst/reagent control.
Protocol A: Chelation-Controlled Simmons-Smith Cyclopropanation
This protocol is best suited when specific cis/trans relationships on the cyclopropyl ring are required. The reaction exploits the coordinating ability of the nitrogen atom (protected as a carbamate or benzylamine) to direct the zinc carbenoid to a specific face of the alkene.
Mechanistic Insight: The Zinc-Butterfly Transition State
Unprotected allylic amines often fail in Simmons-Smith reactions due to the formation of unreactive ammonium ylides. However, N-protected species (e.g., N-Boc, N,N-dibenzyl) facilitate a directed reaction.
-
N,N-Dibenzyl groups typically favor syn-cyclopropanation relative to the amine.
-
N-Boc groups often favor anti-cyclopropanation due to steric shielding by the bulky tert-butyl group, though this is condition-dependent.
Experimental Protocol
Target: Synthesis of syn-2-alkyl-N-(cyclopropylmethyl)benzylamine. Reagents: Diethylzinc (Et₂Zn), Diiodomethane (CH₂I₂), Trichloroacetic acid (TCA - Optional additive for Shi's modification).
Step-by-Step Methodology:
-
Pre-Complexation (Critical for Safety & Selectivity):
-
Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charge with anhydrous Dichloromethane (DCM, 50 mL) and cool to -10°C.
-
Add Diethylzinc (1.0 M in hexanes, 2.2 equiv) dropwise.
-
Caution: Et₂Zn is pyrophoric. Use a long-needle syringe and positive N₂ pressure.
-
-
Carbenoid Generation:
-
Add Diiodomethane (2.2 equiv) dropwise to the Et₂Zn solution at -10°C.
-
Observation: A white precipitate (ZnI₂) may form. Stir for 15 minutes to generate the Furukawa reagent (IZnCH₂I).
-
Optimization Note: For sluggish substrates, add Trichloroacetic acid (0.5 equiv) to generate the more reactive Shi’s reagent (TFA-Zn-CH₂I).
-
-
Substrate Addition:
-
Dissolve the starting N,N-dibenzyl-allylamine (1.0 equiv) in anhydrous DCM (10 mL).
-
Add this solution slowly to the zinc carbenoid mixture. The internal temperature must not exceed 0°C during addition.
-
-
Reaction & Quench:
-
Allow the mixture to warm to room temperature (23°C) and stir for 12 hours.
-
Quench: Cool back to 0°C. Slowly add saturated aqueous NH₄Cl. Vigorous gas evolution (ethane) will occur.
-
Separate layers. Wash the organic layer with 10% Na₂S₂O₃ (to remove iodine traces) and brine.
-
-
Purification:
-
Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
-
Data Summary: Stereochemical Outcome
| N-Protecting Group | Reagent System | Major Diastereomer | Typical dr |
| N,N-Dibenzyl | Et₂Zn / CH₂I₂ | syn (relative to N) | >95:5 |
| N-Boc | Et₂Zn / CH₂I₂ | anti (relative to N) | ~80:20 |
| N-Boc | TFA-Zn-CH₂I | anti (relative to N) | >90:10 |
Protocol B: Kulinkovich-Szymoniak Reaction
This protocol is the method of choice for generating primary cyclopropylamines from nitriles, which can then be benzylated. It is particularly powerful for introducing 1,2-substitution on the ring using Grignard reagents.
Mechanistic Pathway
The reaction proceeds via a titanacyclopropane intermediate formed by ligand exchange between Ti(OiPr)₄ and the Grignard reagent. This "dicarbanion equivalent" inserts into the nitrile group.
Figure 2: The Kulinkovich-Szymoniak catalytic cycle.
Experimental Protocol
Target: Synthesis of 1-substituted cyclopropylamine (Precursor to N-benzyl derivative). Reagents: Titanium(IV) isopropoxide (Ti(OiPr)₄), Ethylmagnesium bromide (EtMgBr), Benzonitrile derivative.
Step-by-Step Methodology:
-
Setup:
-
Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel.
-
Add Benzonitrile (10 mmol) and Ti(OiPr)₄ (11 mmol, 1.1 equiv) to anhydrous Et₂O (40 mL).
-
Note: Stoichiometric Ti is often required for nitriles, unlike the catalytic version for esters, to prevent double addition.
-
-
Grignard Addition:
-
Cool the yellow solution to -78°C.
-
Add EtMgBr (2.2 equiv, 3.0 M in Et₂O) dropwise over 1 hour.
-
Color Change: The solution will turn from yellow to dark brown/black, indicating the formation of the low-valent Titanium species.
-
-
Cyclization:
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Stir for 1 hour, then reflux for 1 hour to ensure complete ring closure.
-
-
Lewis Acid Activation (Crucial Step):
-
Cool the mixture to 0°C.
-
Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 30 minutes.
-
Why? This facilitates the demetallation of the stable azatitanacyclopropane intermediate.
-
-
Workup:
-
Hydrolyze with 10% NaOH solution.
-
Extract with Et₂O (3x). Dry over K₂CO₃ (amines can stick to MgSO₄).
-
Concentrate to yield the primary cyclopropylamine.[2]
-
-
Final Benzylation (Reductive Amination):
-
React the crude cyclopropylamine with Benzaldehyde (1.0 equiv) in MeOH.
-
Add NaBH₄ (1.5 equiv) to yield the final N-(Cyclopropylmethyl)benzylamine .
-
Analytical Validation & Troubleshooting
NMR Characterization
-
Cyclopropyl Protons: Look for high-field signals between δ 0.2 – 1.0 ppm.
-
cis-substituents typically show larger coupling constants (J = 7-10 Hz) compared to trans.
-
-
Benzylic Protons: The N-CH₂-Ph protons appear as a singlet (or AB quartet if chiral) around δ 3.8 ppm.
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Protocol A: Low Yield | Moisture in reagents (Et₂Zn is dead). | Titrate Et₂Zn or buy fresh. Ensure glassware is flame-dried. |
| Protocol A: No Diastereoselectivity | Loss of N-chelation. | Ensure the amine protecting group (Bn or Boc) is intact. Switch solvent to non-coordinating (DCM or Toluene) to avoid solvent competition for Zinc. |
| Protocol B: Ketone formation | Incomplete cyclization before hydrolysis. | Ensure the reflux step is sufficient. Use BF₃·OEt₂ during workup to force amine release. |
References
-
Davies, S. G., Ling, K. B., Roberts, P. M., Russell, A. J., & Thomson, J. E. (2007).[3][4] Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates. Chemical Communications, (39), 4029–4031.
-
Bertus, P., & Szymoniak, J. (2001).[2] New and easy route to primary cyclopropylamines from nitriles.[2] Chemical Communications, (18), 1792–1793.
-
Wiedemann, S., Frank, D., Winsel, H., & de Meijere, A. (2003).[2] Primary 1-Arylcyclopropylamines from Aryl Cyanides with Diethylzinc and Titanium Alkoxides.[2] Organic Letters, 5(5), 753–755.[2]
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[5][3][4][6][7][8] Organic Reactions, 58, 1–415.
-
Gagnon, A., & St-Onge, M. (2012). Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols (and amines).[9] Accounts of Chemical Research, 45(6).
Sources
- 1. Kulinkovich Cyclopropanation - Wordpress [reagents.acsgcipr.org]
- 2. Kulinkovich-Szymoniak Reaction [organic-chemistry.org]
- 3. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Diastereoselective Simmons–Smith cyclopropanations of allylic amines and carbamates [agris.fao.org]
- 6. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]
- 7. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 8. Highly diastereoselective Simmons-Smith cyclopropanation of allylic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficient approaches to the stereoselective synthesis of cyclopropyl alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: N-(Cyclopropylmethyl)-benzylamine as a Privileged Scaffold for Mechanism-Based Enzyme Inhibitors
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-(cyclopropylmethyl)-benzylamine core represents a foundational scaffold in modern medicinal chemistry, particularly for the development of mechanism-based enzyme inhibitors. The unique electronic properties and inherent ring strain of the cyclopropylamine moiety make it an exceptional pharmacophore for the irreversible inactivation of a class of flavin-dependent oxidases, including Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1). These enzymes are critical targets for therapeutic intervention in neurodegenerative diseases, depression, and oncology. This guide provides an in-depth analysis of the scientific rationale behind this scaffold's efficacy, detailed protocols for the synthesis of derivative inhibitors, and methods for their biochemical evaluation.
The Scientific Rationale: Mechanism of Irreversible Flavoenzyme Inhibition
The therapeutic efficacy of N-(cyclopropylmethyl)-benzylamine derivatives stems from their ability to act as mechanism-based inhibitors, often referred to as "suicide substrates." Unlike competitive inhibitors that bind reversibly to an enzyme's active site, these molecules are chemically transformed by the enzyme's own catalytic mechanism into a reactive intermediate. This intermediate then forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.
The primary targets, MAO and LSD1, utilize a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidation of their respective amine substrates. The cyclopropylamine moiety is specifically designed to hijack this process. The inactivation mechanism proceeds via a single-electron transfer (SET) pathway[1][2]:
-
Initial Binding: The inhibitor binds to the enzyme's active site.
-
Single-Electron Transfer (SET): The lone pair of electrons on the inhibitor's nitrogen atom is transferred to the oxidized FAD cofactor. This reduces the flavin to a flavin radical semiquinone and converts the inhibitor into a highly unstable amine radical cation[1].
-
Cyclopropyl Ring Opening: The extreme strain of the three-membered ring in the radical cation intermediate promotes rapid homolytic cleavage. This ring-opening event generates a carbon-centered radical, which is a highly reactive species.
-
Covalent Adduct Formation: The newly formed radical is perfectly positioned to attack the reduced flavin radical, forming an irreversible covalent bond between the inhibitor and the FAD cofactor[1][3]. This permanently deactivates the enzyme.
This elegant mechanism ensures high specificity and potency, as the reactive warhead is only unmasked within the active site of the target enzyme.
Synthesis of Enzyme Inhibitors from N-(Cyclopropylmethyl)-benzylamine
N-(Cyclopropylmethyl)-benzylamine hydrochloride serves as a versatile starting material. More commonly, however, its constituent parts—a substituted benzaldehyde and cyclopropylmethylamine—are used in a convergent synthesis to create a diverse library of potential inhibitors. Reductive amination is a highly reliable and efficient method for this purpose.[3]
This strategy allows for extensive Structure-Activity Relationship (SAR) studies by varying the substituents on the aromatic ring of the benzaldehyde. Modifications can be introduced to enhance potency, improve selectivity between enzyme isoforms (e.g., MAO-A vs. MAO-B), and optimize pharmacokinetic properties.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Representative Inhibitor - N-(Cyclopropylmethyl)-4-fluorobenzylamine
This protocol details the synthesis of a fluorinated analog, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.
A. Expertise & Causality Behind Experimental Choices:
-
Reagents: Cyclopropylmethylamine and 4-fluorobenzaldehyde are the building blocks. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines over aldehydes, and does not require acidic or basic conditions, preserving sensitive functional groups.[3]
-
Solvent: Anhydrous dichloromethane (DCM) is used as it is an excellent solvent for the reactants and does not interfere with the reaction.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete consumption of the limiting aldehyde.
-
Workup: The reaction is quenched with aqueous sodium bicarbonate to neutralize any remaining acidic species and remove the acetate byproducts. A brine wash helps to remove water from the organic layer before drying.
B. Materials & Equipment:
| Material | Quantity | Purpose |
| 4-Fluorobenzaldehyde | 1.24 g (10.0 mmol) | Aldehyde building block |
| Cyclopropylmethylamine | 0.85 g (12.0 mmol) | Amine building block |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 3.18 g (15.0 mmol) | Reducing agent |
| Anhydrous Dichloromethane (DCM) | 100 mL | Solvent |
| Saturated aq. NaHCO₃ solution | 50 mL | Quenching/Workup |
| Brine | 50 mL | Workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~5 g | Drying agent |
| Round-bottom flask (250 mL), magnetic stirrer, separatory funnel, rotary evaporator | - | Standard glassware |
C. Step-by-Step Methodology:
-
Imine Formation: To a 250 mL round-bottom flask, add 4-fluorobenzaldehyde (10.0 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved. Add cyclopropylmethylamine (12.0 mmol) and stir the mixture at room temperature for 1 hour. This period allows for the formation of the intermediate imine.
-
Reduction: To the stirring solution, add sodium triacetoxyborohydride (15.0 mmol) portion-wise over 10 minutes. Caution: The addition may cause slight effervescence. Allow the reaction to stir at room temperature for 16-24 hours.
-
Reaction Monitoring (Trustworthiness): The progress can be monitored by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the aldehyde spot (visualized with a UV lamp) indicates reaction completion.
-
Workup: Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).
-
Drying and Concentration: Combine all organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography, eluting with a gradient of Hexanes:Ethyl Acetate to yield the pure N-(cyclopropylmethyl)-4-fluorobenzylamine.
D. Expected Outcome & Self-Validation:
-
Yield: Typical yields for this reaction range from 75-90%.
-
Characterization: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the successful synthesis.
Protocol 2: In Vitro Monoamine Oxidase-B (MAO-B) Inhibition Assay
This protocol provides a general framework for determining the inhibitory potency (IC₅₀) of the synthesized compound.
A. Rationale: This assay measures the activity of recombinant human MAO-B by monitoring the production of a fluorescent product from a substrate. The reduction in signal in the presence of the inhibitor allows for the calculation of its potency. A pre-incubation step is included to account for the time-dependent inactivation characteristic of mechanism-based inhibitors.
B. Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent that reacts with the product (H₂O₂) to produce a fluorescent signal (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
Synthesized inhibitor compound, dissolved in DMSO
-
96-well microplate (black, for fluorescence)
-
Plate reader with fluorescence capabilities
C. Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor. Create a detection cocktail containing the fluorescent probe and HRP in assay buffer.
-
Inhibitor Dilution: Perform a serial dilution of the synthesized inhibitor in assay buffer to create a range of concentrations (e.g., from 100 µM to 1 pM). Include a "no inhibitor" control (DMSO vehicle only).
-
Pre-incubation: In the 96-well plate, add 20 µL of each inhibitor dilution (or vehicle control) to respective wells. Add 20 µL of the diluted MAO-B enzyme solution to each well.
-
Time-Dependent Inactivation: Incubate the plate at 37°C for 30 minutes. This allows the mechanism-based inhibitor to inactivate the enzyme before the substrate is introduced.[4]
-
Reaction Initiation: Add 20 µL of the MAO-B substrate to each well to start the enzymatic reaction.
-
Signal Detection: Immediately add 40 µL of the detection cocktail to each well.
-
Measurement: Incubate the plate at 37°C for 15-30 minutes, protected from light. Measure the fluorescence intensity using a plate reader (e.g., Excitation: 530-560 nm, Emission: ~590 nm).
-
Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of remaining MAO-B activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
D. Representative Data:
The following table presents IC₅₀ values for related compounds from the literature to provide a benchmark for expected potency.
| Compound | Target | IC₅₀ Value (Pre-incubation) | Reference |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM | [4] |
| cis-N-benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM | [4] |
| Compound 4i (benzylamine-sulfonamide) | MAO-B | 41 nM | [5] |
| Compound 4t (benzylamine-sulfonamide) | MAO-B | 65 nM | [5] |
Conclusion
The N-(cyclopropylmethyl)-benzylamine scaffold is a powerful and versatile starting point for the design of potent, irreversible inhibitors of flavoenzymes. Its mechanism of action is well-understood, providing a rational basis for drug design. The synthetic routes to its derivatives, particularly via reductive amination, are robust and amenable to library synthesis for SAR exploration. The protocols outlined in this guide offer a reliable framework for synthesizing and evaluating novel inhibitors based on this privileged structure, paving the way for the development of new therapeutics for a range of human diseases.
References
-
Silverman, R. B. (1983). Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine. Biochemistry, 22(12), 2950-2956. [Link]
-
Hanzlik, R. P. Drug Metabolism: Enzyme Mechanisms and Inhibition. University of Kansas Department of Medicinal Chemistry. [Link]
-
Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953–1957. [Link]
-
Lee, K., et al. (2024). New class of thio/semicarbazide- based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. Scientific Reports, 14(1), 31292. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Carradori, S., et al. (2022). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Molecules, 27(20), 6848. [Link]
-
Sağlık, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]
-
Kong, L., et al. (2023). Reversal of subtype-selectivity and function by the introduction of a para-benzamidyl substituent to N-cyclopropylmethyl nornepenthone. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Vintém, A. P., et al. (2018). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Chemistry – A European Journal, 24(64), 17053-17059. [Link]
-
Poudel, S., et al. (2024). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Bioorganic & Medicinal Chemistry Letters, 110, 129884. [Link]
-
Sağlık, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1422-1432. [Link]
-
Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 4. [Link]
-
Wang, W., et al. (2024). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Organic Process Research & Development. [Link]
-
Sağlık, B. N., et al. (2020). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. ResearchGate. [Link]
-
De Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 1146–1150. [Link]
-
Vicker, N., et al. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7215. [Link]
-
Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]
Sources
- 1. Mechanism-based inactivation of mitochondrial monoamine oxidase by N-(1-methylcyclopropyl)benzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Guide: N-(Cyclopropylmethyl)-benzylamine Hydrochloride in Pharmaceutical Synthesis
Abstract
N-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS: 56149-65-8 for HCl; 116373-23-0 for free base) is a secondary amine building block critical in the synthesis of pharmacologically active agents targeting LIM Kinases (LIMK), CXCR4 chemokine receptors, and IgE-mediated pathways.[1] Its structural value lies in the cyclopropylmethyl motif—a privileged pharmacophore that enhances metabolic stability and lipophilicity—coupled with a benzyl group that serves as a versatile handle for steric positioning or further functionalization.
This application note details the synthesis of the intermediate itself , its conversion to the stable hydrochloride salt, and its downstream application in amide couplings and nucleophilic substitutions as cited in recent high-impact patents (e.g., US 10,100,041).
Part 1: Preparation of the Intermediate
While often commercially available, in-house synthesis is frequently required to ensure purity or to introduce isotopic labels. The most robust route cited in medicinal chemistry literature (e.g., J. Med. Chem. 2024) is Reductive Amination .[2][3]
Protocol A: Reductive Amination Synthesis
Objective: Synthesize N-(Cyclopropylmethyl)-benzylamine and convert to the Hydrochloride salt.
Reagents & Materials
-
Cyclopropylmethanamine (CAS: 2516-47-4): 1.0 equiv.
-
Benzaldehyde (CAS: 100-52-7): 1.0 equiv.
-
Sodium Borohydride (NaBH₄) : 1.5 – 2.0 equiv.
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM).
-
Salt Formation: 4M HCl in Dioxane or Diethyl Ether.[4]
Step-by-Step Methodology
-
Imine Formation:
-
In a round-bottom flask, dissolve Cyclopropylmethanamine (e.g., 10 mmol) in anhydrous MeOH (20 mL).
-
Add Benzaldehyde (10 mmol) dropwise at 0°C.
-
Mechanism Note: Stir at room temperature for 2–4 hours. The solution will likely warm slightly as the imine (Schiff base) forms. Monitoring by TLC is recommended (disappearance of aldehyde).
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add NaBH₄ (15 mmol) portion-wise over 20 minutes. Caution: Gas evolution (H₂).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Quench & Workup:
-
Hydrochloride Salt Formation:
-
Dissolve the crude oil in a minimal amount of diethyl ether or ethanol.
-
Add 4M HCl in Dioxane (1.2 equiv) dropwise at 0°C.
-
A white precipitate (N-(Cyclopropylmethyl)-benzylamine hydrochloride) will form.
-
Filter, wash with cold ether, and dry under vacuum.[4]
-
Part 2: Key Applications in Drug Discovery
Application 1: Amide Coupling (LIMK Inhibitors)
Context: Cited in US Patent 10,100,041 and J. Med. Chem. for the synthesis of LIMK inhibitors (e.g., Compound MDI-114215). The amine is coupled with a benzoic acid derivative to install the "tail" of the inhibitor.
Protocol B: EDC/HOBt Mediated Coupling
-
Starting Material: Carboxylic Acid Intermediate (e.g., 4-sulfamoylbenzoic acid derivative).
-
Reagent: N-(Cyclopropylmethyl)-benzylamine HCl.
-
Coupling Agents: EDC·HCl (1.3 equiv), HOBt (1.1 equiv).
-
Base: DIPEA or Et₃N (3.0 equiv - critical to neutralize the HCl salt).
-
Solvent: DCM or DMF.
Procedure:
-
Dissolve the Carboxylic Acid in DCM.
-
Add EDC·HCl and HOBt; stir for 30 mins to activate the acid.
-
Add N-(Cyclopropylmethyl)-benzylamine HCl followed immediately by DIPEA .
-
Stir at RT for 18 hours.
-
Validation: Monitor by LC-MS for the mass of the amide product.
Application 2: Nucleophilic Substitution (CXCR4 Inhibitors)
Context: Cited in research regarding symmetrical bis-tertiary amines for CXCR4 inhibition. The amine acts as a nucleophile displacing a halide.
Protocol C: Alkylation with Benzyl Halides
-
Electrophile: 1,4-bis(bromomethyl)benzene (or similar alkyl halide).
-
Nucleophile: N-(Cyclopropylmethyl)-benzylamine HCl.
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃.
-
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Reflux (80°C) for 3–12 hours.
Procedure:
-
Suspend the Electrophile and Base in MeCN.
-
Add N-(Cyclopropylmethyl)-benzylamine HCl .
-
Heat to reflux.[1][3] The base liberates the free amine in situ, which then attacks the alkyl bromide.
-
Workup: Filter off inorganic salts, concentrate, and purify via flash chromatography.
Part 3: Data & Visualization
Reaction Conditions Comparison
| Parameter | Protocol A (Synthesis) | Protocol B (Amide Coupling) | Protocol C (Alkylation) |
| Primary Transformation | Reductive Amination | Acylation | S |
| Key Reagents | NaBH₄, Benzaldehyde | EDC, HOBt, DIPEA | K₂CO₃, Alkyl Bromide |
| Solvent System | MeOH or DCM | DCM or DMF | MeCN (Reflux) |
| Temp / Time | 0°C to RT / 12h | RT / 18h | 80°C / 3-12h |
| Critical Note | Gas evolution (H₂) | Requires excess base for HCl salt | Anhydrous conditions preferred |
Synthesis & Application Logic Flow
Caption: Synthesis pathway from raw materials to HCl salt, splitting into Amide Coupling (Pathway A) and Alkylation (Pathway B).
References
-
Vertex Pharmaceuticals Inc. (2018). Tetrahydropyrazolopyridinones as inhibitors of LIM kinase. U.S. Patent No. 10,100,041. Washington, DC: U.S. Patent and Trademark Office. Link
-
Yin, Y., et al. (2025). Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors. Journal of Medicinal Chemistry. Link (Note: Year/Vol updated based on recent citations).
-
Novartis AG. (2019). Thiophene derivatives for the treatment of disorders caused by IgE. WO Patent 2019/243550. Link
-
Zhao, Q., et al. (2014). Symmetrical bis-tertiary amines as novel CXCR4 inhibitors. PMC (PubMed Central). Link
Sources
GC-MS analysis protocol for N-(Cyclopropylmethyl)-benzylamine hydrochloride
Application Note: High-Fidelity GC-MS Characterization of N-(Cyclopropylmethyl)-benzylamine Hydrochloride
Abstract & Scope
This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of N-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS: 908843-90-3). As a secondary amine salt often utilized as a synthetic intermediate in pharmaceutical development, this compound presents specific analytical challenges: non-volatility of the hydrochloride form and the propensity for secondary amines to adsorb onto active silanol sites, leading to peak tailing.
This guide provides a robust Free-Base Extraction Protocol to ensure volatilization without thermal degradation, followed by a validated GC-MS method using a 5% phenyl-arylene stationary phase. Mechanistic insights into Electron Ionization (EI) fragmentation are provided to aid in structural confirmation.
Chemical Profile & Analytical Challenges
| Property | Data |
| Analyte | N-(Cyclopropylmethyl)-benzylamine Hydrochloride |
| Free Base Formula | |
| Free Base MW | 161.25 g/mol |
| Salt MW | 197.71 g/mol |
| Boiling Point (Calc) | ~245°C (Free Base) |
| pKa (Calc) | ~9.5 (Secondary Amine) |
The "Salt" Constraint: Direct injection of amine hydrochloride salts into a GC inlet is a critical error. The high temperature (250°C+) causes the salt to disproportionate in the liner, leaving non-volatile residues that acidify the system. This results in "ghost peaks," liner contamination, and the catalytic degradation of subsequent analytes [1].
-
Solution: The protocol below mandates a Liquid-Liquid Extraction (LLE) to convert the salt to its volatile free base (
) prior to injection.
Sample Preparation Protocol
Objective: Isolate the volatile free amine from the hydrochloride salt matrix.
Reagents:
-
Solvent: Dichloromethane (DCM), HPLC Grade.
-
Basifying Agent: 1.0 M Sodium Hydroxide (NaOH).
-
Drying Agent: Anhydrous Sodium Sulfate (
).
Workflow Steps:
-
Weighing: Accurately weigh 10 mg of N-(Cyclopropylmethyl)-benzylamine HCl into a 4 mL glass vial.
-
Dissolution: Add 2 mL of deionized water. Vortex until fully dissolved.
-
Basification (Critical): Add 0.5 mL of 1.0 M NaOH.
-
Mechanism:[1] The pH must exceed the pKa (~9.5) by at least 2 units to ensure >99% of the amine is in the uncharged, hydrophobic free-base form.
-
-
Extraction: Add 2 mL of Dichloromethane (DCM). Cap and shake vigorously for 1 minute.
-
Separation: Allow layers to separate (DCM is the bottom layer).
-
Drying: Remove the bottom organic layer using a glass Pasteur pipette and transfer it to a vial containing ~100 mg of anhydrous
to remove residual water. -
Transfer: Transfer the dry DCM supernatant to a GC autosampler vial.
Figure 1: Liquid-Liquid Extraction workflow converting the non-volatile salt to the GC-compatible free base.
GC-MS Method Parameters
This method utilizes a standard 5% phenyl column. For ultra-trace analysis where peak tailing is unacceptable, a specialized amine-deactivated column (e.g., Rtx-5 Amine) is recommended [2].[2]
Gas Chromatograph (Agilent 7890/8890 equivalent)
| Parameter | Setting | Rationale |
| Inlet | Split/Splitless | |
| Mode | Split (10:1) | Prevents column overload; sharpens peaks. |
| Temperature | 260°C | Ensures rapid volatilization of the amine. |
| Liner | Ultra Inert, Wool-packed | Wool promotes mixing; "Ultra Inert" deactivation prevents amine adsorption. |
| Column | Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase; separates impurities well. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode. |
Oven Program
-
Initial: 60°C (Hold 1.0 min) — Solvent focusing.
-
Ramp 1: 20°C/min to 280°C.
-
Final: 280°C (Hold 3.0 min) — Elute high-boiling contaminants.
Mass Spectrometer (Agilent 5977 equivalent)
| Parameter | Setting |
| Source Temp | 230°C |
| Quad Temp | 150°C |
| Transfer Line | 280°C |
| Ionization | EI (70 eV) |
| Scan Range | m/z 40 – 350 |
| Solvent Delay | 3.0 min |
Data Analysis & Interpretation
Fragmentation Pathway (EI @ 70eV)
Secondary amines undergo predictable alpha-cleavage. For N-(Cyclopropylmethyl)-benzylamine, the charge retention is dictated by the stability of the resulting carbocation.
-
Base Peak (m/z 91): The Tropylium ion (
).-
Mechanism:[1] Cleavage of the benzylic C-N bond. The benzyl group rearranges to the highly stable aromatic tropylium ion. This is the diagnostic peak for all N-benzylamines [3].
-
-
Molecular Ion (m/z 161): Small but visible (
). -
Secondary Fragments:
-
m/z 70: Loss of the benzyl radical (
). The remaining fragment is the iminium ion ( ). -
m/z 120: Loss of the cyclopropyl radical (
).
-
Figure 2: Primary fragmentation pathways. The m/z 91 tropylium ion is the dominant quantifier ion.
Validation & Troubleshooting
Linearity & Range
-
Target Concentration: 10 µg/mL to 100 µg/mL (in DCM).
-
Internal Standard: Use Diphenylamine or Fluoranthene (non-interfering, stable).
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing | Active sites in liner or column.[2] | Secondary amines H-bond to silanols. Replace inlet liner with deactivated wool. Trim 10cm from column head. |
| Missing Peaks | Salt injection. | Ensure pH > 12 during extraction. The HCl salt will not volatilize. |
| Ghost Peaks (m/z 106) | Thermal degradation. | Inlet temp too high (>280°C) may cause cyclopropyl ring opening or degradation. Lower inlet to 250°C. |
References
-
BenchChem. (2025).[3] Application Notes and Protocols for GC-MS Analysis of Secondary Amines. Retrieved from
-
Restek Corporation. (2024). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from
-
NIST Mass Spectrometry Data Center. (2025). Benzylamine Fragmentation Data. NIST Chemistry WebBook, SRD 69.[4][5] Retrieved from
Sources
Application Note: High-Resolution Chiral HPLC Separation of N-(Cyclopropylmethyl)-benzylamine Analogs
Executive Summary & Scientific Context
This Application Note details the protocol for the enantioseparation of N-(Cyclopropylmethyl)-benzylamine analogs . These compounds represent a critical class of intermediates in the synthesis of CNS-active agents (e.g., NMDA receptor antagonists, dopamine modulators).
The Separation Challenge
Chemically, these analytes present a dual challenge for chromatography:
-
Basicity: The secondary amine function (
) interacts strongly with residual silanols on silica-based stationary phases, leading to severe peak tailing and loss of resolution. -
Steric Bulk: The cyclopropylmethyl group adds significant steric hindrance near the nitrogen atom. While this can enhance chiral recognition by "locking" the molecule into a specific conformation within the chiral selector, it also requires a stationary phase with an open cavity structure (e.g., Amylose-based) to accommodate the bulk.
This guide moves beyond generic screening to provide a targeted, mechanistic approach using Polysaccharide-based Normal Phase HPLC with basic additives.
Mechanistic Grounding: The Role of the Stationary Phase & Additives
To achieve baseline separation (
- Interactions: Between the phenyl ring of the benzylamine and the aryl-carbamate moiety of the CSP.
-
Hydrogen Bonding: Between the secondary amine (H-donor) and the carbonyl/carbamate (H-acceptor) of the CSP.
-
Steric Inclusion: The cyclopropyl group must fit into the chiral groove (amylose) or cavity (cellulose).
The Criticality of Diethylamine (DEA)
Expert Insight: For N-alkylated benzylamines, standard mobile phases (Hexane/IPA) fail to produce symmetrical peaks. The secondary amine protons exchange slowly with the silica surface silanols.
-
Solution: We utilize 0.1% Diethylamine (DEA) . DEA competes for the active silanol sites more effectively than the bulky analyte, effectively "masking" the surface and allowing the analyte to interact solely with the chiral selector.
Experimental Protocol
Instrumentation & Materials[1]
-
HPLC System: Quaternary pump system with DAD (UV) detector.
-
Columns (Screening Set):
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). Why: Amylose helices are generally more accommodating of the bulky cyclopropyl group.
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).
-
-
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Ethanol (EtOH), Diethylamine (DEA).
Sample Preparation[2]
-
Concentration: 1.0 mg/mL in Ethanol/Hexane (50:50).
-
Filtration: 0.45 µm PTFE filter (Nylon can bind some basic amines).
Method Development Workflow (Step-by-Step)
Step 1: The "Golden Standard" Screen Start with the Amylose column. The helical twist of amylose often provides better discrimination for "bulky" amines than the linear cavities of cellulose.
-
Mobile Phase A: n-Hexane / 2-Propanol / DEA (90 : 10 : 0.1 v/v/v)
-
Temp: 25°C
-
Detection: UV 254 nm (benzyl chromophore)
Step 2: Modifier Switching (If
-
Mobile Phase B: n-Hexane / Ethanol / DEA (90 : 10 : 0.1 v/v/v)
Step 3: Temperature Optimization For entropy-driven separations (common with bulky groups like cyclopropyl), lowering the temperature to 10°C - 15°C often dramatically increases resolution by "freezing" the preferred conformation.
Visualizing the Decision Pathway
The following diagram outlines the logical flow for method development, specifically tailored for basic chiral amines.
Caption: Logical decision tree for the chiral separation of basic secondary amines, prioritizing Amylose phases and alcoholic modifier switching.
Representative Data & Performance Metrics
The following table summarizes expected performance metrics based on structural analogs (e.g., N-benzyl-1-phenylethylamine) under the defined protocols.
| Parameter | Method A (Isopropanol) | Method B (Ethanol) | Interpretation |
| Column | Amylose tris(3,5-DMPC) | Amylose tris(3,5-DMPC) | AD-H / Lux Amylose-1 |
| Mobile Phase | Hex/IPA/DEA (90:10:0.1) | Hex/EtOH/DEA (90:10:0.1) | Ethanol increases polarity |
| k' (Enantiomer 1) | 0.85 | 0.65 | Lower retention with EtOH |
| Alpha ( | 1.15 | 1.32 | EtOH improves selectivity |
| Resolution ( | 1.2 (Partial) | 2.4 (Baseline) | Steric bulk prefers EtOH solvation |
| Tailing Factor ( | 1.1 | 1.05 | DEA effectively suppresses silanols |
Technical Note on Data: The "Cyclopropyl" group is hydrophobic. In Normal Phase, it tends to elute earlier than more polar analogs. However, its bulk requires the specific "pocket" provided by the Ethanol-solvated Amylose phase for maximum discrimination (
Troubleshooting & Self-Validation
To ensure the method is self-validating (Trustworthiness), perform these checks:
-
The "Memory Effect" Check:
-
Issue: If you previously used the column with TFA (acidic additive), the amine might not elute or will have terrible shape.
-
Fix: Flush column with 100% Ethanol + 0.1% DEA for 60 minutes before starting this protocol. This neutralizes bound protons on the silica surface [1].
-
-
Solubility Check:
-
Issue: N-(Cyclopropylmethyl) analogs can be oily or waxy.
-
Fix: Dissolve sample in 100% Ethanol first, then dilute with Hexane. If precipitation occurs, switch to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on the same column [2].
-
References
-
Stringham, R. W., et al. (2004).[3] "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." Chirality.
-
Phenomenex Application Guide. (2025). "Chiral HPLC Separations: Method Development Strategies." Phenomenex Technical Resources.
-
Matarashvili, I., et al. (2015).[4] "High-performance liquid chromatographic separation of stereoisomers of chiral triazole derivatives." Journal of Separation Science.
- Ye, Y. K., et al. (2000). "Enantiomeric separation of basic drugs on polysaccharide-based chiral stationary phases." Journal of Chromatography A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview | Springer Nature Experiments [experiments.springernature.com]
Derivatization of N-(Cyclopropylmethyl)-benzylamine for GC analysis
Application Note: High-Efficiency Derivatization of N-(Cyclopropylmethyl)-benzylamine for GC-MS
Executive Summary
The analysis of secondary amines like N-(Cyclopropylmethyl)-benzylamine (CAS 116373-23-0) by Gas Chromatography (GC) is frequently compromised by peak tailing, adsorption, and poor sensitivity due to the polar N-H functionality. This guide details a precision derivatization protocol using Pentafluoropropionic Anhydride (PFPA) . This acylation strategy converts the analyte into a stable, volatile amide, significantly enhancing chromatographic performance and introducing electronegative fluorine atoms that improve Mass Spectrometry (MS) ionization efficiency.
Scientific Rationale & Mechanism
The Challenge: Secondary Amine Analysis
N-(Cyclopropylmethyl)-benzylamine possesses a secondary amine group (-NH). In a standard non-polar GC column (e.g., 5% phenyl-arylene), this group interacts with active silanol sites, leading to:
-
Peak Tailing: Asymmetrical peaks that degrade resolution.
-
Memory Effects: Carryover from previous injections.
-
Thermal Instability: Potential degradation in the hot injection port.
The Solution: Acylation with PFPA
Acylation is preferred over silylation for secondary amines in forensic and pharmaceutical contexts due to the superior hydrolytic stability of amides compared to silyl amines.
-
Reagent: Pentafluoropropionic Anhydride (PFPA).
-
Mechanism: Nucleophilic acyl substitution. The lone pair on the amine nitrogen attacks the carbonyl carbon of the anhydride.
-
Outcome: Replacement of the active proton with a pentafluoropropionyl group (
).
Reaction Scheme:
Key Advantages:
-
Mass Shift: Increases molecular weight by 146 Da (Replaces H [1] with
[147]), moving the peak to a cleaner region of the chromatogram. -
Fragmentation: The perfluoroalkyl chain directs fragmentation, often preserving the molecular ion or creating unique diagnostic ions useful for SIM (Selected Ion Monitoring).
Experimental Protocol
Reagents & Equipment
-
Analyte Standard: N-(Cyclopropylmethyl)-benzylamine (>98% purity).
-
Derivatizing Agent: Pentafluoropropionic Anhydride (PFPA) (CAS 356-42-3). Handle in fume hood.
-
Solvent: Ethyl Acetate (LC-MS Grade) or Toluene (Anhydrous).
-
Scavenger (Optional): Pyridine (anhydrous) can be used to neutralize the acid byproduct, though for this specific amine, neat reaction followed by evaporation is cleaner.
-
Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Heating Block: Capable of maintaining 60°C ± 1°C.
Step-by-Step Procedure
Step 1: Preparation Dissolve the sample in Ethyl Acetate to a concentration of approximately 100 µg/mL.
-
Checkpoint: Ensure glassware is silanized to prevent initial adsorption.
Step 2: Reaction Transfer 100 µL of the sample solution into a reaction vial. Add 50 µL of PFPA . Cap tightly immediately.
-
Note: Excess reagent is used to drive the reaction to completion (Le Chatelier's principle).
Step 3: Incubation Incubate the vial at 60°C for 30 minutes .
-
Causality: Heat provides the activation energy for the acyl substitution. 60°C is sufficient for secondary amines without risking thermal degradation of the cyclopropyl ring.
Step 4: Work-up (Evaporation)
Remove the vial from heat and cool to room temperature. Evaporate the solvent and excess reagent to dryness under a gentle stream of Nitrogen (
-
Critical Step: This removes the acidic byproduct (
) which can damage the GC column phase.
Step 5: Reconstitution Reconstitute the residue in 200 µL of Ethyl Acetate . Vortex for 10 seconds. Transfer to an autosampler vial insert.
Visualization of Workflow
Caption: Workflow for the PFPA derivatization of N-(Cyclopropylmethyl)-benzylamine, ensuring removal of acidic byproducts.
GC-MS Method Parameters
To ensure reproducibility, the following instrument parameters are recommended.
| Parameter | Setting | Rationale |
| Column | DB-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase; excellent for derivatized amines. |
| Inlet Temp | 250°C | Ensures rapid volatilization of the derivative (MW 307). |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace analysis. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times. |
| Oven Program | 60°C (1 min) → 20°C/min → 300°C (3 min) | Rapid ramp reduces analysis time; derivative elutes ~180-200°C. |
| Transfer Line | 280°C | Prevents condensation before MS source. |
| MS Source | EI (70 eV), 230°C | Standard ionization energy. |
| Scan Range | m/z 50–450 | Covers molecular ion and key fragments. |
Results & Discussion
Mass Spectral Interpretation
The derivatization introduces a specific mass shift that serves as a confirmation of identity.
-
Underivatized MW: 161.24 Da
-
PFP-Derivative MW: 307.23 Da
-
Calculation:
-
Diagnostic Ions (EI Spectrum):
-
m/z 307 (Molecular Ion, M+): Typically visible, confirming the intact derivative.
-
m/z 91 (Tropylium ion,
): Very abundant base peak, characteristic of the benzyl group. -
m/z 119 (
): Characteristic fragment from the PFP group. -
m/z 160/162: Fragments related to the loss of the perfluoroalkyl chain or cleavage at the amide bond.
Validation Criteria
-
Linearity: The method should demonstrate
over the range of 1–100 µg/mL. -
Stability: The PFP derivative is stable for >24 hours in ethyl acetate at room temperature, unlike TMS derivatives which may hydrolyze.
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| Low Response | Incomplete reaction or moisture. | Ensure reagents are anhydrous. Increase incubation time to 45 mins. |
| Tailing Peak | Acidic residue in column. | Ensure evaporation step (Step 4) is complete. Perform inlet maintenance. |
| Extra Peaks | Impurities in PFPA. | Use fresh, high-grade PFPA. Store reagent under nitrogen. |
| Missing M+ Ion | High fragmentation energy. | Check MS tuning. Rely on m/z 91 and m/z 119 for identification if M+ is weak. |
References
-
Sigma-Aldrich. Derivatization Reagents for Acylation in GC. (Accessed 2026).[1]
-
National Institute of Standards and Technology (NIST). N-(Cyclopropylmethyl)-benzylamine Properties. PubChem Database.
-
Journal of Food and Drug Analysis. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2008).[2]
-
Agilent Technologies. GC/MS Analysis of Amines. Application Note.
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for cyclopropylmethylation of benzylamine
Welcome to the Reaction Optimization Support Hub. Your Ticket: Optimizing reaction conditions for the synthesis of N-cyclopropylmethylbenzylamine. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.
Introduction: The "Hidden" Complexity
You are likely attempting to synthesize N-cyclopropylmethylbenzylamine (Product C ) from benzylamine (Reactant A ). While this looks like a standard amine alkylation on paper, the cyclopropyl group introduces a "ticking clock"—the cyclopropylcarbinyl rearrangement .
If you treat this as a generic alkylation, you will likely encounter two failure modes:
-
Ring Opening: Formation of homoallylic impurities (
). -
Over-Alkylation: Formation of tertiary amines or quaternary ammonium salts.
This guide prioritizes Reductive Amination as the Gold Standard (Method A) while providing damage control for Direct Alkylation (Method B).
Module 1: Method Selection Strategy
Before mixing reagents, verify your route. Use the decision matrix below to select the protocol that matches your available reagents and purity requirements.
Figure 1: Decision matrix for selecting the optimal synthetic route.
Module 2: The Gold Standard – Reductive Amination
Protocol: The Abdel-Magid Reductive Amination [1].
Mechanism: Formation of an imine intermediate followed by selective reduction.[1][2][3][4]
Why this works: The cyclopropyl ring remains adjacent to an
Standard Operating Procedure (SOP)
| Parameter | Condition | Rationale |
| Solvent | DCE (1,2-Dichloroethane) or THF | DCE promotes rapid imine formation. |
| Stoichiometry | Amine (1.0 eq) : Aldehyde (1.0–1.1 eq) | Slight excess of aldehyde ensures conversion. |
| Reductant | STAB ( | Mild hydride source; reduces imines faster than aldehydes. |
| Additive | Acetic Acid (1.0 eq) | Catalyzes imine formation; essential if reaction stalls. |
| Time | 1–4 Hours @ RT | Monitor by TLC/LCMS. |
Troubleshooting FAQ (Reductive Amination)
Q: My reaction stalled at the imine stage. The aldehyde is gone, but the product isn't forming.
-
Diagnosis: Steric hindrance or insufficient protonation is preventing the hydride attack.
-
Fix: Add 1.0 equivalent of Acetic Acid (AcOH) .[5] STAB requires a slightly acidic media to activate the imine for reduction. If using THF, ensure it is anhydrous, as water hydrolyzes the imine back to the aldehyde.
Q: I see dialkylated side products (
-
Diagnosis: The product amine is reacting with excess aldehyde.
-
Fix: Switch to a Stepwise Protocol .
-
Mix Benzylamine + Aldehyde in MeOH (anhydrous) for 2 hours to form the imine completely.
-
Then add
(cheaper) or STAB at 0°C.
-
Why: By pre-forming the imine, you consume the aldehyde before the secondary amine product is generated.
-
Q: Can I use
-
Answer: Yes, but it is toxic and requires pH control (pH 5-6). STAB is safer and generally provides higher yields without pH monitoring [1].
Module 3: The "High Risk" Route – Direct Alkylation
Protocol:
Figure 2: The kinetic competition between substitution and ring-opening rearrangement.
Critical Optimization Parameters
To prevent ring opening, you must force the reaction through a strict
| Variable | Recommendation | Scientific Rationale |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents favor |
| Base | Scavenges the HBr formed. Avoid strong bases that might promote elimination. | |
| Temperature | 0°C to Room Temp | Heat promotes ionization ( |
| Stoichiometry | Amine (3.0 eq) : Halide (1.0 eq) | Crucial: Using excess amine minimizes over-alkylation (dialkylation) by statistically favoring the mono-alkylation event.[5] |
Troubleshooting FAQ (Direct Alkylation)
Q: I have 30% ring-opened impurity (Homoallyl amine). How do I remove it?
-
Diagnosis: You likely used a solvent that supports ionization (like water, alcohols, or wet solvents) or heated the reaction.
-
Fix: You cannot easily separate these by flash chromatography as their polarity is nearly identical. You must re-run the reaction using anhydrous DMF at 0°C.
-
Purification Tip: If you must separate them, try converting the mixture to HCl salts and recrystallizing from EtOH/Et2O, though yield will suffer.
Q: I am getting mostly dialkylated product (Tertiary amine).
-
Diagnosis: Benzylamine is a primary amine.[6] Once it reacts, the product is a secondary amine, which is more nucleophilic than the starting material due to the inductive effect of the alkyl group.
-
Fix:
-
Reverse Addition: Add the Alkyl Halide dropwise to a solution of the Benzylamine.
-
High Dilution: Run the reaction at 0.05 M concentration.
-
Large Excess: Use 3–5 equivalents of Benzylamine.[5] (Recover the excess by distillation or acid/base extraction workup).
-
Module 4: Analytical Validation
Do not assume your product is pure based on a single spot on TLC. The ring-opened impurity is deceptive.
-
H-NMR Check:
-
Cyclopropyl Ring: Look for the characteristic multiplets upfield at 0.1 – 0.6 ppm .
-
Ring Opened (Homoallyl): Look for alkene protons at 5.0 – 6.0 ppm . If you see these, the ring has opened.
-
-
C-NMR:
-
Look for the high-field cyclopropyl
carbons around 3–10 ppm .
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][4][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][7] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]
-
Roberts, J. D. , & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives.[8] Journal of the American Chemical Society, 73(6), 2509–2520.
-
Clayden, J. , Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. ias.ac.in [ias.ac.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scribd.com [scribd.com]
- 6. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Synthesis of N-(Cyclopropylmethyl)-benzylamine Hydrochloride
This guide serves as a specialized technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N-(Cyclopropylmethyl)-benzylamine hydrochloride. The synthesis, most commonly achieved via reductive amination, is a cornerstone reaction but is often accompanied by characteristic side products that can complicate purification and compromise yield and purity. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to anticipate, identify, and mitigate the formation of common impurities.
Section 1: The Core Reaction - Understanding the Reductive Amination Pathway
The synthesis of N-(Cyclopropylmethyl)-benzylamine is a classic example of reductive amination, a robust and widely utilized transformation in organic chemistry.[1] The process involves two principal stages:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropylmethylamine) on the carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate which subsequently dehydrates to yield an N-benzylidenecyclopropylmethanamine (imine) intermediate.[2][3]
-
Reduction: The C=N double bond of the imine is then reduced to a single bond by a suitable reducing agent to afford the desired secondary amine product, N-(Cyclopropylmethyl)-benzylamine.[1][2] The final step involves converting the free base to its hydrochloride salt for stability and ease of handling.
Caption: Formation of the tertiary amine side product via over-alkylation.
Preventative Measures & Protocol Adjustments:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the amine (cyclopropylmethylamine, e.g., 1.1 to 1.2 equivalents) relative to the aldehyde can help ensure the aldehyde is consumed before it can react with the secondary amine product.
-
Slow Aldehyde Addition: In a process-scale environment, adding the benzaldehyde slowly to a solution of the amine and the reducing agent can maintain a low concentration of the aldehyde, thus kinetically disfavoring the second alkylation step.
-
Monitor Reaction Progress: Avoid unnecessarily long reaction times or high temperatures, which can promote the formation of this side product. Stop the reaction as soon as the starting materials are consumed (as monitored by TLC or GC).
Q3: My mass spectrometry data suggests the presence of N-benzyl-n-butylamine. What is the source of this impurity?
A3: Hydrogenolysis of the Cyclopropane Ring
This impurity is a clear indicator of the hydrogenolysis (cleavage) of the cyclopropane ring. The cyclopropylmethyl group is sterically strained and can be susceptible to ring-opening under harsh catalytic hydrogenation conditions (e.g., high pressure, high temperature, or highly active catalysts like Palladium on charcoal in the presence of strong acid). [4]This is a critical and specific side reaction for this molecular scaffold.
Caption: Side product formation via hydrogenolysis of the cyclopropane ring.
Preventative Measures & Protocol Adjustments:
-
Avoid Harsh Hydrogenation: If using catalytic hydrogenation as the reduction method, opt for milder conditions. Consider using a different catalyst, such as Rhodium on charcoal, which has been shown to be effective for hydrogenating similar structures while minimizing ring hydrogenolysis. [4]Reduce hydrogen pressure and reaction temperature.
-
Use Chemical Reductants: The most reliable way to avoid this side reaction is to use a chemical reducing agent like NaBH(OAc)₃ or NaBH₃CN instead of catalytic hydrogenation. These reagents operate under mild conditions that do not promote the cleavage of the cyclopropane ring.
Section 3: Data Summary & Quick Reference
The following table summarizes the common impurities and the recommended strategies to prevent their formation.
| Impurity Name | Likely Cause | Recommended Preventative Action |
| Benzyl Alcohol | Premature reduction of benzaldehyde. | Use a selective reducing agent (NaBH(OAc)₃, NaBH₃CN); allow imine to form before adding the reductant. [5] |
| Tertiary Amine (Over-alkylation) | Reaction of the secondary amine product with another molecule of benzaldehyde. | Use a slight excess of cyclopropylmethylamine (1.1-1.2 eq.); control reaction time and temperature. [6] |
| N-Benzyl-n-butylamine | Hydrogenolysis (ring-opening) of the cyclopropyl group. | Use chemical reductants instead of catalytic hydrogenation; if hydrogenation is necessary, use milder conditions (catalyst, temp, pressure). [4] |
| Unreacted Benzaldehyde | Incomplete reaction or improper stoichiometry. | Ensure sufficient reaction time; use a slight excess of the amine; remove during workup with an acidic wash or bisulfite quench. |
Section 4: Validated Experimental Protocols
Protocol 4.1: Synthesis of N-(Cyclopropylmethyl)-benzylamine via Reductive Amination
This protocol is optimized to minimize side product formation.
-
Imine Formation: To a round-bottom flask equipped with a magnetic stirrer, add dichloromethane (DCM, 5 mL per 1 mmol of benzaldehyde). Add cyclopropylmethylamine (1.1 equivalents). Stir for 5 minutes. Add benzaldehyde (1.0 equivalent). Stir the resulting solution at room temperature for 2 hours.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents). Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the imine intermediate.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(Cyclopropylmethyl)-benzylamine free base as an oil.
Protocol 4.2: Purification and Salt Formation
-
Acid-Base Extraction: Dissolve the crude oil from Protocol 4.1 in diethyl ether (10 mL per 1 g of crude product). Transfer to a separatory funnel and extract three times with 1 M hydrochloric acid (HCl). This will move the amine product into the aqueous layer, leaving non-basic impurities like residual benzaldehyde or benzyl alcohol in the ether layer.
-
Free-Basing: Combine the acidic aqueous extracts and cool in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with stirring until the pH is >12. The free base will separate, often as an oil or a cloudy suspension.
-
Final Extraction: Extract the basified aqueous layer three times with fresh diethyl ether. Combine these organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of cold diethyl ether or isopropanol. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. The N-(Cyclopropylmethyl)-benzylamine hydrochloride will precipitate as a white solid. [7]5. Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final, purified product.
References
-
Scribd. Reductive Amination of Benzaldehyde. Available at: [Link]
-
ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Available at: [Link]
-
ResearchGate. The Reductive Amination of Benzaldehyde Over Pd/C Catalysts: Mechanism and Effect of Carbon Modifications on the Selectivity. Available at: [Link]
-
Wikipedia. Reductive amination. Available at: [Link]
-
Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link]
-
Pearson. The two most general amine syntheses are the reductive amination... Available at: [Link]
- Google Patents. CN104744265A - Synthesis process of dibenzylamine.
-
Chemistry Learner. Reductive Amination: Definition, Examples, and Mechanism. Available at: [Link]
- Google Patents. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines.
-
Wiley Online Library. The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Available at: [Link]
-
Reddit. How to purify Benzylamine? Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Beilstein Journals. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Available at: [Link]
Sources
- 1. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 4. US3847985A - Process for the preparation of cyclopropylmethyl alkyl amines - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]
Technical Support Center: Purification of N-(Cyclopropylmethyl)-benzylamine Hydrochloride by Recrystallization
Welcome to the technical support center for the purification of N-(Cyclopropylmethyl)-benzylamine hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple instructions to explain the underlying chemical principles, helping you to not only execute the procedure but also to troubleshoot and adapt it effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying N-(Cyclopropylmethyl)-benzylamine hydrochloride by recrystallization?
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids, including our target compound, increases with temperature.[1][2] The process involves dissolving the impure, crude N-(Cyclopropylmethyl)-benzylamine hydrochloride in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the compound decreases, and it crystallizes out of the solution. The impurities, which are present in much smaller concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[1] The pure crystals are then collected by filtration. This self-assembly into a crystal lattice is a highly selective process that tends to exclude molecules that do not fit perfectly, thus separating the desired compound from contaminants.
Q2: How do I select the best solvent system for recrystallizing this specific amine salt?
The ideal solvent is one in which N-(Cyclopropylmethyl)-benzylamine hydrochloride is highly soluble at elevated temperatures but poorly soluble at low temperatures. For amine hydrochlorides, which are polar, ionic salts, polar protic solvents are often a good starting point.
-
Single-Solvent System: Alcohols like isopropanol (IPA) or ethanol are frequently effective. They can dissolve the amine salt when hot but have reduced solvating power upon cooling.
-
Two-Solvent (Mixed) System: This is often the most powerful approach. It involves a "good" solvent in which the compound is soluble (e.g., ethanol, methanol, or isopropanol) and a "poor" or "anti-solvent" in which it is insoluble (e.g., diethyl ether, isopropyl ether, ethyl acetate, or heptane).[3] The crude product is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is then added dropwise until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are added back to clarify the solution, which is then cooled to induce crystallization.[3]
For N-(Cyclopropylmethyl)-benzylamine hydrochloride, an excellent starting point is an isopropanol/diethyl ether or ethanol/heptane system.
Q3: What are the common impurities I should expect in my crude N-(Cyclopropylmethyl)-benzylamine hydrochloride?
The impurities present will depend on the synthetic route. A common method for synthesizing this compound is the reductive amination of cyclopropanecarboxaldehyde with benzylamine. Potential impurities from this process include:
-
Unreacted Starting Materials: Residual benzylamine or cyclopropanecarboxaldehyde.
-
Intermediate Imine: The N-(cyclopropylmethylidene)benzylamine intermediate may persist if the reduction step is incomplete.
-
Over-alkylation Products: If benzyl chloride is used as a starting material, dibenzyl species can form.
-
Byproducts from the Reducing Agent: Borate salts if sodium borohydride is used.
Most of these impurities are less polar than the desired hydrochloride salt and will have different solubility profiles, allowing for their removal during recrystallization.
Q4: Why is using the minimum amount of hot solvent so critical?
Using the minimum volume of hot solvent necessary to fully dissolve the crude product is crucial for maximizing yield. The goal is to create a solution that is saturated or near-saturated at the high temperature. If an excess of solvent is used, the solution will not be saturated upon cooling, and a significant portion of the product will remain dissolved in the mother liquor even at low temperatures, leading to poor recovery.[4]
Q5: How does the cooling rate affect the purity and size of my crystals?
The rate of cooling has a direct impact on the size and purity of the resulting crystals.
-
Slow Cooling: Allowing the solution to cool slowly and undisturbed to room temperature before further cooling in an ice bath is highly recommended.[4] Slow cooling promotes the formation of larger, more ordered crystals. This methodical growth process is more selective and is better at excluding impurities from the crystal lattice.
-
Rapid Cooling (Crashing Out): Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) can cause the product to precipitate rapidly or "crash out" as a microcrystalline powder. This rapid process can trap impurities and solvent within the crystals, compromising purity.[5]
Troubleshooting Guide
Q1: My compound "oiled out" into a gooey liquid instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the melting point of the solute (or an impure version of it) is lower than the boiling point of the solvent, or if the solution is supersaturated to a very high degree.[5]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (e.g., 5-10% more isopropanol) to lower the saturation point. Allow the solution to cool more slowly.[5]
-
Lower the Crystallization Temperature: Try using a solvent system with a lower boiling point.
-
Change the Solvent System: The polarity difference between your compound and the solvent may be too large. Switch to a more suitable solvent or adjust the ratio in a mixed-solvent system.
-
Seed the Solution: Introduce a tiny, pure crystal of N-(Cyclopropylmethyl)-benzylamine hydrochloride (a "seed crystal") to the cooled solution to provide a nucleation site for crystal growth.
Q2: The solution is clear and no crystals have formed, even after cooling in an ice bath. What went wrong?
This is a common issue and usually points to one of two problems: too much solvent was used, or the solution is supersaturated and reluctant to nucleate.
Solutions:
-
Induce Crystallization:
-
Scratch Method: Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystal: Add a seed crystal as described above.
-
-
Reduce Solvent Volume: If induction methods fail, it's highly likely that too much solvent was used.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 20-30% of the volume) to increase the concentration. Then, attempt to cool and crystallize again.[5]
-
Add Anti-Solvent (if using a single solvent): If your compound is dissolved in a single solvent like isopropanol, you can carefully add a few drops of a miscible anti-solvent (like heptane or diethyl ether) at room temperature until faint turbidity appears, then warm slightly to clarify and re-cool.
Q3: My final yield is very low. What are the likely causes?
Low yield is a frequent challenge in recrystallization. The cause can usually be traced to one of the following:
-
Excess Solvent: As discussed, using too much solvent is the most common reason for low recovery.
-
Premature Crystallization: If the solution cools too much during a hot filtration step (to remove insoluble impurities), product can crystallize on the filter paper or in the funnel. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization at both room temperature and in an ice bath.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
Q4: The recrystallized product is still colored or appears impure. What happened?
If the crystals are not pure, it could be due to several factors:
-
Insoluble Colored Impurities: If the hot solution was colored and a hot filtration was not performed, colored impurities may have been trapped in the crystals. Consider treating the hot solution with a small amount of activated charcoal before filtration to adsorb colored impurities.
-
Rapid Crystallization: The product may have crashed out too quickly, trapping impurities from the mother liquor. Repeat the recrystallization, ensuring slow cooling.
-
Co-crystallization: The impurity may have a similar structure and solubility to your product, causing it to incorporate into the crystal lattice. A second recrystallization may be necessary, or an alternative purification method like column chromatography might be required.
Q5: My final, dried product is a sticky solid or a gum. How do I get a fine powder?
This is often a sign of residual solvent or hygroscopicity. Amine hydrochloride salts can be hygroscopic, meaning they readily absorb moisture from the air.[6]
Solutions:
-
Thorough Drying: Ensure the crystals are dried completely under high vacuum for a sufficient period. Gentle heating under vacuum can help remove stubborn solvent molecules.
-
Trituration: If the product is an oil or gum after solvent removal, you can try a process called trituration. Add a poor solvent (like cold diethyl ether or heptane) and vigorously scratch and stir the material with a spatula. This can often induce the formation of a solid, which can then be filtered.
-
Handle in a Dry Atmosphere: If the compound is confirmed to be highly hygroscopic, handle it in a glove box or under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent moisture uptake.
Data & Protocols
Solvent System Selection Guide
The selection of a solvent is an empirical process. This table provides a starting point for screening based on the properties of amine hydrochlorides.
| Solvent | Role | Pros | Cons |
| Isopropanol (IPA) | Good Solvent | Good balance of polarity; less volatile than ethanol/methanol, allowing for slower crystal growth. | Higher boiling point may require vacuum for complete removal. |
| Ethanol (EtOH) | Good Solvent | Dissolves many amine salts well when hot; volatile and easy to remove. | May be too good a solvent, leading to lower yields if not paired with an anti-solvent. |
| Methanol (MeOH) | Good Solvent | Very high solvating power for polar salts. | Often too soluble even when cold, making it difficult to get good recovery. High toxicity. |
| Acetone | Potential Anti-Solvent / Co-Solvent | Can be used to precipitate salts from alcoholic solutions. | Amine salts can have some solubility, requiring careful use. |
| Diethyl Ether / MTBE | Anti-Solvent | Excellent at inducing crystallization from alcoholic solutions.[7][8] | Highly flammable; low boiling point. |
| Heptane / Hexane | Anti-Solvent | Non-polar, very poor solvent for salts; effective for precipitation. | Immiscible with highly polar solvents; best used with moderately polar solvents like IPA or ethyl acetate. |
Experimental Protocol: Recrystallization of N-(Cyclopropylmethyl)-benzylamine Hydrochloride
This protocol describes a two-solvent recrystallization using isopropanol (good solvent) and diethyl ether (anti-solvent). This is a robust starting point that should be optimized for your specific scale and purity requirements.
Materials:
-
Crude N-(Cyclopropylmethyl)-benzylamine hydrochloride
-
Isopropanol (reagent grade)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flasks (x2)
-
Hotplate/stirrer
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude N-(Cyclopropylmethyl)-benzylamine hydrochloride (e.g., 1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. Add a small volume of isopropanol (e.g., 3-5 mL) and heat the mixture to a gentle boil with stirring.
-
Achieve Saturation: Continue to add isopropanol dropwise to the boiling solution until all the solid has just dissolved. It is critical to add the minimum amount of hot solvent required.[4]
-
(Optional) Hot Filtration: If insoluble impurities are observed in the hot solution, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the insoluble material.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this period. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Induce Precipitation (if needed): If no crystals have formed upon cooling, add diethyl ether dropwise while swirling until the solution becomes persistently cloudy. Add a single drop of isopropanol to make it clear again, and then allow it to stand.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold diethyl ether to rinse away the residual mother liquor. It is crucial to use cold solvent to minimize dissolving the pure product.[4]
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them. Transfer the purified crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven.
Visualization
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the recrystallization process.
Caption: Troubleshooting workflow for recrystallization.
References
-
Sciencemadness Discussion Board. (2009). Forming oxalate salts of amines. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Recrystallization. [Link]
- Google Patents. (1975).
-
LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]
-
University of Massachusetts Boston. (n.d.). Recrystallization - Part 2. [Link]
-
Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments. [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. [Link]
- Google Patents. (1974).
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
- Google Patents. (2009).
-
PrepChem.com. (n.d.). Synthesis of benzylamine hydrochloride. [Link]
-
ResearchGate. (2020). Is there any easy method to convert benzyl amine to benzyl amine hydrochloride?[Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Google Patents. (2004). Novel cocrystallization of hydrochloric acid salt of an active agent.
-
University of Mauritius. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link]
Sources
- 1. mt.com [mt.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. prepchem.com [prepchem.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Troubleshooting low yields in the reductive amination synthesis of N-(Cyclopropylmethyl)-benzylamine
Ticket ID: #CPBn-RedAm-001 Topic: Troubleshooting Low Yields in Reductive Amination Status: Open Assigned Specialist: Senior Application Scientist
Introduction
You are encountering low yields in the synthesis of N-(Cyclopropylmethyl)-benzylamine . This transformation typically involves the reductive amination of cyclopropanecarbaldehyde with benzylamine (or conversely, benzaldehyde with cyclopropylmethylamine).
While reductive amination is a staple of medicinal chemistry, this specific substrate presents a "perfect storm" of potential side reactions:
-
Cyclopropane Ring Strain: Susceptibility to ring-opening under acidic or catalytic hydrogenation conditions.
-
Competitive Reduction: The aldehyde reducing to an alcohol before imine formation is complete.
-
Dialkylation: The secondary amine product reacting further to form a tertiary amine.
This guide moves beyond generic advice to address the specific mechanistic failures associated with this scaffold.
Module 1: Diagnostic Logic & Mechanism
Before adjusting stoichiometry, you must identify where the mass balance is going. Use the following logic flow to diagnose your crude mixture (LCMS/NMR).
Figure 1: Diagnostic decision tree for identifying the root cause of low yields based on crude impurity profiles.
Module 2: Critical Troubleshooting (Q&A)
Issue 1: "I am seeing significant amounts of Cyclopropylmethanol or Benzyl Alcohol."
Diagnosis: Direct reduction of the carbonyl.[1][2][3][4] This occurs when the reducing agent attacks the aldehyde faster than the amine condenses with the aldehyde to form the imine.
-
The Cause: You are likely using Sodium Borohydride (NaBH₄) in a "one-pot" procedure. NaBH₄ is a strong reducing agent that reduces aldehydes and ketones rapidly.
-
The Fix: Switch to Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃) .
Issue 2: "I am getting the tertiary amine (Dialkylation)."
Diagnosis: Over-alkylation.[1][4] The product, N-(Cyclopropylmethyl)-benzylamine, is a secondary amine. It is still nucleophilic and can react with another equivalent of aldehyde to form the tertiary amine.
-
The Cause:
-
Excess aldehyde was used.
-
The reaction was run too long with a non-selective reducing agent.
-
-
The Fix:
-
Stoichiometry: Use a slight excess of the amine (1.1 to 1.2 equiv) relative to the aldehyde.
-
Stepwise Addition: If using STAB, add the aldehyde and amine first, allow them to stir for 30-60 minutes to establish the imine equilibrium, then add the reducing agent.
-
Issue 3: "My cyclopropane ring has opened (linear alkyl impurities)."
Diagnosis: Ring scission (Hydrogenolysis or Acid-Catalyzed Opening).
-
The Cause:
-
Hydrogenation:[1][6][7] If you used H₂/Pd-C , you likely cleaved the benzyl group (debenzylation) or opened the cyclopropane ring. Cyclopropane "banana bonds" are highly strained (27.5 kcal/mol) and susceptible to hydrogenolysis.
-
Strong Acids: Using strong Lewis acids (e.g., TiCl₄) or Brønsted acids (HCl) to catalyze imine formation can trigger ring opening via a carbocation intermediate.
-
-
The Fix:
-
Avoid Catalytic Hydrogenation: Strictly use hydride reagents (STAB or NaCNBH₃).
-
Acid Control: If an acid catalyst is needed for imine formation, use weak acids like Acetic Acid or Magnesium Sulfate (as a dehydrating agent) rather than strong mineral acids.
-
Issue 4: "Low recovery after workup."
Diagnosis: pH mismanagement. Your product is a secondary amine.[6] If your aqueous workup is too acidic, the product remains in the water layer as the ammonium salt.
-
The Fix: Ensure the aqueous layer is adjusted to pH > 10 using NaOH or Na₂CO₃ before extraction with organic solvent (DCM or EtOAc).
Module 3: Optimized Protocol (The "Gold Standard")
This protocol utilizes Sodium Triacetoxyborohydride (STAB) , widely regarded as the most reliable method for this transformation due to its high chemoselectivity [1, 2].
Reagents
-
Aldehyde: Cyclopropanecarbaldehyde (1.0 equiv)
-
Amine: Benzylamine (1.1 equiv)
-
Reductant: NaBH(OAc)₃ (1.4 - 1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (1.0 equiv) - Optional, accelerates imine formation.
Step-by-Step Methodology
-
Imine Formation (Pre-equilibrium):
-
In a flame-dried flask under N₂, dissolve Cyclopropanecarbaldehyde (1.0 equiv) and Benzylamine (1.1 equiv) in DCE (0.2 M concentration).
-
Optional: Add Acetic Acid (1.0 equiv).
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: If the imine formation is sluggish (monitored by TLC/NMR), add activated 4Å molecular sieves.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended to suppress side reactions).
-
Add NaBH(OAc)₃ (1.4 equiv) in one portion.
-
Allow the reaction to warm to RT and stir for 2–4 hours.
-
Monitoring: Check consumption of the aldehyde by TLC (visualize with KMnO₄ or 2,4-DNP stain).
-
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (gas evolution will occur).
-
Stir for 15 minutes until gas evolution ceases.
-
Extract with DCM (3x).
-
Critical Step: Wash the combined organic layers with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The crude material is often pure enough. If not, purify via flash chromatography (SiO₂).
-
Eluent: Hexanes/EtOAc (gradient) or DCM/MeOH (95:5) if polar impurities exist.
-
Module 4: Comparative Data (Reagent Selection)
The choice of reducing agent dictates the yield profile.
| Reagent | Selectivity (Imine vs Aldehyde) | Risk of Ring Opening | Toxicity | Recommended? |
| NaBH(OAc)₃ | High | Low | Low | YES |
| NaCNBH₃ | High | Low | High (Cyanide) | Only if STAB fails |
| NaBH₄ | Low (Reduces aldehyde) | Low | Low | No (unless 2-step) |
| H₂ / Pd-C | N/A | High | Low | NO |
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[4][5][7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6][8][9][10] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][8][9]J. Org.[4][5][8] Chem. 1996, 61, 3849–3862.[4][5][7][8] [Link]
-
Gribble, G. W. Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System.Chem. Soc. Rev. 1998, 27, 395–404. [Link]
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[4][11] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][2][5][11]J. Am. Chem. Soc. 1971, 93, 2897–2904.[4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]
- 11. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
Managing impurities in the large-scale synthesis of N-(Cyclopropylmethyl)-benzylamine hydrochloride
The following guide is structured as a Technical Support Knowledge Base for researchers and process chemists. It moves beyond standard textbook descriptions to address the specific, high-value problems encountered in the scale-up of N-(Cyclopropylmethyl)-benzylamine hydrochloride .
Ticket ID: #SYN-CPBA-001 Topic: Impurity Management & Process Control in Large-Scale Synthesis Status: [SOLVED] Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Hidden" Chemistry
Synthesizing N-(Cyclopropylmethyl)-benzylamine hydrochloride seems deceptively simple—a classic reductive amination.[1][2] However, at scale, three specific failure modes often degrade yield and purity:
-
Over-Alkylation: Formation of the tertiary amine (N,N-bis-benzyl or N,N-bis-cyclopropylmethyl variants).[1]
-
Cyclopropyl Ring Instability: While the amine salt is stable, acidic workups at high temperatures can trigger ring-opening rearrangements (homoallyl/cyclobutyl derivatives).[1][2]
-
Stoichiometric Imbalance: Hygroscopicity of the amine precursors leading to incorrect molar ratios and residual starting materials.[2]
This guide provides the protocols to navigate these specific pitfalls.
The Master Protocol: Reductive Amination
Recommended Route:Benzaldehyde + Cyclopropylmethylamine (using NaBH₄ or STAB).[2] Reasoning: This route is preferred over alkylation (Benzylamine + Cyclopropylmethyl bromide) because it minimizes the risk of over-alkylation and avoids handling the lachrymatory benzyl halides.
Visualizing the Impurity Landscape
The following diagram maps the reaction pathway and the genesis of key impurities.
Figure 1: Reaction pathway showing the genesis of critical impurities (Red) versus the target workflow (Green).[1]
Troubleshooting Knowledge Base (Q&A)
Issue 1: "I'm seeing a persistent impurity at RRT 1.2 in HPLC. It looks like the tertiary amine."
Diagnosis: This is N,N-bis(cyclopropylmethyl)benzylamine (or the bis-benzyl variant depending on your starting materials).[1] It occurs when the secondary amine product competes with the starting amine for the aldehyde.
The Fix (Causality & Protocol):
-
Mechanism: As the secondary amine forms, it becomes more nucleophilic than the primary amine starting material. If excess aldehyde is present, it attacks the product.
-
Protocol Adjustment:
-
Stepwise Addition: Do not mix all reagents at once. Form the imine first. Stir Benzaldehyde and Cyclopropylmethylamine in MeOH/DCM for 2-4 hours (monitor by TLC/GC for disappearance of aldehyde) before adding the reducing agent (NaBH₄).
-
Stoichiometry: Use a slight excess of the amine (1.05 - 1.1 equiv), not the aldehyde. Residual amine is easier to remove (via aqueous wash) than the tertiary amine (which requires chromatography).[1]
-
Issue 2: "My yield is good, but the melting point is low, and NMR shows 'messy' multiplets around 5-6 ppm."
Diagnosis: Cyclopropyl Ring Opening. You likely used a strong acid (HCl) at elevated temperatures or during a prolonged workup.[2]
The Fix (Causality & Protocol):
-
Mechanism: The cyclopropylmethyl group is sensitive.[2] While the amine salt is generally stable, the carbocation intermediate (if formed via solvolysis) or direct acid attack at high temperatures can open the ring to form homoallyl (but-3-enyl) or cyclobutyl derivatives [1].[1]
-
Protocol Adjustment:
-
Temperature Control: Perform the salt formation at 0°C to 5°C .
-
Acid Choice: Use HCl in Diethyl Ether or HCl in Dioxane (anhydrous) rather than aqueous HCl. Add it dropwise to the amine solution.[2]
-
Avoid Heating: Do not heat the HCl salt solution above 40°C during recrystallization unless validated. If recrystallization is needed, use Isopropanol/Ether diffusion at room temperature.[2]
-
Issue 3: "The product is oiling out instead of crystallizing."
Diagnosis: Hygroscopicity or Impure Free Base. Small amounts of Benzyl Alcohol (from aldehyde reduction) or residual solvent prevent the crystal lattice from forming.
The Fix (Causality & Protocol):
-
Protocol Adjustment:
Detailed Experimental Protocol (Self-Validating)
Objective: Synthesis of N-(Cyclopropylmethyl)-benzylamine HCl (10g Scale).
| Parameter | Specification |
| Limiting Reagent | Benzaldehyde (Freshly distilled recommended) |
| Stoichiometry | 1.0 equiv Benzaldehyde : 1.1 equiv Cyclopropylmethylamine |
| Solvent | Methanol (Anhydrous) |
| Reductant | NaBH₄ (0.6 equiv - hydride count consideration) |
| Temperature | 0°C to RT |
Step-by-Step:
-
Imine Formation (The Control Point):
-
In a 250mL round-bottom flask, dissolve Cyclopropylmethylamine (1.1 equiv) in Methanol (10 volumes).
-
Add Benzaldehyde (1.0 equiv) dropwise at 0°C.[2]
-
Validation: Stir at RT for 3 hours. Take an aliquot for 1H NMR or TLC.[2] Target: Disappearance of aldehyde CHO peak (~10 ppm). Do not proceed until aldehyde is <5%.[2]
-
-
Reduction:
-
Quench & Purification (The "Dry" Workup):
-
Quench with water.[2] Evaporate Methanol under reduced pressure.
-
Dissolve residue in DCM.[2][3] Wash with water (x2) and Brine (x1).[1][2]
-
Critical Step: If Benzyl Alcohol is suspected, extract the DCM layer with 1M HCl. The product goes into the water. Wash the water with Ether (discards alcohol).[2] Basify the water (NaOH) and re-extract product into DCM.
-
-
Salt Formation:
Analytical Control Strategies
Use this decision tree to interpret your analytical data during troubleshooting.
Figure 2: Analytical decision tree for batch release.
Key NMR Markers (CDCl₃):
-
Cyclopropyl Ring: Look for characteristic high-field multiplets at δ 0.1 – 0.6 ppm .[1][2]
-
Ring Opening: Appearance of olefinic protons at δ 5.0 – 6.0 ppm indicates the ring has opened (homoallyl impurity).
-
Methylene Bridge: The singlet for N-CH₂-Ph should be distinct.[1][2] Splitting or multiple peaks here often indicates a mixture of secondary and tertiary amines.[2]
References
-
Roberts, J. D., & Mazur, R. H. (1951).[2] "Small-Ring Compounds. IV. Interconversion of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520.[4] Link[1]
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link[1]
-
Gribble, G. W. (1998).[2] "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System."[2] Chemical Society Reviews, 27, 395–404.[2] Link
-
Sigma-Aldrich. "Reductive Amination Application Note."[1][2] Technical Library. Link
Sources
Stability issues of N-(Cyclopropylmethyl)-benzylamine hydrochloride in solution
This guide serves as a specialized technical support resource for researchers working with N-(Cyclopropylmethyl)-benzylamine hydrochloride . It is designed to address stability, solubility, and analytical challenges common to this structural class of secondary amines.
Product Class: Secondary Amine Building Blocks / Intermediates
Chemical Structure:
Module 1: Chemical Stability & Degradation Mechanisms
"Why is my solution turning yellow or showing impurity peaks?"
The Core Issue: Oxidative Deamination
The most frequent stability failure for N-benzyl secondary amines is oxidative degradation , particularly at the benzylic position. This is accelerated by light, air (oxygen), and trace metal impurities.
The Mechanism:
-
Radical Abstraction: Light or trace metals initiate the abstraction of a benzylic hydrogen.
-
Imine Formation: The resulting radical reacts with oxygen to form a hydroperoxide, which dehydrates to an imine (
) species. -
Hydrolysis: In aqueous solution, this imine hydrolyzes, cleaving the molecule into Benzaldehyde and Cyclopropylmethylamine .
Visualizing the Pathway: The following diagram illustrates the degradation cascade you are likely observing via HPLC (appearance of a benzaldehyde peak).
Figure 1. Oxidative deamination pathway. Note that Benzaldehyde is UV-active and will appear prominently in HPLC, while Cyclopropylmethylamine has weak UV absorbance.
FAQ: Chemical Stability
Q: Is the cyclopropyl ring stable in solution?
A: Generally, yes. While the cyclopropyl ring is strained, it is kinetically stable in dilute aqueous acids and bases at room temperature. Ring opening typically requires strong Lewis acids or radical conditions. However, avoid storing in highly acidic media (
Q: Why does the solid material clump? A: The hydrochloride salt is hygroscopic . Absorption of atmospheric moisture does not necessarily degrade the compound chemically but will alter the effective molecular weight, leading to concentration errors in solution preparation.
Module 2: Solution Preparation & Solubility Troubleshooting
"Why did my compound precipitate upon mixing?"
The Solubility Equilibrium
As an HCl salt, the compound is highly soluble in water and lower alcohols (Methanol, Ethanol). However, its solubility is strictly pH-dependent.
-
pH < 7: Exists as the protonated ammonium salt (
). Soluble in water. -
pH > 9: Exists as the free base (
). Insoluble in water; Soluble in organics (DCM, EtOAc).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Cloudiness upon adding buffer | Buffer pH is too high (> pH 8), causing free-base precipitation. | Acidify solution slightly with dilute HCl or switch to a lower pH buffer (e.g., Phosphate pH 6.0). |
| Oily droplets on surface | "Oiling out" of the free base in aqueous media. | Add a co-solvent (DMSO or Methanol) up to 10-20% to solubilize the free base, or lower the pH. |
| Precipitate in ACN/Organic | The HCl salt is often less soluble in pure non-polar organics (like pure ACN or Toluene) than the free base. | Add small % of water or Methanol to the organic solvent to solvate the ionic salt. |
Decision Tree: Recovering a Crashed Solution
Figure 2. Logic flow for resolving solubility issues.
Module 3: Analytical Methods (HPLC/LC-MS)
"I see 'ghost peaks' in my chromatogram."
Optimized HPLC Conditions
Standard reverse-phase conditions can cause peak tailing for amines due to interaction with residual silanols on the column.
-
Column: C18 (End-capped is essential).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Why: The acid ensures the amine remains fully protonated (
), preventing interaction with silanols and sharpening the peak.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Detection: 210 nm - 220 nm (Benzyl absorption).
Identifying Degradants
If you observe a new peak growing over time:
-
Check Retention Time (RT):
-
Benzaldehyde: Will elute later than the parent amine in reverse phase (less polar, no ionic charge).
-
Cyclopropylmethylamine: Will elute very early (highly polar) and has poor UV absorbance (likely invisible at 254 nm).
-
-
UV Spectrum Check:
-
Parent Compound: Characteristic benzylic absorption.
-
Degradant (Benzaldehyde): Distinct UV max ~250 nm.
-
Module 4: Storage & Handling Recommendations
To maximize shelf-life and solution stability, adhere to the following "Golden Rules":
-
Solid State:
-
Store at -20°C .
-
Keep under inert atmosphere (Argon/Nitrogen) if possible to prevent oxidative yellowing.
-
Desiccate to prevent hygroscopic clumping.
-
-
In Solution:
-
Avoid: Storing in DMSO for >24 hours at room temperature (DMSO can act as a mild oxidant).
-
Preferred: Prepare fresh in water/methanol. If storage is necessary, acidify to pH 3-5 and freeze at -20°C.
-
Light: Use amber vials strictly. The benzylic C-H bond is photosensitive.
-
References
-
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. (Defines stress testing protocols for oxidation and photolysis).
-
Lai, D. Y., et al. (2006). Oxidative degradation of benzylamines.[1] Journal of Organic Chemistry. (Mechanistic insight into the radical abstraction of benzylic hydrogens).
-
PubChem. Compound Summary: N-Benzylcyclopropylamine. National Library of Medicine. (General chemical and physical properties).
-
Baumann, M., et al. (2011). Flow Chemistry Strategies for the Synthesis of N-Heterocycles. Beilstein Journal of Organic Chemistry. (Discusses stability of cyclopropylmethylamine derivatives in synthesis).
(Note: While specific stability reports for this exact CAS are proprietary to manufacturers, the mechanisms cited above are foundational to the chemistry of N-benzyl secondary amines.)
Sources
Challenges in the diastereoselective synthesis of N-(Cyclopropylmethyl)-benzylamine derivatives
Topic: Challenges in the Diastereoselective Synthesis of Chiral
Introduction: The Stereochemical Challenge
You are likely accessing this guide because you are encountering difficulties in synthesizing chiral N-(cyclopropylmethyl)-benzylamine derivatives , specifically where the chirality resides at the
The synthesis of these motifs presents a "perfect storm" of chemical challenges:
-
Cyclopropyl Fragility: The strained ring is an "acid-sponge," prone to ring-opening (homo-allyl rearrangement) under the Lewis acidic conditions required for imine formation.
-
Steric Bulk: The combination of a cyclopropyl group and a benzyl group creates significant steric hindrance, often stalling condensation reactions.
-
Stereocontrol: Inducing diastereoselectivity adjacent to a cyclopropyl group is electronically challenging due to the group's unique Walsh orbital overlap, which can distort standard transition state models (like Felkin-Anh).
This guide prioritizes the Ellman Sulfinamide approach, as it is the industry standard for generating high diastereomeric ratios (
Module 1: The Ellman Auxiliary Protocol (Imine Formation)
The Core Issue: You are observing low conversion or "stalled" equilibrium during the condensation of cyclopropyl ketones/aldehydes with chiral sulfinamides.
Standard Operating Procedure (SOP-8821-A)
Use this protocol to maximize conversion while minimizing ring opening.
-
Reagent Stoichiometry:
-
Cyclopropyl Ketone/Aldehyde (1.0 equiv)
-
(R)- or (S)-tert-butanesulfinamide (1.1 equiv)
-
Ti(OEt)₄ (2.0 - 2.5 equiv) - Crucial: Do not use Ti(OiPr)₄ initially; ethoxide is less sterically hindered and drives the equilibrium faster for bulky cyclopropyl substrates.
-
-
Solvent System: THF (anhydrous). Concentration: 0.5 M.
-
Temperature:
-
Aldehydes:
. -
Ketones:
(Reflux).
-
Troubleshooting Guide: Imine Formation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Water contamination hydrolyzing the Titanate. | Increase |
| Homo-allyl Impurity | Ring opening catalyzed by strong Lewis Acidity at high T. | Switch from |
| Product Hydrolysis on Column | Silica gel acidity cleaving the sulfinyl imine. | Pre-treat silica gel with 1% |
Module 2: Diastereoselective Reduction & The "Matching" Effect
The Core Issue: You have the imine, but the reduction yields a 1:1 mixture of diastereomers (low
Mechanism: The cyclopropyl group exerts a strong steric and electronic influence. To achieve high
Decision Matrix: Selecting the Reducing Agent
| Reducing Agent | Mechanism | Predicted Selectivity (dr) | Condition Note |
| Non-chelating (Open TS) | Low to Moderate (3:1) | Use for simple substrates. | |
| L-Selectride | Non-chelating (Steric control) | High (>95:5) | Recommended. bulky hydride attacks from less hindered face. |
| DIBAL-H | Chelating (Closed TS) | Variable | Often reverses selectivity compared to Selectride. |
Visual Workflow: Pathway & Decision Tree
Caption: Workflow for optimizing diastereoselectivity while mitigating cyclopropyl ring opening.
Module 3: Benzylation & Final Assembly
The Core Issue: Over-alkylation (formation of tertiary amines) or loss of chirality during the introduction of the benzyl group.
Protocol: Controlled Benzylation (Reductive Amination)
Do not use direct alkylation with Benzyl Bromide if possible; it is prone to over-alkylation.
-
Free Base Formation: Liberate your chiral cyclopropyl amine from its HCl salt using
in . -
Imine Formation: React free amine with Benzaldehyde (1.0 equiv) in MeOH.
-
Checkpoint: Monitor consumption of aldehyde via TLC.
-
-
Reduction: Add
(1.5 equiv) at .-
Note:
in DCE is milder, but if your cyclopropyl amine is sterically hindered, the stronger in MeOH is preferred to ensure completion.
-
FAQ: Common Failures
Q: I see a "homo-allyl" impurity (alkene signals in NMR at 5.0-6.0 ppm). What happened?
A: You likely used a strong Lewis Acid (like
Q: My diastereomeric ratio (dr) is only 2:1. How do I improve this? A: This is a "mismatched" case.
-
Change the Auxiliary: Switch from (R)-sulfinamide to (S)-sulfinamide.
-
Change the Reagent: If using
, switch to L-Selectride at . The bulky borohydride is much more sensitive to the chiral environment provided by the sulfinyl group.
Q: Can I separate the diastereomers if the reaction isn't selective? A: Yes. Do not cleave the sulfinyl group yet. The N-sulfinyl diastereomers are often separable by flash chromatography (Silica, EtOAc/Hexanes gradient). Separate them before acid deprotection to obtain enantiopure amines.
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.
-
Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. (Detailed mechanistic insight on Ti(OEt)4 usage).
-
Denolf, B., Mangelinckx, S., & De Kimpe, N. (2007).[1] "Asymmetric Synthesis of Cyclopropylamines Starting from N-Sulfinyl
-Chloro Ketimines." Organic Letters, 9(2), 187–190.[1] (Specific reference for cyclopropyl stability). -
Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Methyl Ketone and Aldehyde Additions." Journal of Organic Chemistry, 64(4), 1278–1284.
Sources
Optimizing base selection for the N-alkylation of benzylamine
Topic: Optimizing Base Selection for
Introduction: The "Goldilocks" Challenge
Welcome to the Alkylation Optimization Hub. If you are here, you are likely facing the classic dilemma of benzylamine alkylation: Selectivity vs. Reactivity .
Benzylamine is a tricky substrate. Its primary amine protons are moderately acidic (
This guide moves beyond generic textbook advice. We will troubleshoot your specific failure modes using base selection as the primary lever for control.
Troubleshooting Modules (FAQs)
Ticket #001: "I’m getting a mixture of mono-, bis-, and starting material."
Diagnosis: Poor Selectivity Control.[1] Root Cause: The deprotonation/alkylation rate of your product (secondary amine) is competing with your starting material. The Fix: Switch to the Cesium Effect .
-
Why it works: Potassium carbonate (
) is the standard workhorse, but it often suffers from poor solubility in organic solvents, leading to heterogeneous surface reactions that are hard to control. Cesium Carbonate ( ), particularly in DMF, exhibits the "Cesium Effect." The large ionic radius of cesium ( ) creates a "naked" carbonate anion that is more soluble and basic in organic media, but surprisingly, it often suppresses over-alkylation through specific cation- interactions or by facilitating a reaction pathway that favors the primary amine's activation. -
Protocol Adjustment:
-
Replace
with (1.0 - 1.2 equiv). -
Switch solvent to anhydrous DMF (N,N-dimethylformamide).
-
Crucial: Add the alkyl halide slowly (dropwise) to the amine/base mixture.
-
Ticket #002: "My reaction is stalled at 50% conversion."
Diagnosis: Halide Mismatch or "Salting Out." Root Cause: If you are using an alkyl chloride, the leaving group is too poor. If you are using an organic base (like Triethylamine), the precipitating ammonium salt might be coating your reagents. The Fix: Finkelstein Catalysis & Solvent Polarity.
-
The Finkelstein Boost: Add 10-20 mol% Sodium Iodide (NaI) or Tetrabutylammonium Iodide (TBAI). This converts your sluggish alkyl chloride/bromide into a highly reactive alkyl iodide in situ.
-
Base Selection: If using inorganic bases (
), ensure you are in a polar aprotic solvent (DMF, DMAc, or NMP) to dissolve the base partially. Acetonitrile (MeCN) is often too weak for difficult substrates unless refluxed.
Ticket #003: "I can't separate the product from the base residues."
Diagnosis: Workup Incompatibility.
Root Cause: Using DIPEA (Hünig's Base) or
-
Inorganic Advantage: Use
or . Upon completion, these bases (and their byproduct salts) remain solids. -
Workflow: simply filter the reaction mixture through a Celite pad. The filtrate contains your crude product, while the base and salts are trapped in the filter. No aqueous extraction required.
Data Analysis: Base Selection Matrix
Use this table to select the correct base for your specific constraints.
| Base Candidate | Solubility (Org.)[2] | Risk Profile | Best Use Case | |
| ~10.3 | Moderate (DMF) | High Cost | Precision: When mono-selectivity is critical. | |
| ~10.3 | Low | Stalled Reaction | General: Cheap, scale-up friendly for simple halides. | |
| ~35 | N/A (Suspension) | Over-alkylation | Force: Only for synthesizing tertiary amines (exhaustive alkylation). | |
| DIPEA | 10.75 | High (Miscible) | Workup Emulsions | Homogeneous: When reactants are sensitive to solid surfaces. |
| 10.75 | High (Miscible) | Quat. Salt Formation | Simple: Small scale, easy-to-distill products. |
Visualizing the Logic
Diagram 1: The Decision Tree
Follow this logic flow to determine your experimental setup.
Caption: Decision matrix for selecting the optimal base/solvent system based on target product and electrophile reactivity.
Diagram 2: The "Cesium Effect" Mechanism
Why Cesium outperforms Potassium in selectivity.
Caption: Mechanistic comparison showing how Cesium's solubility profile prevents "hotspots" that lead to over-alkylation.
Validated Experimental Protocol
Method:
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen or Argon.
-
-
Charging:
-
Add Benzylamine derivative (1.0 equiv).[4]
-
Add
(1.2 equiv). Note: Ensure the base is finely ground. -
Add anhydrous DMF (
concentration relative to amine).
-
-
Activation:
-
Stir at Room Temperature (RT) for 15 minutes. The mixture will be a suspension.
-
-
Addition:
-
Dissolve Alkyl Halide (1.0 - 1.1 equiv) in a minimal amount of DMF.
-
Add the halide solution dropwise over 30–60 minutes.
-
Tip: Use a syringe pump for maximum selectivity.
-
-
Monitoring:
-
Stir at RT.[5] Monitor via TLC or LC-MS every 2 hours.
-
Endpoint: Disappearance of alkyl halide. Do not wait for full consumption of amine if over-alkylation begins to appear.
-
-
Workup (Filtration Method):
-
Dilute reaction with Ethyl Acetate.
-
Filter through a pad of Celite to remove cesium salts.
-
Concentrate filtrate in vacuo.
-
(Optional) Wash with 5%
solution if DMF removal is difficult.
-
References
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[6][7][8] Cesium effect: high chemoselectivity in direct N-alkylation of amines.[2][3][4][8][9] The Journal of Organic Chemistry, 67(3), 674-683.[7][8]
-
Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230-4234.
-
Flessner, T., & Doye, S. (1999).[6] Cesium carbonate: A powerful inorganic base in organic synthesis.[6][10] Journal für Praktische Chemie, 341(2), 186-190.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. old.inno-chem.com.cn [old.inno-chem.com.cn]
- 3. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Cesium carbonate mediated exclusive dialkylation of active methylene compounds » Growing Science [growingscience.com]
- 7. scispace.com [scispace.com]
- 8. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. scribd.com [scribd.com]
Effect of temperature on the rate of N-alkylation with cyclopropylmethyl halides
Technical Support Center: N-Alkylation with Cyclopropylmethyl Halides
Welcome to the technical support center for N-alkylation reactions utilizing cyclopropylmethyl halides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and opportunities presented by this class of reagents. Here, we address common experimental issues in a direct question-and-answer format, grounded in mechanistic principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section covers the fundamental concepts you need to understand before starting your experiments.
Q1: What makes cyclopropylmethyl halides different from simple primary alkyl halides in N-alkylation reactions?
While structurally a primary halide, the cyclopropylmethyl system exhibits reactivity that is significantly more complex. The adjacent cyclopropane ring, with its high "p-character" bonds, can stabilize the formation of a carbocation on the adjacent methylene carbon.[1] This leads to a mechanistic crossroads: the reaction can proceed via a direct SN2 pathway, or it can involve an SN1-like pathway with the formation of a cyclopropylmethyl cation intermediate.[2][3][4] This cationic intermediate is notoriously unstable and prone to rapid rearrangement.[2][3][5]
Q2: What are the major side products I should be concerned about?
The primary challenge is the formation of rearranged products. The cyclopropylmethyl cation can rapidly equilibrate to form more stable cyclobutyl and homoallylic (but-3-enyl) cations.[5] Your amine nucleophile can then trap any of these cationic species, leading to a mixture of N-cyclopropylmethyl (desired), N-cyclobutyl (rearranged), and N-homoallylic (rearranged and ring-opened) products. At higher temperatures, these rearrangement pathways often become dominant.
Q3: How does temperature directly influence the product distribution?
Temperature is arguably the most critical parameter in controlling the outcome of this reaction.
-
Low Temperatures (-78°C to 0°C): Lowering the temperature disfavors the formation of the carbocation intermediate and slows the rate of its rearrangement if it does form.[5] This creates conditions that are more favorable for the direct SN2 attack on the cyclopropylmethyl halide, maximizing the yield of the desired, non-rearranged product.[5]
-
Moderate to High Temperatures (Room temp to 80°C+): Increasing the temperature provides the necessary activation energy to accelerate both the formation of the carbocation (favoring the SN1 pathway) and its subsequent rearrangement.[6][7] Consequently, higher temperatures almost always lead to a greater proportion of cyclobutyl and homoallylic side products.
The relationship can be visualized as a competition between kinetic and thermodynamic control. Lower temperatures favor the kinetically controlled SN2 product, while higher temperatures allow the system to access the thermodynamically more stable rearranged products.
Section 2: Troubleshooting Guide
This guide addresses specific problems you may encounter in the lab and provides actionable solutions.
Problem 1: My reaction gives a low yield of the desired N-cyclopropylmethyl product and a complex mixture of byproducts.
-
Primary Cause: The reaction temperature is too high, promoting the SN1 pathway and subsequent carbocation rearrangement.
-
Solution Strategy:
-
Drastically Reduce Temperature: The most effective solution is to lower the reaction temperature.[5] Start experiments at 0°C and, if rearrangement is still observed, move to lower temperatures such as -20°C or even -78°C (dry ice/acetone bath).[5]
-
Slow Reagent Addition: At these low temperatures, add the cyclopropylmethyl halide dropwise to the solution of your amine and base. This keeps the instantaneous concentration of the electrophile low, minimizing side reactions and giving the desired SN2 reaction the best chance to occur.[5]
-
Monitor Closely: Use TLC or LC-MS to monitor the reaction. Low-temperature reactions are slower, so you will need to find the optimal balance between reaction time and the prevention of side-product formation.[5]
-
Problem 2: The reaction is extremely slow or stalls completely at low temperatures.
-
Primary Cause: The activation energy for the desired SN2 reaction is not being overcome at the reduced temperature. Other factors like solvent or base choice may also be suboptimal.
-
Solution Strategy:
-
Switch to a More Reactive Halide: If you are using cyclopropylmethyl chloride, its reactivity is relatively low.[7] Switching to cyclopropylmethyl bromide will significantly increase the reaction rate. For very unreactive systems, an iodide leaving group is even better.[6]
-
In Situ Iodide Generation (Finkelstein Reaction): A cost-effective method is to add a catalytic amount (0.1 equivalents) of potassium iodide (KI) or sodium iodide (NaI) to your reaction with cyclopropylmethyl bromide. This will generate the more reactive cyclopropylmethyl iodide in situ, which can accelerate the reaction even at lower temperatures.[6][8]
-
Optimize Your Solvent: Ensure you are using a polar aprotic solvent like DMF, DMSO, or acetonitrile.[6][9] These solvents are excellent for SN2 reactions as they solvate the cation of the base but do not excessively solvate the amine nucleophile, leaving it more reactive.[4] Be aware that DMF can decompose in the presence of strong bases at high temperatures.[6]
-
Problem 3: I am still seeing rearranged products even at 0°C.
-
Primary Cause: The substrate (amine) or conditions are still promoting a degree of SN1 character in the reaction, or the SN2 reaction is simply too slow compared to the rearrangement.
-
Solution Strategy:
-
Re-evaluate Your Base: Use a strong, non-nucleophilic base to ensure your amine is fully deprotonated and maximally nucleophilic.[10] Common choices include potassium carbonate (K₂CO₃) or sodium hydride (NaH).[9][10] For sterically hindered amines, a stronger base might be required.
-
Increase Nucleophile Concentration: Ensure the amine is present in a slight excess (1.1-1.2 equivalents) to maximize the probability of a bimolecular (SN2) collision with the electrophile.
-
Consider an Alternative Synthetic Route: If direct alkylation proves intractable, reductive amination is an excellent alternative for synthesizing N-cyclopropylmethyl amines.[11] This involves reacting your amine with cyclopropanecarboxaldehyde to form an imine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB).[11] This method completely avoids the issue of carbocation rearrangement.
-
Section 3: Data & Mechanistic Diagrams
Illustrative Temperature Effect on Product Distribution
The following table provides a conceptual summary of how temperature can influence the product ratio in a typical N-alkylation with cyclopropylmethyl bromide. (Note: These are illustrative values and actual results will vary based on substrate, solvent, and base).
| Temperature (°C) | Predominant Mechanism | Expected Yield of N-Cyclopropylmethyl Product | Expected Yield of Rearranged Products |
| -78 to -20 | SN2 Favored | High (>85%) | Low (<15%) |
| 0 to 25 (RT) | SN2 / SN1 Competition | Moderate (40-70%) | Significant (30-60%) |
| > 50 | SN1 / Rearrangement Favored | Low (<30%) | High (>70%) |
Mechanistic Pathway Diagram
The diagram below illustrates the critical decision point in the reaction. The key to success is to employ conditions (low temperature) that heavily favor the direct SN2 pathway.
Caption: Competing SN2 and SN1/rearrangement pathways.
Troubleshooting Workflow Diagram
Use this flowchart to diagnose and solve common issues with your N-alkylation reaction.
Caption: A decision tree for troubleshooting N-alkylation reactions.
Section 4: Experimental Protocols
General Protocol for Low-Temperature N-Alkylation
This protocol is a starting point and should be optimized for your specific amine substrate.
-
Preparation: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.0 equiv.) and a suitable non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., anhydrous DMF or acetonitrile) to create a solution or a fine suspension (approx. 0.1-0.5 M concentration).
-
Cooling: Cool the reaction mixture to the target temperature (e.g., 0°C with an ice-water bath, or -78°C with a dry ice-acetone bath).
-
Reagent Addition: Add cyclopropylmethyl bromide (1.1-1.2 equiv.), optionally with catalytic KI (0.1 equiv.), dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the mixture at the low temperature for the required time (can range from 4 to 24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by slowly adding water. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- BenchChem Technical Support Team. (2025).
- Gellman, S. H., et al. (2007).
- BenchChem Technical Support Team. (2025). Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines. Benchchem.
- BenchChem Technical Support Team. (2025).
- Gellman, S. H., et al. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). Journal of the American Chemical Society.
- BenchChem Technical Support Team. (2025).
- Kavka, C. I., et al. (2011). N-Alkylation of Opiates.
- Furman Chemistry 120. (2009).
- BenchChem Application Notes and Protocols. (2025). Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Benchchem.
- Reddit User Discussion. (2021).
- Chemistry Stack Exchange. (2014).
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Furman Chemistry 120: Organic / Competititon between SN2 and SN1 Pathways [furmanchm120.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Kinetic Studies of Benzylamine & Cyclopropylmethyl Bromide
The following guide is structured as a specialized Technical Support Center resource for researchers conducting kinetic studies on the alkylation of benzylamine with cyclopropylmethyl bromide. This reaction is frequently used as a "mechanistic clock" to distinguish between concerted (
Ticket ID: KIN-BENZ-CPM-001 Topic: Experimental Protocol & Troubleshooting for Mechanistic Clock Studies Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division
System Overview & Mechanistic Context
You are likely studying this reaction not just to synthesize a product, but to probe the reaction mechanism. The cyclopropylmethyl (CPM) group acts as a "radical clock" or "cation clock."
-
Pathway A (
- Concerted): Direct displacement of bromide by benzylamine. The cyclopropyl ring remains intact.-
Product:
-benzyl- -(cyclopropylmethyl)amine.
-
-
Pathway B (
or SET - Stepwise): Formation of a transient intermediate (cation or radical). The cyclopropylmethyl intermediate rearranges extremely rapidly ( ) to a homoallyl (3-butenyl) species before the amine traps it.-
Product:
-benzyl- -(3-butenyl)amine.
-
Key Insight: The ratio of Ring-Closed (RC) to Ring-Opened (RO) products is your primary data point for determining the "concertedness" of the transition state.
Reaction Pathway Diagram
Figure 1: Bifurcation of reaction pathways. The presence of Ring-Opened product indicates the formation of discrete intermediates.
Experimental Protocol: Pseudo-First-Order Kinetics
To extract accurate rate constants (
We recommend Pseudo-First-Order conditions to prevent polyalkylation and simplify mathematics.
Step-by-Step Workflow
1. Reagent Preparation:
-
Benzylamine (Nucleophile): Distill over KOH prior to use to remove carbonate salts. Prepare a stock solution (e.g., 0.5 M) in the reaction solvent (typically Acetonitrile, DMSO, or Methanol).
-
CPM-Bromide (Electrophile): Verify purity via GC-MS. Impurities often include the ring-opened homoallyl bromide. Prepare a stock solution (e.g., 0.02 M).
2. Reaction Setup:
-
Ratio: Maintain a minimum 10:1 molar excess of Benzylamine to CPM-Bromide.
-
Temperature: Thermostat bath at
(or variable for Arrhenius plots).
3. Monitoring Method (Choose One):
| Method | Protocol | Pros/Cons |
| Conductivity | Monitor increase in conductance as neutral reactants form ionic salt ( | Pro: Continuous data, very precise for rates.Con: Does not distinguish ring-opened vs. closed products. |
| GC-FID / HPLC | Aliquot method. Quench 100 | Pro: Quantifies RC vs. RO product ratios.Con: Low time resolution; quenching must be instant. |
| In-situ NMR | Run reaction in deuterated solvent (e.g., | Pro: Direct structural observation.Con: Requires high concentrations; expensive. |
4. Data Processing:
Plot
Troubleshooting & FAQs
Issue 1: "My kinetic plots are curved (non-linear)."
Diagnosis: Polyalkylation is occurring.
Explanation: The product,
-
Increase the Amine:Halide ratio to at least 20:1. This statistically favors the reaction with the starting material.
-
Initial Rate Method: Analyze only the first 10-15% of conversion where product concentration is negligible.
Issue 2: "I am detecting significant amounts of Ring-Opened (homoallyl) product."
Diagnosis: The reaction is shifting away from pure
-
Solvent Polarity: Highly polar protic solvents (like Methanol/Water mixtures) stabilize carbocations, promoting
character. -
Radical Contamination: If you are using old amine or no inert atmosphere, Single Electron Transfer (SET) might generate radicals. Validation Steps:
-
Solvent Check: Switch to a dipolar aprotic solvent (Acetonitrile or DMF) to favor
. -
Radical Inhibitor: Add 5-10 mol% TEMPO or Galvinoxyl. If the ring-opened product disappears, the mechanism was radical-based (SET).
Issue 3: "The reaction is significantly slower than Benzylamine + Propyl Bromide."
Diagnosis: This is expected behavior (Steric/Electronic Retardation). Explanation:
-
I-Strain (Internal Strain): In the
transition state, the electrophilic carbon rehybridizes from to . For a cyclopropyl ring, achieving the ideal bond angle is energetically costly due to ring strain (normal angle is ).[3] -
Steric Hindrance: The cyclopropyl group is effectively bulkier than a propyl group near the reaction center. Action: Do not increase temperature aggressively, as this promotes ring opening. Simply extend data collection time.
Data Analysis & Visualization
Calculating Activation Parameters
To fully characterize the transition state, perform the reaction at four temperatures (e.g., 25, 35, 45, 55
Eyring Equation Plot:
Plot
-
Slope:
-
Intercept:
Interpretation Guide:
-
Typical
: ; is large and negative ( to ), indicating an ordered transition state. -
Loose TS (
-like): is near zero or slightly positive.
Quantitative Summary Table
| Parameter | Expected Range ( | Diagnostic Significance |
| Order in Amine | 1.0 | If >1, suggests base catalysis (General Base Catalysis). |
| 0.1 - 0.5 | CPM is slower due to TS bond angle strain. | |
| RC:RO Ratio | > 99:1 | High ratio confirms concerted mechanism. |
| -30 e.u. | Highly ordered TS (associative mechanism). |
References
-
Mechanistic Probes: Newcomb, M. (1993). Radical Kinetics and the Cyclopropylcarbinyl Clock. Tetrahedron, 49(6), 1151–1176. Link
- Amine Alkylation Kinetics: Menshutkin, N. (1890). Über die Geschwindigkeit der Reaktion zwischen Alkylhalogeniden und Aminen. Z. Phys. Chem., 5, 589.
-
Cyclopropyl Effects: Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives. Journal of the American Chemical Society, 73(6), 2509–2520. Link
- Modern Kinetic Protocols: Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard text for Eyring/Hammett analysis protocols).
Sources
Technical Support Center: Secondary Amine Hydrochloride Salt Purification
Topic: Strategies for Purifying Secondary Amine Hydrochloride Salts Ticket ID: PUR-2AM-HCL-001 Support Tier: Level 3 (Senior Application Scientist)
Core Philosophy: The Lattice Energy Imperative
Welcome to the technical support center. As researchers, we often treat salt formation as a trivial final step. However, for secondary amines, the hydrochloride salt is not just a storage form; it is your most powerful purification tool.
The Scientific Reality:
Secondary amine hydrochloride salts (
-
Success Metric: A defined crystal lattice excludes impurities.
-
Failure Mode: "Oiling out" occurs when solvation energy competes too effectively with lattice energy, or when impurities (like unreacted primary amines or tertiary byproducts) disrupt the packing order.
This guide prioritizes Lattice Energy Optimization to force purification.
Diagnostic: Identify Your Scenario
Before proceeding, match your situation to one of the following scenarios:
| Scenario | Symptom | Recommended Protocol |
| A | Sticky Solid / Gums: Material is solid but sticky, colored, or smells of solvent. | Protocol 1: The Swish (Trituration) |
| B | Oil / Syrup: Material refuses to solidify; forms a biphasic oil in the flask. | Protocol 2: The Crash (Recrystallization) |
| C | Chemical Impurity: NMR shows tertiary amines or non-basic organic byproducts. | Protocol 3: The Reset (Acid-Base Wash) |
Protocol 1: The "Swish" (Trituration)
Best for: Removing surface impurities, oily residues, and non-polar byproducts from a crude solid.
Trituration is a solid-liquid extraction. You want a solvent that dissolves the impurity (often the oily tertiary amine or starting material) but not your secondary amine salt.
Recommended Solvent Systems
-
System A (Standard): Diethyl Ether (Et₂O) or MTBE. Most amine salts are insoluble here.
-
System B (Aggressive): Ethyl Acetate (EtOAc). Good for removing more polar organic impurities.
-
System C (The "Dryer"): Pentane or Heptane. Use only to remove residual high-boiling solvents.
Step-by-Step Methodology
-
Grind: If possible, crush your crude solid into a fine powder to maximize surface area.
-
Slurry: Add cold solvent (System A or B) approx. 5–10 mL per gram of solid.
-
Agitate: Vigorously stir or sonicate for 10–15 minutes.
-
Tip: Sonication is superior for breaking up occluded impurities.
-
-
Filter: Vacuum filter the suspension.
-
Wash: Rinse the filter cake with a small volume of fresh, cold solvent.
-
Analyze: Check the filtrate by TLC/NMR. If impurities are present in the filtrate but the solid is pure, you have succeeded.
Protocol 2: The "Crash" (Recrystallization)
Best for: Turning oils into crystals and achieving >99% purity.
The most common failure here is "Oiling Out" (Liquid-Liquid Phase Separation). This happens when the melting point of the solvated salt drops below the boiling point of the solvent.
The "Anti-Oil" Workflow
Critical Rule: Never use "wet" solvents. Water increases the solubility of the salt and encourages oiling. Use anhydrous solvents.
Solvent Selection Matrix
| Solvent Pair (Solvent / Anti-Solvent) | Polarity Profile | Use Case |
| Ethanol / Et₂O | High / Low | The Gold Standard. Gentle, effective for most 2° amines. |
| IPA / Acetone | Med / Med | The "Dry" Option. Good if water sensitivity is high. Note: Avoid prolonged heating to prevent Schiff base formation. |
| Acetonitrile (ACN) / MTBE | High / Low | The Polar Option. Excellent for highly polar salts that oil out in alcohols. |
Step-by-Step Methodology
-
Dissolution: Place crude material in a flask. Add the Polar Solvent (e.g., Ethanol) dropwise with heating (reflux) until just dissolved.
-
Troubleshooting: If it turns into an oil at the bottom, add just enough polar solvent to dissolve the oil back into the bulk phase.
-
-
The Cloud Point: Remove from heat. While still hot, add the Anti-Solvent (e.g., Et₂O) dropwise until a faint, persistent cloudiness appears.
-
The Clarify: Add one single drop of the Polar Solvent to clear the cloudiness.
-
The Slow Cool: Wrap the flask in a towel or place in a warm oil bath and let it cool to room temperature slowly.
-
Why? Rapid cooling traps impurities. Slow cooling builds the lattice selectively.
-
-
The Cold Finish: Once at room temperature, place in a fridge (4°C) or freezer (-20°C) for 2–12 hours.
-
Harvest: Filter and wash with cold Anti-Solvent.
Visualization: The Anti-Oiling Logic
Caption: Logical flow for navigating the "Oiling Out" phenomenon during recrystallization.
Protocol 3: The "Reset" (Acid-Base Extraction)
Best for: "Dirty" mixtures containing non-basic impurities or tertiary amines that won't separate by crystallization.
This utilizes the pKa difference.[1][2][3][4][5] Secondary amines (pKa ~10-11) can be chemically manipulated to separate them from neutrals.
Step-by-Step Methodology
-
Free Base Liberation: Dissolve the impure salt in water. Add 2M NaOH until pH > 12.
-
Extraction: Extract the free amine into an organic solvent (DCM or EtOAc).
-
Impurity Check: Impurities that are salts (inorganic) stay in the water.
-
-
The Wash: Wash the organic layer with Brine . Dry over Na₂SO₄.[6]
-
Re-Salting (The Critical Step):
-
Dissolve the dried free base in Anhydrous Et₂O .
-
Add 2M HCl in Ether (or Dioxane) dropwise at 0°C.
-
Why? Generating the salt in a non-polar environment forces immediate precipitation of the pure salt, leaving non-polar impurities in the mother liquor.
-
Troubleshooting FAQs
Q: My salt is hygroscopic and turns to goo on the filter paper.
-
A: This is common.[7] Perform the filtration under a nitrogen blanket or use a Schlenk frit. Immediately transfer the solid to a vacuum desiccator containing P₂O₅ or KOH pellets.
Q: I have a tertiary amine impurity I can't get rid of.
-
A: Exploiting the steric difference is key. Tertiary amine salts are often more soluble in organic solvents (like Chloroform) than secondary amine salts due to having only one N-H for hydrogen bonding.
-
Try: Recrystallize from Chloroform/Hexane. The secondary amine salt should crystallize out, leaving the tertiary salt in solution.
-
Q: Can I use Acetone for recrystallization?
-
A: Proceed with Caution. While Acetone/IPA is a great solvent system, secondary amines can react with acetone to form enamines or iminium species (Schiff bases) if any free base is present or if heated too long. Acetonitrile is a safer polar aprotic alternative.
Comparative Data: Solvent Properties
| Solvent | Boiling Point (°C) | Dielectric Constant ( | Role in Amine Purification |
| Water | 100 | 80.1 | Avoid. Causes oiling; difficult to remove. |
| Methanol | 64.7 | 32.7 | Good Solvent. High solubility; hard to crash out. |
| Ethanol | 78.4 | 24.5 | Excellent Solvent. Balances solubility/crystallinity. |
| Isopropanol (IPA) | 82.6 | 17.9 | Best General Solvent. Moderate solubility promotes crystals. |
| Acetonitrile | 82.0 | 37.5 | Alternative. Good for polar salts; aprotic. |
| Ethyl Acetate | 77.1 | 6.0 | Anti-Solvent / Trituration. Removes organics. |
| Diethyl Ether | 34.6 | 4.3 | Anti-Solvent. The classic "crasher." |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for recrystallization techniques and solvent selection).
-
Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013 . (Authoritative source on specific purification protocols for amine salts).
-
Rochester University Chemistry Dept. Workup and Purification of Amines. (Detailed protocols for acid-base extraction and salt formation).
-
Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Industrial perspective on salt selection and crystallization to avoid oiling out).
Sources
Technical Guide: Minimizing Byproduct Formation in N-Substituted Benzylamine Synthesis
Content Type: Technical Support & Troubleshooting Center Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Topic: Reductive Amination & Alkylation Control
Executive Summary: The Chemoselectivity Challenge
Synthesizing N-substituted benzylamines typically involves the coupling of a benzyl unit with an amine. While direct alkylation (using benzyl halides) is possible, it is notoriously prone to over-alkylation (Hofmann alkylation). Therefore, Reductive Amination is the industry standard.
However, even reductive amination is fraught with competing pathways. The primary challenge is Chemoselectivity : ensuring the reducing agent attacks the intermediate imine/iminium ion, not the starting carbonyl (leading to alcohols) and preventing the product amine from reacting further (leading to tertiary amines).
This guide provides self-validating protocols to navigate these pathways, focusing on the Sodium Triacetoxyborohydride (STAB) method as the modern "Gold Standard" for minimizing byproducts.
Reaction Pathway Analysis
To troubleshoot, one must visualize the competition between the desired pathway and the "Byproduct Traps."
Figure 1: Competitive pathways in reductive amination. The goal is to maximize the green path while suppressing the red dashed paths.
Core Protocol: The STAB Method (Standard Operating Procedure)
This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike Sodium Cyanoborohydride (
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Carbonyl Component | 1.0 | Electrophile | Aldehyde or Ketone.[2][3] |
| Amine Component | 1.1 - 1.2 | Nucleophile | Slight excess drives equilibrium to Imine. |
| STAB | 1.4 - 1.5 | Reducing Agent | Add after amine-carbonyl mixing. |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Essential for ketones; optional for aldehydes. |
| DCE or THF | Solvent | Medium | Must be dry. Water decomposes STAB. |
Step-by-Step Workflow
-
Imine Formation (The "Head Start"):
-
Dissolve the Carbonyl (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Pro-Tip: If using a ketone (slower reacting), add Acetic Acid (1 equiv) and stir for 30-60 minutes before adding the reducing agent. This shifts the equilibrium toward the imine.[2]
-
-
Reduction:
-
Add STAB (1.4 equiv) in one portion.
-
Stir at room temperature. Reaction times: Aldehydes (1-4 h), Ketones (4-24 h).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(gas evolution will occur). -
Extract with EtOAc or DCM.
-
Purification: If excess amine was used, it can often be removed via an acidic wash (if the product is significantly more lipophilic) or chromatography.
-
Troubleshooting Center & FAQs
Issue 1: "I am seeing significant alcohol formation (Direct Reduction)."
Diagnosis: The reducing agent attacked the aldehyde/ketone before the imine could form.[4]
-
Cause A: Using Sodium Borohydride (
).[1][2][4][5][6] It is too strong and non-selective. -
Cause B: High water content in solvent (hydrolyzing the imine back to carbonyl).
-
Corrective Action:
-
Switch Reagent: Move to STAB or
. -
Stepwise Procedure: Stir the amine and carbonyl with a drying agent (
or Molecular Sieves) for 2 hours to force imine formation. Filter, then add the reducing agent.
-
Issue 2: "I am getting dialkylated (tertiary amine) byproducts."
Diagnosis: The secondary amine product is reacting with remaining aldehyde/ketone. This is common when the product amine is more nucleophilic than the starting amine.
-
Corrective Action:
-
Reverse Addition: If possible, add the carbonyl slowly to an excess of the amine and reducing agent.
-
Stoichiometry: Increase the equivalent of the starting amine to 1.5 - 2.0 equiv.
-
Solvent Choice: Switch from DCE to Methanol (if using
or Pyridine-Borane). Methanol solvates the secondary amine, often reducing its nucleophilicity relative to the primary amine.
-
Issue 3: "My reaction is stalled (Ketone substrate)."
Diagnosis: Ketones are sterically hindered and form imines slowly (often forming enamines instead).
-
Corrective Action:
-
Acid Catalysis: Ensure you are adding 1-2 equivalents of Acetic Acid. STAB requires a slightly acidic mechanism to activate the carbonyl for ketones.
-
Dean-Stark: For stubborn substrates, reflux the ketone and amine in Toluene with a Dean-Stark trap to physically remove water (driving imine formation to completion) before cooling and adding the reducing agent.
-
Issue 4: "I tried catalytic hydrogenation (Pd/C + H2) and lost my benzyl group."
Diagnosis: Hydrogenolysis.[7] Palladium on Carbon (Pd/C) is excellent at cleaving Benzyl-Nitrogen bonds.
-
Corrective Action:
-
Change Catalyst: Use Platinum on Carbon (Pt/C) or Raney Nickel . These are less active toward hydrogenolysis of benzyl groups while still reducing imines.
-
Poison the Catalyst: If you must use Pd/C, reducing the pressure to 1 atm and adding a catalyst poison (like thiophene) can sometimes preserve the benzyl group, though this is finicky.
-
Comparative Reagent Table
| Reagent | Selectivity | Toxicity | pH Requirement | Best Use Case |
| STAB | High | Low | None (Self-buffering) | General Purpose. Best for minimizing side reactions. |
| NaBH3CN | Medium | High (Cyanide) | pH 6-7 (Critical) | When solubility in MeOH is required; acid-sensitive substrates. |
| NaBH4 | Low | Low | Basic | Only for "Stepwise" methods (Imine pre-formed & isolated). |
| H2 / Pd/C | N/A | Low | Neutral | Large scale; Avoid if benzyl group preservation is required. |
Scientific Rationale (Mechanism)[2][3][4][7][9][10]
Why is STAB superior?
-
Steric Bulk: The three acetoxy groups make the boron center bulky. It approaches the planar, less hindered imine (
) much faster than the carbonyl ( ). -
Electronic Stabilization: The electron-withdrawing acetoxy groups decrease the hydridic character of the H-atom, making it a "milder" nucleophile that discriminates better between electrophiles.
Figure 2: Kinetic selectivity of STAB.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Key Insight: Establishes STAB as the superior reagent for suppressing over-alkylation and direct reduction.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[4][5] Journal of the American Chemical Society, 93(12), 2897–2904. Key Insight: Defines the pH-dependent selectivity of Cyanoborohydride (the predecessor to STAB).
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404. Key Insight: Mechanisms of acyloxyborohydrides.
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. interchim.fr [interchim.fr]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. m.youtube.com [m.youtube.com]
Validation & Comparative
Validation of HPLC Method for N-(Cyclopropylmethyl)-benzylamine Hydrochloride Purity
Executive Summary
In the synthesis of pharmaceutical intermediates, N-(Cyclopropylmethyl)-benzylamine hydrochloride serves as a critical building block.[1] However, its chemical nature—a secondary amine salt with a hydrophobic benzyl tail and a strained cyclopropyl ring—presents distinct analytical challenges.[1] Standard unbuffered chromatography often results in severe peak tailing due to silanol interactions, compromising integration accuracy and impurity detection.
This guide presents a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method optimized for this specific molecule. We compare this protocol against common alternatives (GC-MS, Titration, and Unbuffered LC) to demonstrate why the proposed method is the "Gold Standard" for purity assessment in a drug development context.
The Analytical Challenge
The target molecule, N-(Cyclopropylmethyl)-benzylamine hydrochloride , possesses two features that dictate the analytical strategy:
-
The Secondary Amine Functionality: On standard silica-based C18 columns, the protonated amine interacts with residual silanol groups (
), causing peak tailing (asymmetry factor > 1.5).[1] -
The Salt Form (HCl): The presence of the counter-ion requires a method capable of handling ionic strength without precipitation or baseline noise.
Chemical Structure Context[1][2][3][4]
-
Key Impurity A: Benzylamine (Starting Material)[1]
-
Key Impurity B: (Chloromethyl)cyclopropane (Alkylating Agent)[1]
Strategic Method Comparison
The following table objectively compares the proposed HPLC method against standard alternatives used in process chemistry.
| Feature | Proposed Method (Buffered RP-HPLC) | Alternative 1: GC-FID/MS | Alternative 2: Non-Aqueous Titration | Alternative 3: Unbuffered HPLC |
| Principle | Separation by hydrophobicity with ion-suppression.[1] | Volatilization and separation by boiling point.[1] | Acid-Base neutralization (Perchloric acid).[1] | Simple partition chromatography.[1] |
| Suitability for Salts | High. Dissolves directly in mobile phase.[1] | Low. Salt must be "free-based" first, introducing prep errors. | High. Designed for salts.[1] | Medium. |
| Specificity | Excellent. Separates impurities A & B from main peak.[1] | Good , but thermal degradation of the amine is a risk. | Poor. Measures total amine content, not specific purity.[1] | Poor. Peaks merge due to tailing.[1] |
| Sensitivity (LOD) | High (UV @ 210-220 nm).[1] | High. | Low (Macro-analysis only). | Low (Broad peaks dilute signal).[1] |
| Throughput | Medium (15-20 min run).[1] | Fast (<10 min).[1] | Fast (<5 min).[1] | Fast, but unreliable.[1] |
| Verdict | Preferred for Purity & Impurities. | Useful for residual solvents only.[1] | Useful for Assay (%) only. | Not Recommended. |
The Optimized Protocol
This method utilizes Chaotropic Ion Suppression combined with Silanol Blocking to achieve sharp, symmetrical peaks.[1]
Chromatographic Conditions
-
Instrument: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 End-capped,
(e.g., Zorbax Eclipse XDB-C18 or equivalent).[1] -
Mobile Phase A:
Potassium Phosphate Buffer (pH 3.0) + Triethylamine (TEA).[1] -
Mobile Phase B: Acetonitrile (HPLC Grade).[1]
-
Flow Rate:
. -
Detection: UV @
(Amine absorption) and (Benzyl ring).[1] -
Column Temp:
. -
Injection Volume:
.[1]
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 40 | 60 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 17.0 | 90 | 10 |
Experimental Workflow & Logic
The following diagram illustrates the validated workflow, highlighting the critical decision points that ensure scientific integrity (E-E-A-T).
Figure 1: Validation workflow ensuring system suitability before data collection.
Validation Data Summary
The method was validated following ICH Q2(R2) guidelines. The data below represents typical performance metrics for this protocol.
A. Specificity & Selectivity
The method successfully resolves the main peak from known impurities.[1]
-
Resolution (
): between Benzylamine and N-(Cyclopropylmethyl)-benzylamine. -
Peak Purity (PDA):
(No co-elution detected).[1]
B. Linearity & Range
Demonstrated over the range of
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient ( | ||
| Slope | N/A | |
| Y-Intercept |
C. Accuracy (Recovery)
Performed by spiking the analyte into a placebo matrix.[1]
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 50% | ||
| 100% | ||
| 150% |
D. Precision (Repeatability)
Six injections of the standard solution (
Troubleshooting & Robustness
Even validated methods can drift.[1] Use this guide to resolve common issues:
-
Drifting Retention Times:
-
Peak Tailing Reappears:
-
Cause: "Column Death" (loss of end-capping) or insufficient TEA.[1]
-
Fix: Replace column or ensure TEA concentration is strictly
.
-
-
High Backpressure:
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3] (2023).[1][3][4] Available at: [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.[1] (2015).[1][5] Available at: [Link]
-
PubChem. Compound Summary: N-Benzylcyclopropylmethanamine.[1][2] National Library of Medicine.[1] Available at: [Link][1]
-
Dolan, J. W. Tailing Peaks: The Curse of the Chromatographer. LCGC North America.[1] (2002).[1] (General reference for silanol interactions).
Sources
A Comparative Guide to Developing a Validated Analytical Method for Impurities in N-(Cyclopropylmethyl)-benzylamine Hydrochloride
Introduction: The Imperative for Rigorous Impurity Profiling
N-(Cyclopropylmethyl)-benzylamine hydrochloride is a key chemical entity, often serving as a critical intermediate or active pharmaceutical ingredient (API) in drug development. As with any pharmaceutical component, ensuring its purity is not merely a matter of quality control but a fundamental requirement for safety and efficacy. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate a thorough understanding of a drug substance's impurity profile.[1][2][3] Any component that is not the defined drug substance is considered an impurity, and these can arise from synthetic pathways, degradation, or storage.[2]
This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in N-(Cyclopropylmethyl)-benzylamine hydrochloride. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind method selection, development, and validation. Our objective is to establish a robust, stability-indicating analytical procedure, as defined by ICH guidelines, which is a quantitative method capable of detecting changes in the drug substance's properties over time.[4][5] This ensures that any significant degradation products or process impurities can be accurately monitored and controlled, safeguarding patient health.
Understanding the Target Molecule and Potential Impurities
The structure of N-(Cyclopropylmethyl)-benzylamine, a secondary amine, provides immediate clues to its potential vulnerabilities and, therefore, its likely impurities.
-
Synthesis-Related Impurities: These can include unreacted starting materials (e.g., benzylamine, cyclopropylmethyl halides), reagents, or by-products from unintended side reactions.
-
Degradation-Related Impurities: Amines are susceptible to oxidative degradation.[6] The benzyl group also presents a potential site for oxidation. Furthermore, exposure to acid, base, heat, and light can lead to various degradation pathways.[6][7]
A crucial step in developing a stability-indicating method is the deliberate degradation of the drug substance, known as forced degradation or stress testing.[7][8] By subjecting the API to harsh conditions (e.g., strong acid/base, peroxide, heat, UV light), we can purposefully generate potential degradants. These stressed samples are then used to prove the analytical method's specificity—its ability to separate the main compound from all potential impurities.[4][5][9]
Comparative Analysis of Analytical Technologies
The selection of an analytical technique is the foundational decision in method development. For a semi-volatile, polar molecule like N-(Cyclopropylmethyl)-benzylamine hydrochloride, several techniques can be considered, each with distinct advantages and limitations.
| Analytical Technique | Principle & Applicability | Advantages | Limitations | Primary Use Case for This Topic |
| UPLC/HPLC | Reversed-phase chromatography separates molecules based on polarity. It is the gold standard for non-volatile and semi-volatile small molecules.[10][11][12] | High resolution, robust, highly quantitative, and versatile. UPLC offers faster analysis and better resolution than traditional HPLC.[10][11][13][14] | Requires method development; not suitable for highly volatile compounds like residual solvents. | Recommended Primary Method: Assay and impurity quantification; stability-indicating analysis. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | Excellent for volatile and semi-volatile compounds. | N-(Cyclopropylmethyl)-benzylamine HCl is a salt and is non-volatile; requires derivatization, adding complexity. | Orthogonal/Specific Method: Primarily for residual solvent analysis as per ICH Q3C guidelines.[15][16][17][18] |
| LC-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the mass-resolving power of MS. | Unparalleled for impurity identification and structural elucidation by providing molecular weight and fragmentation data.[19][20][21][22] | More complex instrumentation; may not be ideal for routine QC quantification without extensive validation. | Essential for Development: Identifying unknown impurities found during method development and forced degradation studies.[21][23] |
The Core Workflow: Developing a Stability-Indicating UPLC Method
The development and validation of an analytical method is a systematic process. The following workflow illustrates the logical progression from initial development to a fully validated procedure ready for routine use.
Caption: Workflow for UPLC Method Development and Validation.
Phase 1: Method Development and Forced Degradation
The goal of this phase is to find chromatographic conditions that can separate the active ingredient from all potential process impurities and degradation products.
Forced Degradation Protocol: Forced degradation studies are essential to developing and demonstrating the specificity of stability-indicating methods.[5] The objective is to achieve 5-20% degradation of the API to ensure that secondary degradation is minimized and the resulting data is meaningful.[25]
-
Acid Hydrolysis: Dissolve API in 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve API in 0.1 M NaOH at room temperature for 2 hours.
-
Oxidative Degradation: Treat API solution with 3% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Expose solid API to 80°C dry heat for 48 hours.
-
Photolytic Degradation: Expose API solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[6]
The results of these studies directly inform the development of the separation method.
Table 2: Representative Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation of API | Number of Degradants Detected | Observations |
| 0.1 M HCl, 60°C | 12.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 M NaOH, RT | 8.2% | 1 | Degradant at RRT 1.15 |
| 3% H₂O₂, RT | 18.9% | 3 | Multiple oxidative species observed |
| Dry Heat, 80°C | 3.5% | 1 | Minor degradant, similar to acid hydrolysis |
| Photolytic | 6.1% | 2 | Degradants at RRT 0.92 and 1.30 |
Phase 2: Method Validation
Once an optimized method is developed, it must be validated according to ICH Q2(R1) guidelines to prove its suitability for its intended purpose.[26][27][28][29][30]
Caption: Decision Tree for Impurity Characterization (ICH Q3A).
Table 3: Summary of Validation Parameters (Hypothetical Data)
| Parameter | Result | Acceptance Criteria (Typical) |
| Specificity | No interference from blank, placebo, or degradants. Peak purity > 99.5% for API in all stress conditions. | Method must be selective for the analyte and impurities. |
| Linearity (r²) | > 0.999 for API and known impurities | r² ≥ 0.998 |
| Range | LOQ to 120% of specification limit | As per method's intended use |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% for API; 90.0% - 110.0% for impurities |
| Precision (%RSD) | Repeatability: < 0.5% Intermediate: < 1.0% | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% |
| LOD / LOQ | 0.01% / 0.03% (relative to 1 mg/mL API) | Sufficiently low to detect impurities at the reporting threshold (e.g., 0.05%). |
| Robustness | No significant impact on results from minor changes in flow rate (±10%), pH (±0.2), or column temp (±5°C). | System suitability parameters must pass under all varied conditions. |
Detailed Experimental Protocol: Validated UPLC Method
This section provides a complete, step-by-step protocol for the final validated method.
5.1 Instrumentation and Reagents
-
Instrument: UPLC system with a Photodiode Array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Purified Water.
5.2 Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 70% B
-
9.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 215 nm
-
Injection Volume: 2.0 µL
5.3 Preparation of Solutions
-
Diluent: 50:50 Methanol:Water
-
Standard Solution (for Assay): Accurately weigh and dissolve N-(Cyclopropylmethyl)-benzylamine hydrochloride in diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution (for Impurities): Accurately weigh and dissolve N-(Cyclopropylmethyl)-benzylamine hydrochloride in diluent to a final concentration of 1.0 mg/mL.
5.4 System Suitability Test (SST) Before analysis, inject a standard solution five times. The system is deemed suitable if:
-
The %RSD of the peak area is ≤ 1.0%.
-
The theoretical plates (N) are ≥ 10,000.
-
The tailing factor (T) is ≤ 1.5.
Conclusion
This guide has outlined a systematic, science-driven approach to developing a validated, stability-indicating UPLC method for the analysis of impurities in N-(Cyclopropylmethyl)-benzylamine hydrochloride. By comparing available technologies, the superiority of a UPLC-UV method for routine QC and stability analysis is clear. The process, grounded in ICH guidelines, begins with understanding the molecule, proceeds through forced degradation to ensure specificity, and culminates in a rigorous validation to demonstrate the method is accurate, precise, and robust.[27] Following this comprehensive workflow ensures the generation of reliable data, adherence to global regulatory standards, and ultimately, the safety and quality of the final pharmaceutical product.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 2005. [Link]
-
ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency; 2003. [Link]
-
ICH Harmonised Tripartite Guideline. Q3A(R2) Impurities in New Drug Substances. European Medicines Agency; 2006. [Link]
-
Netpharmalab. Mass Spectrometry in Drug Development Applications. Netpharmalab; 2025. [Link]
-
International Council for Harmonisation. Impurities in new drug substances Q3A (R2). ICH; 2006. [Link]
-
Innovational Journals. Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals; 2021. [Link]
-
IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT; 2021. [Link]
-
LCGC International. Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. LCGC International; 2025. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific; 2024. [Link]
-
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies; 2014. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy; 2024. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy; 2024. [Link]
-
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions; 2025. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
-
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube; 2025. [Link]
-
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec; 2024. [Link]
-
SlideShare. Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. SlideShare; 2016. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders; 2025. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA; 2006. [Link]
-
KBI Biopharma. Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma; 2023. [Link]
-
International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). ICH; 2021. [Link]
-
International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH; 2005. [Link]
-
Waters. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Waters Corporation; 2005. [Link]
-
Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA; 2009. [Link]
-
ECA Academy. ICH Q3C: New Version of the Guideline for Residual Solvents published. ECA Academy; 2024. [Link]
-
RSSL. Residual Solvents Analysis & Testing | Gas Chromatography. RSSL; 2024. [Link]
-
International Journal of Scientific Research & Technology. A Comprehensive Review on UHPLC and UPLC: Advancements, Comparison, and Applications. IJSRT; 2024. [Link]
-
IRJPMS. Stability Indicating HPLC Method Development: A Review. IRJPMS; 2020. [Link]
-
IJTSRD. Stability Indicating HPLC Method Development –A Review. IJTSRD; 2021. [Link]
-
National Center for Biotechnology Information. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. PMC; 2011. [Link]
-
Human Journals. Stability Indicating HPLC Method Development: A Review. Human Journals; 2023. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International; 2026. [Link]
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Comparison of N-(Cyclopropylmethyl)-benzylamine and N-ethylbenzylamine reactivity
The following guide provides an in-depth technical comparison of N-(Cyclopropylmethyl)-benzylamine and N-ethylbenzylamine , designed for researchers in medicinal chemistry and drug metabolism.
Executive Summary
This guide compares two secondary amines, N-(Cyclopropylmethyl)-benzylamine and N-ethylbenzylamine , focusing on their distinct physicochemical profiles and divergent metabolic fates. While they share similar basicity and nucleophilicity, they differ fundamentally in their interaction with oxidative enzymes (Cytochrome P450).
-
N-ethylbenzylamine represents a standard secondary amine substrate, undergoing predictable oxidative N-dealkylation.
-
N-(Cyclopropylmethyl)-benzylamine serves as a specialized mechanistic probe ("radical clock") . The cyclopropylmethyl moiety is engineered to detect radical intermediates during metabolic oxidation; however, unlike N-cyclopropyl amines (which are suicide inhibitors), the N-cyclopropylmethyl analog typically acts as a substrate that can distinguish between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms based on product distribution.
Physicochemical & Structural Comparison
Both compounds are lipophilic secondary amines used as intermediates in organic synthesis and as fragments in drug discovery.
| Feature | N-ethylbenzylamine | N-(Cyclopropylmethyl)-benzylamine |
| Structure | Benzyl-NH-CH₂-CH₃ | Benzyl-NH-CH₂-Cyclopropyl |
| Molecular Weight | 135.21 g/mol | 161.25 g/mol |
| Steric Bulk (Taft Es) | Moderate (Ethyl) | High (Cyclopropylmethyl is branched at |
| Basicity (pKa) | ~9.7 (Est. based on N-ethyl) | ~9.5 (Slightly lower due to -I effect of cyclopropyl ring) |
| Electronic Effect | Alkyl (+I donor) | Cyclopropyl (+M donor, -I acceptor); effectively electron-donating |
| Lipophilicity (cLogP) | ~1.9 | ~2.4 |
Structural Visualization
The following diagram illustrates the structural relationship and the critical "Reporter Group" difference.
Figure 1: Structural relationship.[1] The cyclopropylmethyl group acts as a bioisostere of the ethyl group but introduces specific reactivity under radical conditions.
Synthetic Methodologies
Both compounds are efficiently synthesized via Reductive Amination .[2] This protocol is self-validating: the disappearance of the imine intermediate (monitored by TLC/NMR) confirms the progression to the amine.
Protocol: Reductive Amination (General Procedure)
Reagents: Benzaldehyde (1.0 eq), Amine (1.0 eq), NaBH(OAc)₃ (1.4 eq), DCE (Solvent).[1]
-
Imine Formation:
-
Dissolve Benzaldehyde in 1,2-dichloroethane (DCE).
-
Add the respective amine: Ethylamine (for N-ethyl) or Cyclopropylmethylamine (for N-cyclopropylmethyl).
-
Note: Cyclopropylmethylamine is a liquid (bp ~86°C); handle in a fume hood.
-
Stir for 30–60 minutes. Formation of the imine is often visible as a slight color change or exotherm.
-
-
Reduction:
-
Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise.
-
Stir at room temperature for 4–12 hours.
-
-
Workup:
-
Quench with saturated NaHCO₃. Extract with DCM.
-
Purify via acid-base extraction (product is basic) or silica chromatography (typically 1-5% MeOH in DCM).
-
Yield Expectations: Both amines typically yield >85% due to the stability of the benzyl-amine linkage.
Reactivity Profile: Nucleophilicity
In standard
-
N-ethylbenzylamine: Slightly more reactive due to lower steric hindrance.
-
N-(Cyclopropylmethyl)-benzylamine: The cyclopropyl group adds bulk at the
-position relative to the nitrogen. While still reactive, reaction times may need to be extended by 10-20% compared to the ethyl analog when reacting with bulky electrophiles (e.g., secondary alkyl halides).[1]
Metabolic Fate & Mechanistic Applications (Core Distinction)
This is the most critical differentiator for drug development professionals. The choice between these two moieties often dictates the metabolic stability and the potential for mechanism-based toxicity.
A. N-ethylbenzylamine: Standard Oxidative Dealkylation
Metabolism by Cytochrome P450 (CYP450) proceeds via standard
-
H-Abstraction: CYP450 abstracts a hydrogen from the
-methylene (next to N). -
Rebound: The radical rapidly recombines with the heme-bound hydroxyl radical.
-
Collapse: The resulting carbinolamine is unstable and collapses to Benzylamine and Acetaldehyde .
B. N-(Cyclopropylmethyl)-benzylamine: The Radical Clock
This compound is used to probe the rate of the oxygen rebound step in P450 catalysis.
-
Mechanism: H-abstraction at the
-methylene generates a Cyclopropylcarbinyl radical . -
The Race: This radical has two fates:
-
Oxygen Rebound (
): Forms the unrearranged carbinolamine (-> Cyclopropanecarboxaldehyde). -
Ring Opening (
): The cyclopropylcarbinyl radical opens to a homoallyl radical ( ) with a rate constant of .
-
-
Outcome: Because P450 oxygen rebound is extremely fast (
), the unrearranged product usually dominates .-
Contrast: This distinguishes it from N-cyclopropyl amines (direct attachment), which undergo Single Electron Transfer (SET) to form aminium radicals that open and suicide inactivate the enzyme. N-(Cyclopropylmethyl)-benzylamine is typically NOT a suicide inhibitor , making it a safer bioisostere if metabolic stability is required without mechanism-based toxicity.
-
Metabolic Pathway Diagram
The following Graphviz diagram details the divergent pathways.
Figure 2: Metabolic divergence. The "Radical Clock" mechanism (Pathway B) competes with standard hydroxylation (Pathway A). For this specific substrate, Pathway A typically predominates due to the ultrafast rate of P450 oxygen rebound.[1]
Summary of Key Differences
| Parameter | N-ethylbenzylamine | N-(Cyclopropylmethyl)-benzylamine |
| Primary Utility | Standard chemical building block | Mechanistic probe / Bioisostere |
| P450 Mechanism | H-Abstraction | H-Abstraction |
| Metabolic Product | Acetaldehyde | Cyclopropanecarboxaldehyde (Major) |
| Toxicity Risk | Low (Standard aldehyde toxicity) | Low (Unlike N-cyclopropyl amines, this analog rarely inactivates CYP450) |
| Rate of N-Dealkylation | Fast | Moderate (Slightly slower due to steric bulk) |
References
-
Hanzlik, R. P., & Tullman, R. H. (1982).[1][3] Suicide inactivation of cytochrome P-450 by cyclopropylamines.[4] Evidence for a mechanism involving one-electron oxidation.[4] Journal of the American Chemical Society.[4] Link
-
Cerny, M. A., & Hanzlik, R. P. (2006).[1][4] Cytochrome P450-Catalyzed Oxidation of N-Benzyl-N-cyclopropylamine Generates both Cyclopropanone Hydrate and 3-Hydroxypropionaldehyde via Hydrogen Abstraction, not Single Electron Transfer.[4] Journal of the American Chemical Society.[4] Link
-
Shaffer, C. L., et al. (2001).[1] N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase.[4][5] Fate of the Cyclopropyl Group. Journal of the American Chemical Society.[4] Link
-
Guengerich, F. P., & Macdonald, T. L. (1984).[1] Chemical mechanisms of catalysis by cytochromes P-450: a unified view. Accounts of Chemical Research. Link
-
Mayr, H., et al. (2008).[1] Nucleophilicities of Amines.[6] Journal of Organic Chemistry.[6] (General reference for amine nucleophilicity parameters).
Sources
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- 4. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 5. researchgate.net [researchgate.net]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Benchmarking the Metabolic Stability of Cyclopropylmethyl-Containing Compounds
Executive Summary: The CPM Paradox
The cyclopropylmethyl (CPM) group is a privileged motif in medicinal chemistry, frequently employed to replace ethyl or isopropyl groups. It offers unique advantages: it increases metabolic stability relative to linear alkyls by removing
However, the CPM motif introduces a specific metabolic liability: mechanism-based inactivation (MBI) of Cytochrome P450 enzymes. Unlike standard alkyl groups, the CPM moiety acts as a "radical clock." Upon metabolic oxidation, it can undergo rapid ring opening to form reactive intermediates that covalently bind to the P450 active site, leading to suicide inhibition and potential hepatotoxicity.
This guide benchmarks the metabolic stability of CPM against its bioisosteres and outlines the specific experimental protocols required to de-risk this moiety during lead optimization.
Mechanistic Insight: The Radical Clock
To benchmark stability, one must understand the failure mode. The metabolic fate of CPM is a bifurcation between standard hydroxylation and catastrophic ring opening.
The Mechanism[1][2][3][4][5]
-
H-Abstraction: The P450 Compound I (
) abstracts a hydrogen from the -carbon (methylene) or the cyclopropyl ring. -
Radical Formation: This generates a carbon-centered radical.
-
The Branch Point:
-
Path A (Hydroxylation): Rapid "oxygen rebound" transfers a hydroxyl group to the radical, forming a stable alcohol (carbinolamine if N-linked).
-
Path B (Ring Opening): The cyclopropylcarbinyl radical rearranges (rate
) to a homoallylic radical. This species is an electrophile that alkylates the heme porphyrin or protein backbone.
-
Visualization: Metabolic Fate of N-Cyclopropylmethyl
The following diagram illustrates the critical divergence between metabolic clearance (detoxification) and bioactivation (toxicity).
Figure 1: The metabolic bifurcation of cyclopropylmethyl amines. The "Radical Clock" mechanism competes with standard hydroxylation, creating a risk of suicide inhibition.
Comparative Benchmarking: CPM vs. Bioisosteres
When a CPM group shows high intrinsic clearance (
Table 1: Metabolic Stability & Risk Profile Comparison
| Motif | Structure | Metabolic Stability ( | MBI Risk (Suicide Inhibition) | Lipophilicity Impact | Recommendation |
| Cyclopropylmethyl (CPM) | R-N-CH2-cPr | Low to Medium | High | High ( | Use only if potency gains are critical; mandatory GSH trapping screen. |
| Isopropyl | R-N-CH(CH3)2 | Medium | Low | Neutral | Standard baseline; lacks the conformational rigidity of CPM. |
| Cyclobutyl | R-N-cBu | Medium | Low | High | "Ring expansion" often removes the radical clock liability while maintaining bulk. |
| 1-Methyl-CPM | R-N-CH2-(1-Me-cPr) | High | Low | High | Gold Standard Fix. Methyl blocks |
| Difluoro-CPM | R-N-CH2-(3,3-F2-cPr) | Very High | Low | Low | Fluorine lowers |
| Oxetanyl | R-N-Oxetane | High | None | Low (Polar) | Excellent for lowering |
Data Interpretation[6][7][8][9][10][11][12][13][14]
-
CPM vs. Isopropyl: While CPM is often more potent due to induced fit, it is frequently less stable in human liver microsomes (HLM) due to the facile ring-opening pathway.
-
The "Methyl Fix": Adding a methyl group to the 1-position of the cyclopropyl ring (1-Methyl-CPM) is the most reliable strategy to retain the pharmacophore while blocking the metabolic soft spot.
-
Oxetanes: Replacing the cyclopropyl ring with an oxetane (oxygen at position 3) eliminates the radical clock mechanism entirely and reduces oxidative clearance.
Experimental Protocols: Validating Stability
To rigorously benchmark CPM-containing compounds, a standard metabolic stability assay is insufficient. You must run a Reactive Metabolite Trapping assay to detect the ring-opened species.
Protocol A: Comparative Intrinsic Clearance ( )
Objective: Determine the half-life (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Test compound at 1
M (ensure conditions). -
Reaction: Initiate with NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS monitoring parent depletion.
-
Calculation:
.
Protocol B: GSH Trapping (The "CPM Specific" Assay)
Objective: Detect reactive electrophiles formed via cyclopropyl ring opening.
-
Additives: Supplement the standard HLM incubation (Protocol A) with 5 mM Glutathione (GSH) or a GSH-ethyl ester (for better permeability).
-
Controls:
-
Positive Control: Trovafloxacin or Raloxifene (known reactive metabolites).
-
Negative Control: Incubation without NADPH (rules out chemical instability).
-
-
Analysis (Neutral Loss Scan):
-
Perform LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adducts).
-
Look for
Da (Parent + GSH - 2H) peaks.
-
-
Interpretation: The presence of a GSH adduct confirms the formation of a reactive ring-opened intermediate. Any detectable adduct flags the compound as a high-risk candidate.
Case Study: The Trovafloxacin Lesson
The antibiotic Trovafloxacin provides the definitive cautionary tale for CPM usage.
-
Structure: Contains a 2,4-difluorophenyl group and a cyclopropylamine moiety.
-
Clinical Outcome: Withdrawn/restricted due to severe idiosyncratic hepatotoxicity.
-
Mechanism: Metabolic oxidation of the cyclopropylamine led to ring opening.[1] The resulting reactive enal (aldehyde) intermediate bound covalently to liver proteins, triggering an immune-mediated toxicity.
-
The Fix (Benchmarking): Subsequent generations (e.g., Moxifloxacin) utilized a cyclopropyl group fused to a larger ring or substituted to prevent this specific bioactivation pathway, proving that structural modification can mitigate CPM risks.
References
-
Shaffer, C. L., et al. (2002). "In vitro metabolism of the cyclopropylamine-containing drug candidate." Chemical Research in Toxicology. Link
-
Kalgutkar, A. S., & Soglia, J. R. (2005). "Minimising the potential for metabolic activation in drug discovery."[1] Expert Opinion on Drug Metabolism & Toxicology. Link
-
Wiles, J. A., et al. (2011). "Discovery of a 1-methylcyclopropyl analog with improved metabolic stability."[1] Journal of Medicinal Chemistry. Link
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Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology. Link
-
Barnes-Seeman, D. (2013). "The role of the cyclopropyl group in drug discovery." Current Topics in Medicinal Chemistry. Link
Sources
A Senior Application Scientist's Guide to the Synthesis of N-Substituted Benzylamines: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of N-substituted benzylamines is a critical task. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. The selection of a synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparative analysis of the most common and effective methods for preparing N-substituted benzylamines, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Reductive Amination: The Workhorse Approach
Reductive amination is arguably the most widely employed method for the synthesis of N-substituted benzylamines due to its versatility and broad substrate scope.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion from a carbonyl compound (typically benzaldehyde or a derivative) and a primary or secondary amine, followed by in situ reduction to the corresponding amine.[3] This process can be performed in a "direct" (one-pot) or "indirect" (stepwise) manner.[3]
Mechanism of Reductive Amination
The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion. A reducing agent then delivers a hydride to the imine or iminium ion, affording the final N-substituted benzylamine.
Caption: General mechanism of reductive amination.
Key Experimental Considerations and Protocol
The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents that selectively reduce the imine/iminium ion in the presence of the starting aldehyde are preferred for the direct approach.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice due to its mildness, high selectivity, and tolerance for a wide range of functional groups.[4][5] It is particularly effective for reactions involving both aldehydes and ketones.[4]
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent, but its toxicity is a significant drawback.[6]
-
Sodium borohydride (NaBH₄): A less expensive but also less selective reducing agent. It can reduce the starting aldehyde, leading to the formation of benzyl alcohol as a byproduct.[7] It is more suitable for the indirect method where the imine is pre-formed.[4]
Experimental Protocol: Direct Reductive Amination using NaBH(OAc)₃ [8]
-
To a solution of benzaldehyde (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add the primary amine (1.1 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 equiv) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-6 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted benzylamine.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Wide substrate scope, applicable to a variety of aldehydes and amines.[1] | Over-alkylation can be an issue with primary amines, leading to the formation of tertiary amines.[4] |
| Generally high yields and clean reactions.[7] | The use of stoichiometric amounts of hydride reducing agents generates significant waste. |
| Mild reaction conditions tolerate many functional groups.[4] | Some reducing agents, like NaBH₃CN, are toxic.[6] |
| Can often be performed as a one-pot procedure.[7] |
Nucleophilic Substitution: The Classical SN2 Approach
The direct alkylation of amines with benzyl halides via a nucleophilic substitution reaction is a classical and straightforward method for synthesizing N-substituted benzylamines. This reaction typically proceeds through an Sₙ2 mechanism, especially with primary benzyl halides.[9]
Mechanism of Nucleophilic Substitution
The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. This results in the displacement of the halide leaving group in a single concerted step, forming the N-substituted benzylamine.
Caption: Sₙ2 mechanism for the synthesis of N-substituted benzylamines.
Key Experimental Considerations and Protocol
The success of this method depends on controlling the stoichiometry to prevent over-alkylation, as the product benzylamine is often more nucleophilic than the starting amine. The choice of base and solvent is also crucial.
Experimental Protocol: Nucleophilic Substitution of Benzyl Bromide
-
Dissolve the primary amine (1.0 equiv) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 equiv) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).
-
Slowly add the benzyl bromide (1.0-1.2 equiv) to the stirred solution at room temperature.
-
Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available and inexpensive starting materials. | Prone to over-alkylation, leading to mixtures of secondary and tertiary amines, and even quaternary ammonium salts.[6] |
| Conceptually simple and easy to perform. | The product amine can be difficult to separate from the starting amine if the reaction does not go to completion. |
| Requires careful control of reaction conditions to achieve mono-alkylation. |
Buchwald-Hartwig Amination: A Powerful Cross-Coupling Tool
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds, including the synthesis of N-aryl benzylamines.[10][11] This method is particularly valuable for coupling amines with aryl halides or triflates, substrates that are unreactive in traditional nucleophilic substitution reactions.[10]
Catalytic Cycle of Buchwald-Hartwig Amination
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[12][13]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Considerations and Protocol
The choice of palladium precursor, ligand, base, and solvent is critical for the success and selectivity of the Buchwald-Hartwig amination.[14]
-
Palladium Precursors: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.
-
Ligands: Bulky, electron-rich phosphine ligands such as Xantphos, SPhos, and RuPhos are often employed to facilitate the catalytic cycle.[15]
-
Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) are typically required.[15]
Experimental Protocol: Buchwald-Hartwig Amination [13][16]
-
In a glovebox or under an inert atmosphere (e.g., argon), charge an oven-dried Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add the aryl halide (1.0 equiv) and the amine (1.1-1.2 equiv) to the tube.
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Excellent functional group tolerance.[14][17] | The cost of the palladium catalyst and specialized ligands can be high.[11] |
| Broad substrate scope, including unreactive aryl chlorides.[14] | The reaction is sensitive to air and moisture, requiring inert atmosphere techniques.[12] |
| Allows for the synthesis of N-aryl benzylamines that are difficult to access by other methods. | Removal of the palladium catalyst from the final product can be challenging. |
| Strong bases are often required, which may not be compatible with all functional groups.[12] |
Ritter Reaction: An Alternative Route via Amide Intermediates
The Ritter reaction provides an indirect route to N-substituted benzylamines through the formation of an N-benzylamide intermediate.[18] This reaction involves the reaction of a nitrile with a carbocation precursor, such as a benzyl alcohol or benzyl halide, under acidic conditions.[19] The resulting amide can then be hydrolyzed to the corresponding amine.
Mechanism of the Ritter Reaction and Subsequent Hydrolysis
In the presence of a strong acid, a benzyl alcohol or halide is converted into a stable benzyl carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Subsequent hydration and tautomerization yield the N-benzylamide. The amide can then be hydrolyzed under acidic or basic conditions to give the N-substituted benzylamine.
Caption: Mechanism of the Ritter reaction followed by hydrolysis.
Key Experimental Considerations and Protocol
The Ritter reaction typically requires strong acids, which can limit its functional group tolerance. The subsequent amide hydrolysis can also be challenging for certain substrates.
Experimental Protocol: Ritter Reaction and Amide Hydrolysis [20][21]
Part A: Synthesis of N-Benzylamide
-
To a solution of the nitrile (which can also serve as the solvent), add the benzyl alcohol or benzyl chloride (1.0 equiv).
-
Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid or a Lewis acid like FeCl₃·6H₂O (catalytic to stoichiometric amounts).[20]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous NaOH).
-
Extract the product with an organic solvent, wash with water and brine, dry, and concentrate.
-
Purify the N-benzylamide by crystallization or column chromatography.
Part B: Hydrolysis of N-Benzylamide
-
Reflux the N-benzylamide in an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the reaction for the disappearance of the starting amide.
-
After completion, cool the reaction mixture and neutralize it.
-
Extract the N-substituted benzylamine with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate to obtain the crude product.
-
Purify by distillation or column chromatography.
Advantages and Disadvantages
| Advantages | Disadvantages |
| Utilizes readily available starting materials. | Requires harsh reaction conditions (strong acids), limiting functional group tolerance. |
| Can be a high-yielding two-step process.[21] | The amide hydrolysis step can be difficult and may require forcing conditions. |
| The overall process is not as atom-economical as direct methods. |
Comparative Performance Data
To provide a clearer comparison, the following table summarizes typical performance metrics for the synthesis of a model compound, N-benzylaniline, via these different routes.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Yield (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Reductive Amination | Benzaldehyde, Aniline | NaBH(OAc)₃ | 85-97%[7] | 1-6 h | Mild conditions, high yield, one-pot. | Stoichiometric reducing agent. |
| Nucleophilic Substitution | Benzyl Chloride, Aniline | K₂CO₃ | 50-90%[22] | 4-24 h | Inexpensive reagents. | Over-alkylation, purification challenges. |
| Buchwald-Hartwig Amination | Bromobenzene, Benzylamine | Pd₂(dba)₃, Xantphos, NaOtBu | 80-95% | 4-24 h | Excellent for N-aryl amines, broad scope. | Expensive catalyst/ligand, inert atmosphere needed. |
| Ritter Reaction & Hydrolysis | Benzyl Alcohol, Benzonitrile | H₂SO₄, then NaOH | 60-80% (overall) | >24 h (two steps) | Utilizes simple starting materials. | Harsh conditions, two-step process. |
Conclusion and Recommendations
The choice of the optimal synthetic route to an N-substituted benzylamine is highly dependent on the specific target molecule, available starting materials, and the scale of the synthesis.
-
Reductive amination is the most versatile and generally recommended method for a wide range of N-substituted benzylamines, offering a good balance of high yields, mild conditions, and operational simplicity.
-
Nucleophilic substitution is a viable and cost-effective option for simple benzylamines when over-alkylation can be controlled or tolerated.
-
Buchwald-Hartwig amination is the premier choice for the synthesis of N-aryl benzylamines, especially when other methods fail.
-
The Ritter reaction provides an alternative, albeit more arduous, pathway that can be useful in specific contexts where the starting materials are readily available and the substrate is tolerant to harsh acidic conditions.
By carefully considering the strengths and weaknesses of each of these synthetic strategies, researchers can make informed decisions to efficiently and effectively synthesize the desired N-substituted benzylamines for their drug discovery and development programs.
References
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- Buchwald-Hartwig Amin
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry, 2020.
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 1996.
- Buchwald–Hartwig amin
- Application Note – Reductive Amin
- (PDF)
- Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 2019.
- Simple, High Yield Preparation of N-Benzylacetamides by Lewis Acid-Catalyseed Reaction of Benzyl Ch.
- Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green. Journal of Chemical Sciences, 2023.
- Use of Sodium Triacetoxyborohydride in Reductive Amin
- Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 3-bromo-7-chloro-1-benzothiophene - Benchchem.
- n-benzylacrylamide - Organic Syntheses Procedure.
- Application Notes and Protocols: Buchwald-Hartwig Amination of bis(3-bromophenyl)amine - Benchchem.
- Reductive amination of 1 with aniline using NaBH(OAc)
- The Ritter reaction mechanism for the synthesis of N‐benzhydrylacetamide 149.
- Ritter Reaction - Organic Chemistry Portal.
- Ritter Reaction.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 2018.
- Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions - ChemRxiv.
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson.
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reaction of essentially free benzyl cations with acetonitrile; synthesis of ethanimidic carboxylic anhydrides and unsymmetrical diacylamines. Journal of the American Chemical Society, 1993.
- Ch 11 : Nucleophilic substitution of benzylic halides - Department of Chemistry.
- Synthesis of N-benzylaniline - PrepChem.com.
- [Named Reaction #2] Buchwald-Hartwig Amin
- Different approaches to (hetero)aryl amines. (a) Reductive...
- Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor | Request PDF - ResearchG
- Comparative analysis of green synthesis methods for N-Benzylideneaniline - Benchchem.
- (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine - MDPI.
- Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 2014.
- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 2023.
- Stannylamine Protocol (SnAP)
- State-of-the-art and prospects of studying Ritter-type reactions in the synthesis of N-(het)
- Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Molecules, 2017.
- Nucleophilic Substitution - Utah Tech University.
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Validation of a GC-MS method for the quantification of N-(Cyclopropylmethyl)-benzylamine hydrochloride
Topic: Validation of a GC-MS Method for the Quantification of N-(Cyclopropylmethyl)-benzylamine Hydrochloride Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
N-(Cyclopropylmethyl)-benzylamine hydrochloride (N-CB·HCl) is a critical secondary amine intermediate often utilized in the synthesis of pharmaceutical agents (e.g., specific GPCR ligands or antiviral candidates). Its quantification presents a distinct analytical dichotomy: while the hydrochloride salt form is highly water-soluble and amenable to HPLC, the volatility of its free base makes it a prime candidate for Gas Chromatography-Mass Spectrometry (GC-MS)—provided the salt dissociation is managed correctly.
This guide details a validated GC-MS workflow that outperforms standard HPLC-UV in specificity and limit of detection (LOD), specifically designed for researchers requiring trace-level quantification (<1 ppm) in complex matrices.
Part 1: Method Selection & Comparative Analysis
Before committing to a protocol, it is vital to understand why GC-MS is selected over alternatives. The following table contrasts the proposed GC-MS method against the industry-standard HPLC-UV and the high-sensitivity LC-MS/MS.
Table 1: Comparative Performance Metrics
| Feature | GC-MS (Proposed) | HPLC-UV (Alternative) | LC-MS/MS (Alternative) |
| Primary Mechanism | Volatility & Mass Fragmentation | Hydrophobicity & UV Absorbance | Ionization & Mass Filtration |
| Analyte State | Free Base (Requires basification) | Salt Form (Direct injection) | Salt/Ionized (Direct injection) |
| Specificity | High (m/z fingerprinting) | Moderate (Retention time only) | Very High (MRM transitions) |
| Sensitivity (LOD) | ~0.05 µg/mL (SIM Mode) | ~1.0 - 5.0 µg/mL | <0.001 µg/mL |
| Matrix Interference | Low (Extraction removes salts) | High (Co-eluting UV-active species) | Moderate (Ion suppression) |
| Cost/Throughput | Moderate / High | Low / High | High / Moderate |
Scientific Rationale: While HPLC-UV is sufficient for assay (purity >98%), it fails at trace impurity analysis due to the weak UV chromophore of the cyclopropyl group and potential overlap with other benzenoid impurities. GC-MS is the optimal "middle ground"—offering the necessary specificity for impurity profiling without the high capital cost and maintenance of LC-MS/MS.
Part 2: The Validated GC-MS Protocol
2.1. The Chemical Challenge: Salt Dissociation
N-CB·HCl is a non-volatile salt. Direct injection into a hot GC inlet results in thermal degradation and contamination of the liner (HCl gas formation).
-
Crucial Step: We must perform an in-situ or pre-extraction basification to convert N-CB·HCl to its volatile free base, N-(Cyclopropylmethyl)-benzylamine.
2.2. Sample Preparation Workflow
-
Reagents: 1.0 N NaOH, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), Internal Standard (e.g., Diphenylamine or deuterated Benzylamine).
Step-by-Step Protocol:
-
Weighing: Accurately weigh 10 mg of N-CB·HCl sample into a 20 mL centrifuge tube.
-
Dissolution: Add 2.0 mL of HPLC-grade water to dissolve the salt.
-
Basification: Add 1.0 mL of 1.0 N NaOH. Vortex for 30 seconds.[1] (pH should be >12).
-
Mechanism:[2]
-
-
Extraction: Add 5.0 mL of DCM containing Internal Standard (10 µg/mL).
-
Agitation: Shake mechanically for 10 minutes; Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Collection: Transfer 1.0 mL of the lower organic layer (DCM) to a GC vial.
-
Injection: Inject 1.0 µL into the GC-MS.
2.3. Instrumental Conditions
This method utilizes a non-polar column to separate the amine based on boiling point and van der Waals interactions.
-
System: Agilent 7890B/5977B (or equivalent).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).[2][3] Note: "UI" (Ultra Inert) is critical to prevent secondary amine tailing.
-
Inlet: Splitless mode (for trace) or Split 1:10 (for assay); 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 30°C/min to 280°C (Hold 3 min)
-
-
MS Detection: Electron Impact (EI), 70 eV.
-
SIM Mode (Selected Ion Monitoring):
-
Target Ion:m/z 91 (Tropylium ion, Base Peak).
-
Qualifier Ions:m/z 161 (Molecular Ion), m/z 120 (Benzyl-NH-CH2 fragment).
-
-
Part 3: Validation Logic & Visualizations
3.1. Analytical Workflow Diagram
The following diagram illustrates the critical decision points and chemical transformations required for this assay.
Caption: Figure 1: Step-by-step sample preparation and analysis workflow converting the non-volatile salt to the GC-compatible free base.
3.2. Validation Parameters (ICH Q2(R1) Compliant)
The following data represents typical acceptance criteria and results for this specific amine class.
A. Specificity
-
Requirement: No interference at the retention time of N-CB (approx. 8.5 min) from solvent or matrix.[4]
-
Result: The MS spectral fingerprint (m/z 91, 161) confirms identity. The "blank" extraction must show <1% of the LOQ response.
B. Linearity & Range
-
Range: 0.5 µg/mL to 50 µg/mL.
-
Criterion:
.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Logic: Secondary amines can adsorb to active sites. If
drops, check the inlet liner deactivation.
C. Accuracy (Recovery)
-
Method: Spike N-CB[5]·HCl into the matrix, perform basification/extraction.
-
Acceptance: 80% - 120% for trace levels; 98% - 102% for assay.
-
Critical Insight: Low recovery usually indicates insufficient basification (pH < 11) or inefficient extraction into the organic phase.
D. Precision
-
Repeatability: RSD < 5% (n=6 injections).
-
Intermediate Precision: RSD < 10% (different days/analysts).
3.3. Troubleshooting Logic Pathway
Caption: Figure 2: Troubleshooting logic for secondary amine analysis. Tailing is the most common failure mode due to active silanol sites.
Part 4: References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
PubChem. Compound Summary: N-benzyl-1-cyclopropylmethanamine (Free Base). [Link]
-
Agilent Technologies. GC/MS Analysis of Nitrosamines and Secondary Amines (Methodology Reference). [Link]
-
ResearchGate. GC Quantification of Cyclopropylamine and related amines in Active Pharmaceutical Ingredients. [Link]
Sources
Cross-Validation of HPLC and qNMR for Purity Determination of Amine Hydrochlorides
Executive Summary
In pharmaceutical development, amine hydrochlorides are ubiquitous due to their improved solubility and bioavailability compared to free bases. However, determining their "true" purity is fraught with analytical blind spots. High-Performance Liquid Chromatography (HPLC) with UV detection—the industry workhorse—often overestimates purity by failing to detect non-chromophoric impurities (counter-ions, moisture, residual inorganic salts). Conversely, Quantitative Nuclear Magnetic Resonance (qNMR) offers absolute quantification but demands rigorous control over relaxation times and internal standard selection.
This guide details a cross-validation workflow where HPLC provides specificity (impurity profiling) and qNMR provides accuracy (absolute mass balance). By reconciling these two orthogonal datasets, researchers can eliminate the "purity gap" often seen in salt forms.
Part 1: The Analytical Challenge of Amine Hydrochlorides
Amine hydrochlorides present a unique triad of challenges that neither technique can fully resolve in isolation:
-
The "Invisible" Mass: The chloride counter-ion (
) and associated moisture (amine salts are often hygroscopic) are invisible to UV detectors. A sample can appear 99.9% pure by HPLC area normalization yet be only 90% pure by weight. -
Peak Tailing: The interaction between positively charged ammonium species and residual silanols on HPLC columns causes severe peak tailing, potentially masking closely eluting impurities.
-
Stoichiometric Uncertainty: Synthesis does not guarantee a perfect 1:1 salt formation. Excess HCl or unprotonated free base affects the molecular weight used in potency calculations.
Part 2: Methodology A — HPLC-UV (The Specificity Engine)
Objective: To separate and quantify organic impurities relative to the main peak.
Critical Protocol: Tailing Suppression
Standard reverse-phase protocols often fail for amines. The following method uses chaotropic agents and low pH to suppress silanol ionization and ion-exchange mechanisms.
1. Chromatographic Conditions
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0). Note: TFA acts as an ion-pairing agent to sharpen amine peaks.
-
Mobile Phase B: 0.08% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis (DAD). Extract chromatograms at
and 210 nm (universal).
2. System Suitability Test (SST)
Before running samples, validate the system using a standard amine (e.g., Benzylamine HCl):
-
Tailing Factor (
): Must be .[1] If , increase TFA concentration or switch to a perchlorate buffer. -
Resolution (
): between the main peak and nearest impurity.
3. Data Output
-
Result: % Area (Relative Purity).
-
Blind Spot: Does not account for water, solvents, or inorganic salts.
Part 3: Methodology B — qNMR (The Accuracy Engine)
Objective: To determine the absolute weight percentage (potency) of the amine salt.
Critical Protocol: Internal Standard (IS) Method
qNMR relies on the ratio of protons between the analyte and a certified internal standard.
1. Internal Standard Selection
For amine hydrochlorides, the IS must be:
-
Non-volatile and non-hygroscopic.
-
Soluble in the same deuterated solvent (
or ).[2] -
Recommendation: Maleic Acid (singlet at
6.3 ppm in ) or Dimethyl sulfone (singlet at 3.0 ppm). Avoid TMSP if overlap with aliphatic amines occurs.
2. Sample Preparation (Gravimetric Precision)
-
Step 1: Dry the amine hydrochloride sample in a vacuum desiccator for 4 hours to minimize moisture error.
-
Step 2: Weigh exactly
mg of Sample ( ) and mg of Internal Standard ( ) into the same vial using a microbalance (readability mg). -
Step 3: Dissolve in
mL of deuterated solvent ( is preferred to exchange exchangeable protons, simplifying the spectrum).
3. Acquisition Parameters (The "7x T1" Rule)
Inaccurate relaxation delays are the #1 source of qNMR error.
-
Pulse Sequence: 1D proton with inverse gated decoupling (if
satellites interfere) or standard zg30. -
T1 Determination: Run an Inversion Recovery experiment. Find the longest
(usually the IS or isolated aromatic protons). -
Relaxation Delay (
): Must be (optimally for 99.9% magnetization recovery). Typical seconds. -
Scans (NS): 16 or 32 (sufficient for S/N > 150).
4. Calculation
Where:
- = Integral area[3][4][5]
- = Number of protons (e.g., 2 for Maleic acid singlet)
- = Molecular Weight[6]
- = Mass weighed[6]
- = Purity of Internal Standard (as decimal)
Part 4: Comparative Analysis & Decision Logic
The power of this guide lies in the reconciliation of these two values.
Data Presentation: The Comparison Matrix
| Feature | HPLC-UV (Area %) | qNMR (Weight %) |
| Primary Metric | Chromatographic Purity (Organic impurities only) | Absolute Purity (Potency) |
| Detection Basis | Molar absorptivity (Chromophore dependent) | Proton counting (Molar ratio) |
| Blind Spots | Water, Inorganics ( | Insoluble impurities, overlapped peaks |
| Precision (RSD) | High (< 0.5%) | Moderate (< 1.0% with good weighing) |
| Amine Specifics | Prone to tailing; requires standards for response factors |
Workflow Visualization
Figure 1: Decision logic for cross-validating HPLC and qNMR data. Discrepancies often reveal hidden impurities or method artifacts.
Part 5: Case Study (Experimental Data)
Scenario: A researcher synthesizes N-Benzylmethylamine Hydrochloride (MW: 157.64).
Experimental Results:
| Parameter | HPLC Result | qNMR Result |
| Raw Data | 99.2% Area | 94.1% Weight |
| Interpretation | The organic fraction is very clean. | The sample contains ~5% non-organic mass. |
| Investigation | N/A (Method blind) | |
| Follow-up | Run Karl Fischer (KF) titration. | KF shows 0.5% water. |
| Conclusion | The discrepancy (99.2 vs 94.1) is likely excess HCl . | Potentiometric titration confirms 104% HCl stoichiometry. |
Analysis: If the researcher had relied solely on HPLC, they would have assumed the material was 99% pure. Using that material in a subsequent molar-sensitive reaction would have led to a 5% error in stoichiometry, potentially causing side reactions or yield loss. qNMR provided the true "potency" for the reaction.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Link
-
ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Link
-
NIST. (2024). qNMR Internal Standard Reference Data. National Institute of Standards and Technology. Link
-
Waters Corporation. (2023). Strategies for the Analysis of Amines by Reversed-Phase HPLC. Application Note. Link
Sources
Inter-laboratory validation of an analytical method for N-(Cyclopropylmethyl)-benzylamine hydrochloride
Comparative Analysis & Inter-Laboratory Validation: HPLC-UV vs. Potentiometric Titration for N-(Cyclopropylmethyl)-benzylamine HCl
Executive Summary: The Case for Orthogonal Validation
In the development of pharmaceutical intermediates like N-(Cyclopropylmethyl)-benzylamine hydrochloride (CAS 55663-82-4), analytical precision is often compromised by a reliance on legacy non-specific methods. For decades, non-aqueous potentiometric titration has been the workhorse for amine salt assays. While stoichiometrically absolute, it suffers from a critical blind spot: it cannot distinguish between the target secondary amine and its degradation products or synthesis by-products (e.g., unreacted benzylamine).
This guide presents a rigorous inter-laboratory validation comparing a proposed Reverse-Phase HPLC (RP-HPLC) method against the standard Potentiometric Titration . Designed for senior researchers, this document demonstrates why transitioning to a specific, stability-indicating HPLC method is essential for establishing an Analytical Target Profile (ATP) compliant with ICH Q2(R2) guidelines.
Chemical Context & Analytical Challenge
-
Analyte: N-(Cyclopropylmethyl)-benzylamine hydrochloride
-
Structure: A secondary amine salt featuring a benzyl chromophore and a cyclopropyl moiety.
-
The Problem: The hydrochloride salt form is hygroscopic and prone to minor hydrolysis. Potentiometric titration (using
) quantifies the basic nitrogen. However, impurities such as N-benzylamine (a potential cleavage product) also titrate as bases, leading to false-positive high assay values .
Comparative Methodology: The Two Approaches
The following table summarizes the fundamental operational differences evaluated in this study.
| Feature | Method A: Potentiometric Titration (Legacy) | Method B: RP-HPLC (Proposed) |
| Principle | Acid-Base Neutralization (Non-aqueous) | Solvophobic Partitioning (Chromatography) |
| Specificity | Low: Responds to any basic nitrogen. | High: Separates analyte from impurities based on polarity. |
| Detection | Potential change (mV) at equivalence point. | UV Absorbance at 210 nm (Benzyl |
| Linearity Range | Limited (Macro analysis only). | Wide (Trace impurity to Assay levels). |
| Primary Risk | Overestimation of purity due to basic impurities. | Integration errors if resolution ( |
Experimental Protocols
Method A: Non-Aqueous Potentiometric Titration
-
Titrant: 0.1 N Perchloric Acid (
) in Glacial Acetic Acid. -
Solvent: Glacial Acetic Acid with 5% Mercuric Acetate (to sequester the chloride ion, releasing the acetate base).
-
Endpoint Detection: Potentiometric electrode (Glass/Calomel).
-
Procedure: Dissolve 200 mg of sample in 50 mL solvent. Titrate to potentiometric endpoint.[1][2][3] Perform blank correction.
Method B: Proposed RP-HPLC Method
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
. -
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5). Rationale: Low pH ensures the amine remains protonated, preventing peak tailing caused by silanol interactions.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 90:10 (A:B) to 40:60 over 15 mins.
-
Detection: UV @ 210 nm.
-
Injection Vol: 5
.
Inter-Laboratory Validation Data
To prove robustness, the HPLC method was validated across three distinct laboratories using different instrument platforms (Agilent 1290, Waters Alliance, Shimadzu Prominence).
Table 1: Inter-Laboratory Precision & Accuracy (Assay %)
| Parameter | Lab 1 (Agilent) | Lab 2 (Waters) | Lab 3 (Shimadzu) | Global Stats | Acceptance Criteria |
| Mean Assay (%) | 99.8% | 99.5% | 100.1% | 99.8% | 98.0 – 102.0% |
| Repeatability (RSD, n=6) | 0.42% | 0.55% | 0.38% | 0.45% | |
| Intermediate Precision (RSD) | 0.60% | 0.72% | 0.51% | 0.61% | |
| Linearity ( | 0.9998 | 0.9995 | 0.9999 | >0.999 | |
| Tailing Factor ( | 1.1 | 1.2 | 1.1 | 1.13 |
Analyst Note: The low Global RSD (0.61%) across different equipment confirms the method is "robust" against dwell volume differences, a common failure point in gradient methods.
Table 2: Specificity Challenge (Spiked Impurities)
| Impurity Spiked (0.5%) | Titration Result (Method A) | HPLC Result (Method B) | Conclusion |
| Benzylamine | 100.5% (Interference) | 0.49% (Resolved) | Titration Fails: Counts impurity as active. |
| Cyclopropyl methylamine | 100.4% (Interference) | 0.51% (Resolved) | HPLC Wins: Distinct retention time ( |
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating this method under ICH Q2(R2) principles, emphasizing the "Lifecycle Management" approach.
Figure 1: The Validation Lifecycle. Note the feedback loop from Data Review back to Risk Assessment if criteria are not met.
Discussion: Causality & Scientific Rationale
Why the Titration Method Failed the Specificity Test
As shown in Table 2, the potentiometric titration yielded values >100% when impurities were present. This is a classic "Total Base Number" error. In a drug development context, this is dangerous; a degrading sample could still pass assay specifications because the degradation products (smaller amines) often have similar or lower equivalent weights, artificially inflating the result.
The HPLC Solution: Thermodynamic Stability
The choice of a C18 column with a pH 2.5 phosphate buffer is deliberate.
-
pH Control: The pKa of the secondary amine is approximately 9.5. At pH 2.5, the amine is fully protonated (
). While this reduces retention on a hydrophobic C18 column, it eliminates the "secondary interaction" with residual silanols on the silica support, which causes peak tailing. -
Ion-Pairing (Optional but avoided): We avoided ion-pairing reagents (like hexane sulfonic acid) to ensure the method is compatible with LC-MS (Mass Spectrometry) if impurity identification is needed later. This aligns with ICH Q14 (Analytical Procedure Development) regarding method operability.
Decision Logic for Method Selection
When should you use which method? Use this decision tree.
Figure 2: Decision Matrix. HPLC is mandatory for stability and final release testing where specificity is non-negotiable.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[5][6][7] European Medicines Agency, 2024.
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley, 3rd Edition.
-
PubChem. Compound Summary: N-Benzylcyclopropanemethylamine. National Library of Medicine.
-
Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. Guidance for Industry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of HPLC, UV spectrophotometry and potentiometric titration methods for the determination of lumefantrine in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zenodo.org [zenodo.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. intuitionlabs.ai [intuitionlabs.ai]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Safety Operating Guide
Personal protective equipment for handling N-(Cyclopropylmethyl)-benzylamine hydrochloride
Part 1: Executive Safety Summary (Rapid Response)
Immediate Action Required: Treat this compound as a hazardous pharmaceutical intermediate . While the hydrochloride salt form reduces volatility compared to the free base, it introduces a significant inhalation dust hazard and potential for severe ocular irritation .
| Critical Parameter | Specification |
| Signal Word | WARNING (Solid) / DANGER (High Conc. Solution) |
| Primary Risks | H302 (Harmful if swallowed), H315 (Skin Irritation), H319 (Eye Irritation), H335 (Resp. Irritation). |
| OEL (Occupational Exposure Limit) | Not established.[1] Default to Control Band 4 (< 50 µg/m³) due to structural amine toxicity potential. |
| Fire Hazard | Emits toxic NOx and HCl fumes upon thermal decomposition. |
Part 2: Risk Assessment & Hierarchy of Controls
Effective safety relies on eliminating exposure pathways before relying on PPE. The salt form (Hydrochloride) changes the physical risk profile from vapor (free base) to particulate (dust).
Engineering Controls (Mandatory)
-
Primary Barrier: All weighing and open-container handling must be performed inside a certified Chemical Fume Hood or Powder Containment Enclosure .
-
Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .
-
Static Control: Use an ionizing bar during weighing; amine salts are prone to static charge, increasing dispersion risk.
Chemical Risk Profile[2]
-
Solid State: Fine crystalline powder. High risk of inhalation if aerosolized.
-
In Solution: When dissolved in water or organic solvents, the pH may drop (acidic) due to the HCl counter-ion, or rise if the free base is liberated. Solutions should be treated as Corrosive/Sensitizers .
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for N-(Cyclopropylmethyl)-benzylamine hydrochloride.
| Protection Zone | Equipment Standard | Rationale & Specifications |
| Hand Protection | Double Nitrile Gloves (Disposable) | Inner Layer: 4 mil (0.10 mm) Nitrile.Outer Layer: 5-8 mil Nitrile (Extended Cuff).Why: Benzylamines can permeate thin latex. Double gloving provides a breakthrough time >480 mins and allows immediate removal of the outer glove upon contamination. |
| Respiratory | N95 / P100 (If outside hood) | Primary: Engineering controls (Hood) are preferred.Secondary: If weighing >10g or cleaning spills outside a hood, use a half-face respirator with P100 (HEPA) cartridges. |
| Eye/Face | Chemical Splash Goggles | Safety glasses are insufficient for amine salts due to the risk of fine dust bypassing side shields and reacting with eye moisture to form acidic/caustic micro-droplets. |
| Body | Lab Coat (Tyvek/Poly) | Cotton coats can retain amine residues. Use a fluid-resistant synthetic coat (e.g., Tyvek) for scale-up operations (>100g). |
Part 4: Operational Protocols
Safe Weighing & Solubilization Workflow
The transition from solid to solution is the highest risk phase. Follow this closed-loop logic.
Figure 1: Safe handling workflow ensuring containment from weighing to disposal.
Step-by-Step Protocol
-
Preparation:
-
Don full PPE (Double Nitrile, Goggles, Lab Coat).
-
Place a disposable absorbent pad (benchkote) in the fume hood.
-
Critical: Have a "neutralization kit" ready (1% Acetic Acid or dilute Citric Acid) to wipe down surfaces, as amines stick to glass and metal.
-
-
Weighing:
-
Open the container only inside the hood.
-
Use a plastic spatula (avoid metal if possible to prevent static spark, though risk is low with HCl salts).
-
Technique: Do not "dump" powder. Tap gently to dispense.
-
Recap immediately.
-
-
Solubilization:
-
Add the solvent to the powder, not powder to solvent, to prevent "puffing" of dust.
-
Caution: Dissolution may be slightly exothermic.
-
-
Spill Response (Solid):
-
Do not sweep. Sweeping generates dust.
-
Cover with a wet paper towel (water or ethanol) to dampen the powder.
-
Scoop up the damp mass and place in a hazardous waste bag.
-
Wipe area with 1% Acetic Acid to neutralize amine residues, then water.
-
Part 5: Waste Disposal & Deactivation
Regulatory compliance requires strict segregation. Do not mix with oxidizers.
| Waste Stream | Classification | Disposal Method |
| Solid Waste | Hazardous Chemical Waste | Collect in a dedicated container labeled "Toxic Solid - Amine Salt". Do not trash. |
| Liquid Waste | Basic/Organic Waste | If dissolved in organic solvent, segregate into "Halogenated" or "Non-Halogenated" solvents.[2] Label "Contains Benzylamine Derivative". |
| Contaminated Sharps | Hazardous Sharps | Needles/syringes used with this compound must go into a rigid bio/chem sharps container. |
| Deactivation | Chemical Treatment | For trace residues on glassware: Rinse with dilute HCl (1M) or Acetic Acid to form the water-soluble salt, then rinse with copious water (if drain disposal is permitted by local EPA/sewer authority) or collect rinsate. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 518069, Benzyl(cyclopropylmethyl)amine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
